Product packaging for Linaprazan mesylate(Cat. No.:CAS No. 855998-67-3)

Linaprazan mesylate

Cat. No.: B1675463
CAS No.: 855998-67-3
M. Wt: 462.6 g/mol
InChI Key: QCHUWMQLRFKFDK-UHFFFAOYSA-N
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Description

Linaprazan mesylate is a bio-active chemical.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H30N4O5S B1675463 Linaprazan mesylate CAS No. 855998-67-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

855998-67-3

Molecular Formula

C22H30N4O5S

Molecular Weight

462.6 g/mol

IUPAC Name

8-[(2,6-dimethylphenyl)methylamino]-N-(2-hydroxyethyl)-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxamide;methanesulfonic acid

InChI

InChI=1S/C21H26N4O2.CH4O3S/c1-13-6-5-7-14(2)18(13)11-23-19-10-17(21(27)22-8-9-26)12-25-16(4)15(3)24-20(19)25;1-5(2,3)4/h5-7,10,12,23,26H,8-9,11H2,1-4H3,(H,22,27);1H3,(H,2,3,4)

InChI Key

QCHUWMQLRFKFDK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)CNC2=CC(=CN3C2=NC(=C3C)C)C(=O)NCCO.CS(=O)(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Linaprazan mesylate;  AR-h044277AW;  AZD-0865 mesilate;  AZD-0865 mesylate;  Linaprazan mesilate.

Origin of Product

United States

Foundational & Exploratory

A Deep Dive into the Molecular Mechanism of Linaprazan Mesylate: A Potassium-Competitive Acid Blocker Targeting H+/K+ ATPase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of linaprazan mesylate, a potassium-competitive acid blocker (P-CAB), on the gastric H+/K+ ATPase. Linaprazan represents a distinct class of acid suppressants that offer a different modality of action compared to traditional proton pump inhibitors (PPIs). This document delves into the core principles of its interaction with the proton pump, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows.

Introduction: A New Paradigm in Acid Suppression

Gastric acid secretion is primarily mediated by the H+/K+ ATPase, an enzyme responsible for pumping protons into the gastric lumen in exchange for potassium ions. For decades, irreversible inhibition of this proton pump by PPIs has been the cornerstone of treating acid-related disorders. However, the emergence of P-CABs, such as linaprazan, has introduced a novel, reversible, and potassium-competitive mechanism of inhibition. Linaprazan's distinct pharmacological profile, including a rapid onset of action and no requirement for acid activation, presents a significant advancement in the field of gastroenterology. This guide will explore the intricate details of how this compound exerts its effects at the molecular level.

Core Mechanism of Action: Reversible and Competitive Inhibition

Linaprazan functions as a potent and selective inhibitor of the gastric H+/K+ ATPase. Unlike PPIs, which form a covalent bond with the proton pump, linaprazan binds reversibly to the enzyme through ionic interactions. This binding occurs at or near the potassium-binding site on the luminal side of the H+/K+ ATPase.

The inhibition is competitive with respect to potassium ions (K+). This means that linaprazan and K+ vie for the same binding site on the enzyme. An increase in the concentration of luminal potassium can displace linaprazan from its binding site, thereby restoring the pump's activity. Conversely, in the presence of linaprazan, a higher concentration of K+ is required to achieve a given level of enzyme activity. This competitive and reversible nature of inhibition underpins the rapid onset and offset of linaprazan's pharmacological action.

A key characteristic of P-CABs, including linaprazan, is that they do not require an acidic environment for activation, a prerequisite for the chemical transformation of PPIs into their active form. Linaprazan, as a weak base with a pKa of 6.1, can accumulate in the acidic canaliculi of parietal cells, but its inhibitory action is not dependent on this acidic conversion.

Linaprazan glurate (also known as X842) is a prodrug of linaprazan. Following oral administration, linaprazan glurate is absorbed and subsequently metabolized to release the active moiety, linaprazan. This prodrug strategy is designed to optimize the pharmacokinetic profile, aiming for a longer duration of action compared to the parent compound.

Quantitative Analysis of H+/K+ ATPase Inhibition

The potency of linaprazan and its prodrug has been quantified through in vitro H+/K+ ATPase inhibition assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to express the inhibitory potential of a compound.

CompoundIC50 (nM)95% Confidence Interval (nM)
Linaprazan 40.2124.02–66.49
Linaprazan Glurate (X842) 436.20227.3–806.6
Vonoprazan (Reference P-CAB) 17.1510.81–26.87

These data demonstrate that linaprazan is a potent inhibitor of the H+/K+ ATPase, with an IC50 value in the nanomolar range. The significantly higher IC50 of the prodrug, linaprazan glurate, confirms that its primary activity is dependent on its conversion to the active linaprazan molecule. The inhibitory effect of these compounds is strictly dependent on the presence of potassium ions, underscoring their competitive mechanism of action.

Experimental Protocols

In Vitro H+/K+ ATPase Inhibition Assay

This assay is fundamental for determining the inhibitory potency of compounds like linaprazan on the proton pump.

Objective: To quantify the inhibition of H+/K+ ATPase activity by this compound.

Methodology:

  • Preparation of H+/K+ ATPase-enriched vesicles:

    • Gastric mucosal tissue is homogenized in a buffered sucrose solution.

    • The homogenate is subjected to differential centrifugation to isolate microsomal fractions rich in H+/K+ ATPase.

    • The resulting vesicles are stored at -80°C until use.

  • ATPase Activity Assay:

    • The reaction is typically carried out in a temperature-controlled microplate reader.

    • The reaction mixture contains:

      • H+/K+ ATPase-enriched vesicles

      • Buffer (e.g., Tris-HCl) at a physiological pH (e.g., 7.4)

      • Magnesium chloride (MgCl2), as Mg2+ is a required cofactor for ATPase activity

      • Potassium chloride (KCl) to stimulate enzyme activity

      • Varying concentrations of this compound or vehicle control.

    • The reaction is initiated by the addition of adenosine triphosphate (ATP).

  • Quantification of Inhibition:

    • The ATPase activity is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

    • This is often achieved using a colorimetric method, such as the Fiske-Subbarow method or a malachite green-based assay, where the absorbance is proportional to the amount of Pi produced.

    • The percentage of inhibition at each concentration of linaprazan is calculated relative to the vehicle control.

    • The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.

experimental_workflow_in_vitro cluster_prep Enzyme Preparation cluster_assay Inhibition Assay cluster_quant Quantification gastric_mucosa Gastric Mucosal Tissue homogenization Homogenization gastric_mucosa->homogenization centrifugation Differential Centrifugation homogenization->centrifugation vesicles H+/K+ ATPase Vesicles centrifugation->vesicles reaction_setup Reaction Setup: - Vesicles - Buffer - MgCl2, KCl - Linaprazan vesicles->reaction_setup add_atp Initiate with ATP reaction_setup->add_atp incubation Incubation add_atp->incubation measure_pi Measure Inorganic Phosphate (Pi) Release incubation->measure_pi calc_inhibition Calculate % Inhibition measure_pi->calc_inhibition calc_ic50 Determine IC50 calc_inhibition->calc_ic50

In Vitro H+/K+ ATPase Inhibition Assay Workflow

In Vivo Pylorus-Ligated Rat Model

This in vivo model is used to assess the efficacy of gastric acid secretion inhibitors in a living organism.

Objective: To evaluate the in vivo inhibition of gastric acid secretion by this compound.

Methodology:

  • Animal Preparation:

    • Male Wistar or Sprague-Dawley rats are typically used.

    • Animals are fasted for a specified period (e.g., 24-48 hours) with free access to water to ensure an empty stomach.

  • Surgical Procedure:

    • Rats are anesthetized (e.g., with isoflurane or ketamine/xylazine).

    • A midline abdominal incision is made to expose the stomach.

    • The pyloric sphincter, the muscular valve at the junction of the stomach and the small intestine, is carefully ligated with a silk suture to prevent the passage of gastric contents.

  • Drug Administration:

    • Immediately after pylorus ligation, this compound or vehicle control is administered, typically via oral gavage or intraduodenal injection.

  • Gastric Content Collection:

    • The abdominal incision is closed, and the animals are allowed to recover for a set period (e.g., 4-6 hours).

    • After this period, the animals are euthanized.

    • The esophagus is clamped, and the stomach is carefully excised.

    • The gastric contents are collected into a graduated centrifuge tube.

  • Analysis of Gastric Secretion:

    • The volume of the gastric juice is measured.

    • The pH of the gastric juice is determined using a pH meter.

    • The total acidity is quantified by titration with a standard solution of sodium hydroxide (NaOH) to a specific pH endpoint (e.g., pH 7.0), often using a pH indicator.

    • The inhibition of gastric acid secretion is calculated by comparing the results from the linaprazan-treated group to the vehicle-treated control group.

experimental_workflow_in_vivo cluster_prep Animal Preparation cluster_procedure Surgical Procedure cluster_analysis Analysis fasting Fasting of Rats anesthesia Anesthesia fasting->anesthesia ligation Pylorus Ligation anesthesia->ligation drug_admin Administration of Linaprazan/Vehicle ligation->drug_admin recovery Recovery Period drug_admin->recovery euthanasia Euthanasia & Stomach Excision recovery->euthanasia collection Collection of Gastric Contents euthanasia->collection measurement Measurement: - Volume - pH - Total Acidity collection->measurement

In Vivo Pylorus-Ligated Rat Model Workflow

Signaling Pathway and Logical Relationships

The following diagram illustrates the mechanism of action of linaprazan in the context of the gastric parietal cell and the H+/K+ ATPase.

signaling_pathway cluster_cell Gastric Parietal Cell cluster_membrane Apical Membrane cluster_lumen Gastric Lumen H_K_ATPase H+/K+ ATPase K_in K+ (intracellular) H_K_ATPase->K_in H_out H+ (secreted) H_K_ATPase->H_out H_in H+ (intracellular) H_in->H_K_ATPase Pumped out K_out K+ (luminal) K_out->H_K_ATPase Pumped in Linaprazan Linaprazan Linaprazan->H_K_ATPase Competitively Binds to K+ Site (Reversible)

In-Depth Technical Guide: Chemical Structure and Properties of Linaprazan Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linaprazan is a potent and reversible potassium-competitive acid blocker (P-CAB) that inhibits gastric H+/K+-ATPase, the proton pump responsible for gastric acid secretion. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of its mesylate salt. Detailed experimental protocols for its synthesis, analysis, and in vitro efficacy evaluation are presented, alongside a summary of its pharmacokinetic profile. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of novel treatments for acid-related disorders.

Chemical Structure and Identification

Linaprazan, chemically known as 8-((2,6-dimethylbenzyl)amino)-N-(2-hydroxyethyl)-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxamide, is a complex heterocyclic molecule. The mesylate salt form is the subject of this guide.

IdentifierValue
IUPAC Name 8-((2,6-dimethylbenzyl)amino)-N-(2-hydroxyethyl)-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxamide methanesulfonate[]
CAS Number 855998-67-3[]
Molecular Formula C₂₂H₃₀N₄O₅S[]
Molecular Weight 462.57 g/mol []
SMILES Cc1cccc(c1CNc2cc(cn3c2nc(c3C)C)C(=O)NCCO)C.CS(=O)(=O)O
Appearance Solid powder[]

Physicochemical Properties

The physicochemical properties of Linaprazan mesylate are crucial for its formulation development and understanding its behavior in biological systems.

PropertyValue
pKa 6.1[2]
Solubility Soluble in DMSO (≥ 35 mg/mL)[3]
In vivo formulation (DMSO/PEG300/Tween-80/Saline): ≥ 2.08 mg/mL[3]
In vivo formulation (DMSO/Corn Oil): ≥ 2.08 mg/mL[3]
Storage -20°C Freezer[]
Purity >98%[]

Mechanism of Action: Potassium-Competitive Acid Blockade

Linaprazan is a member of the potassium-competitive acid blocker (P-CAB) class of drugs. Unlike proton pump inhibitors (PPIs), which require acidic activation and bind covalently and irreversibly to the H+/K+-ATPase, Linaprazan binds reversibly to the potassium-binding site of the proton pump. This competitive inhibition prevents the conformational changes necessary for the exchange of H+ and K+ ions, thereby blocking the final step of gastric acid secretion.[2][4]

The mechanism of action of P-CABs compared to PPIs is depicted in the following signaling pathway diagram.

Mechanism of Action: P-CAB vs. PPI

Experimental Protocols

Synthesis of Linaprazan

The following is a representative synthetic scheme for Linaprazan, based on published patent literature.[5]

G start Starting Materials step1 Step 1: Synthesis of 8-(2,6-dimethylbenzylamino)-2,3- dimethylimidazo[1,2-a]pyridine- 6-carboxylic acid intermediate start->step1 step2 Step 2: Amide Coupling with 2-aminoethanol step1->step2 final Linaprazan (Free Base) step2->final

Synthetic Workflow for Linaprazan

Step 1: Synthesis of 8-(2,6-dimethylbenzylamino)-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylic acid

  • A solution of the appropriate imidazo[1,2-a]pyridine precursor is reacted with 2,6-dimethylbenzyl chloride in a suitable solvent such as 2-propanol in the presence of a base like potassium carbonate.

  • The resulting intermediate is then hydrolyzed using an aqueous base, for example, 2N sodium hydroxide in ethanol, followed by acidification with an acid like hydrochloric acid to precipitate the carboxylic acid product.

  • The solid is collected by filtration, washed, and dried.

Step 2: Synthesis of {8-[(2,6-dimethylbenzyl)amino]-2,3-dimethylimidazo[1,2-a]pyridin-6-yl}(3-hydroxyazetidin-1-yl)methanone (Linaprazan)

  • The carboxylic acid from Step 1 is dissolved in an anhydrous solvent like dichloromethane.

  • A coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a base, for instance, triethylamine, are added.

  • 2-aminoethanol is then added to the reaction mixture, which is stirred at room temperature until the reaction is complete.

  • The product is then isolated and purified using standard techniques like column chromatography.

Formation of the Mesylate Salt:

  • To form the mesylate salt, the purified Linaprazan free base is dissolved in a suitable solvent, and a stoichiometric amount of methanesulfonic acid is added.

  • The salt is then precipitated, collected by filtration, and dried.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) A reversed-phase HPLC method can be employed for the analysis of this compound.

  • Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic to neutral pH) and an organic modifier like acetonitrile.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 285 nm.[6][7]

  • Quantitation: Performed by comparing the peak area of the analyte to that of a reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): δ 8.36 (s, 1H), 7.32 (s, 1H), 7.16-7.14 (m, 1H), 7.11-7.10 (m, 2H), 4.50 (s, 2H), 2.52 (s, 3H), 2.42 (s, 9H).[5] Note: This spectrum is for the carboxylic acid intermediate, but provides characteristic signals for the core structure.

Mass Spectrometry (MS)

  • Mass spectrometry can be used to confirm the molecular weight and fragmentation pattern of this compound. Electrospray ionization (ESI) in positive ion mode is a suitable technique. The fragmentation pattern would be expected to show characteristic losses corresponding to the different functional groups in the molecule.

In Vitro H+/K+-ATPase Inhibition Assay

This assay determines the potency of Linaprazan in inhibiting the proton pump.

  • Enzyme Source: Gastric H+/K+-ATPase can be prepared from rabbit gastric glands.

  • Assay Principle: The ATPase activity is measured by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. This is often done using a colorimetric method, such as the Malachite Green assay.[8][9]

  • Procedure:

    • The H+/K+-ATPase enzyme is incubated in a buffer solution (e.g., Tris-HCl) at a physiological pH.

    • Varying concentrations of this compound are added to the reaction mixture.

    • The reaction is initiated by the addition of ATP.

    • The amount of Pi released is measured spectrophotometrically.

    • The concentration of Linaprazan that inhibits 50% of the enzyme activity (IC₅₀) is calculated.

Pharmacological Data

In Vitro Potency
ParameterValueSpecies/System
IC₅₀ (H+/K+-ATPase inhibition) 1.0 ± 0.2 µM[]In vitro
40.21 nM (95% CI 24.02–66.49 nM)[8][10]Rabbit gastric glands
IC₅₀ (Acid formation inhibition) 0.28 µM (histamine-stimulated)[11]Rabbit gastric glands
0.26 µM (dibutyryl cAMP-stimulated)[11]Rabbit gastric glands
Ki (H+/K+-ATPase inhibition) 46 nM (K+-competitive)[11]In vitro
Pharmacokinetics

The pharmacokinetic profile of Linaprazan has been primarily studied in preclinical species, often through the administration of its prodrug, Linaprazan glurate.[8][12]

ParameterValue (Male Rats)Value (Female Rats)
t₁/₂ (half-life) 2.0 - 2.7 h[8]2.1 - 4.1 h[8]

Data obtained after oral administration of Linaprazan glurate.

Metabolism: Linaprazan undergoes metabolism primarily through hydrolysis of the prodrug (if applicable), followed by a series of oxidation, dehydrogenation, and glucuronidation reactions.[12]

Conclusion

This compound is a promising potassium-competitive acid blocker with a distinct mechanism of action compared to traditional proton pump inhibitors. Its chemical structure and physicochemical properties have been well-characterized, and its potent inhibition of the gastric H+/K+-ATPase is evident from in vitro studies. The experimental protocols provided in this guide offer a foundation for further research and development of this compound and related molecules for the treatment of acid-related gastrointestinal disorders. Further studies are warranted to fully elucidate its clinical pharmacokinetic and pharmacodynamic profile in humans.

References

Synthesis and Purification of Linaprazan Mesylate: A Technical Guide for Laboratory Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Linaprazan mesylate for laboratory applications. Linaprazan is a potent and reversible potassium-competitive acid blocker (P-CAB) that inhibits gastric H+/K+ ATPase, the proton pump responsible for gastric acid secretion.[1][2] This document outlines a representative laboratory-scale synthesis, purification methods, and analytical characterization, supported by experimental data and visualizations to aid researchers in their drug development efforts.

Chemical Profile and Mechanism of Action

  • IUPAC Name: 8-[(2,6-dimethylphenyl)methylamino]-N-(2-hydroxyethyl)-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxamide[1]

  • CAS Number: 248919-64-4[1]

  • Molecular Formula: C₂₁H₂₆N₄O₂[1]

  • Molecular Weight: 366.46 g/mol [1]

Linaprazan exerts its acid-suppressing effect by competitively binding to the potassium-binding site of the H+/K+ ATPase in gastric parietal cells.[1][2] This reversible inhibition prevents the final step of acid secretion into the gastric lumen.[1]

Representative Laboratory-Scale Synthesis

The following multi-step synthesis is a representative procedure for obtaining Linaprazan, based on publicly available information and general synthetic methodologies for imidazo[1,2-a]pyridine derivatives.

Experimental Workflow: Synthesis of Linaprazan

G cluster_0 Step 1: Synthesis of Imidazo[1,2-a]pyridine Core cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Amidation cluster_3 Step 4: Salt Formation A 5,6-Diaminonicotinic acid methyl ester C Methyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate A->C Cyclohexanone, 100°C B 3-Bromo-2-butanone B->C D Methyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate F Methyl 8-((2,6-dimethylbenzyl)amino)-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate D->F Reducing Agent (e.g., NaBH(OAc)3), Dichloromethane E 2,6-Dimethylbenzaldehyde E->F G Methyl 8-((2,6-dimethylbenzyl)amino)-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate I Linaprazan (Free Base) G->I Heat or Amide Coupling Reagents H Ethanolamine H->I J Linaprazan (Free Base) L This compound J->L Suitable Solvent (e.g., Acetone, Ethanol) K Methanesulfonic Acid K->L G A Crude this compound B Recrystallization A->B Dissolve in hot solvent, cool to crystallize C Slurry A->C Stir in a non-dissolving solvent to wash D Column Chromatography A->D For difficult to remove impurities E Pure this compound B->E C->E D->E G cluster_0 Parietal Cell cluster_1 Canalicular Membrane pump H+/K+ ATPase (Proton Pump) H_out H+ pump->H_out Pumps H+ into gastric lumen K_in K+ K_in->pump Binds to K+ site Lumen Gastric Lumen (Stomach Acid) H_out->Lumen Linaprazan Linaprazan Linaprazan->pump Competitively blocks K+ binding

References

A Deep Dive into the Molecular Binding Kinetics of Linaprazan with the Gastric Proton Pump

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular binding kinetics of Linaprazan, a potassium-competitive acid blocker (P-CAB), with the gastric H+/K+ ATPase, commonly known as the proton pump. This document delves into the quantitative binding data, detailed experimental protocols, and the underlying molecular mechanisms, offering valuable insights for professionals in the fields of pharmacology, drug discovery, and gastroenterology.

Executive Summary

Linaprazan is a potent, reversible inhibitor of the gastric H+/K+ ATPase, the enzyme responsible for the final step in gastric acid secretion.[1] As a member of the potassium-competitive acid blocker (P-CAB) class, its mechanism of action is distinct from that of traditional proton pump inhibitors (PPIs).[2] Linaprazan binds ionically and competitively to the potassium-binding site of the proton pump, leading to a rapid onset of action.[1][2] This guide synthesizes the available data on its binding affinity, details the experimental procedures used to characterize these interactions, and provides visual representations of the key pathways and workflows. The development of Linaprazan glurate, a prodrug of Linaprazan, aims to improve its pharmacokinetic profile, specifically to achieve a longer biological half-life for sustained therapeutic effect.[3][4]

Mechanism of Action: P-CABs versus PPIs

The gastric H+/K+ ATPase is an enzyme that facilitates the exchange of intracellular hydrogen ions (H+) for extracellular potassium ions (K+), a process that acidifies the stomach.[5] While both P-CABs and PPIs target this enzyme, their inhibitory mechanisms differ fundamentally.

  • Proton Pump Inhibitors (PPIs): These are prodrugs that require activation in an acidic environment.[6] Once activated, they form a covalent, irreversible disulfide bond with cysteine residues on the luminal surface of the proton pump.[6][7] The restoration of acid secretion is dependent on the synthesis of new proton pump enzymes.[7]

  • Potassium-Competitive Acid Blockers (P-CABs): Linaprazan, as a P-CAB, does not require acid activation.[2] It is a weak base that concentrates in the acidic secretory canaliculi of parietal cells.[3] Here, it becomes protonated and directly competes with K+ ions for binding to the pump's potassium-binding site.[1][3] This binding is ionic and reversible, meaning the inhibition of the pump is dependent on the concentration of the drug at the binding site.[2][8]

The key distinction lies in the nature of the binding: PPIs bind irreversibly through covalent bonds, while P-CABs like Linaprazan bind reversibly through ionic interactions.[2]

Quantitative Binding Kinetics

The binding affinity of Linaprazan and its prodrug, Linaprazan glurate (also referred to as X842), for the H+/K+-ATPase has been quantified through various in vitro studies. These data are crucial for understanding the potency and selectivity of the compound.

CompoundParameterValueConditions
Linaprazan IC5040.21 nM (95% CI: 24.02–66.49 nM)Inhibition of H+/K+-ATPase activity in the presence of K+[1][9]
IC501.0 ± 0.2 µMInhibition of H+,K+-ATPase through K+ competitive binding[10]
IC500.28 µMInhibition of acid formation in histamine-stimulated rabbit gastric glands[10]
IC500.26 µMInhibition of acid formation in dibutyryl cAMP-stimulated rabbit gastric glands[10]
Ki46 nMK+-competitive inhibition of H+, K+-ATPase activity[10]
Linaprazan Glurate (X842) IC50436.20 nM (95% CI: 227.3–806.6 nM)Inhibition of H+/K+-ATPase activity in the presence of K+[1][9]
Vonoprazan (Reference P-CAB) IC5017.15 nM (95% CI: 10.81–26.87 nM)Inhibition of H+/K+-ATPase activity in the presence of K+[1][9]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Ki (Inhibition constant) represents the equilibrium constant for the dissociation of the inhibitor from the enzyme.

These data indicate that Linaprazan is a potent inhibitor of the proton pump, although less so than Vonoprazan in vitro.[1][9] The prodrug, Linaprazan glurate (X842), demonstrates significantly weaker in vitro inhibitory activity, which is expected as it requires in vivo metabolic conversion to the active Linaprazan.[1][11]

Experimental Protocols

The characterization of Linaprazan's binding kinetics relies on established in vitro and in vivo experimental models.

In Vitro H+/K+-ATPase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of a compound on the activity of the isolated proton pump enzyme.

Methodology:

  • Enzyme Preparation: Gastric H+/K+-ATPase is typically isolated from the gastric mucosa of animals, such as rabbits or hogs, through a series of centrifugation and purification steps.

  • Assay Conditions: The purified enzyme is incubated in a reaction buffer containing ATP and varying concentrations of the test compound (e.g., Linaprazan). The assay is performed in the presence and absence of potassium (K+) to confirm K+-competitive inhibition.[1]

  • Measurement of ATPase Activity: The activity of the enzyme is determined by measuring the rate of ATP hydrolysis. This is commonly done by quantifying the amount of inorganic phosphate (Pi) released from ATP using a colorimetric method, with absorbance measured at a specific wavelength (e.g., 620 nm).[11]

  • Data Analysis: The percentage of inhibition is calculated relative to a control group without the inhibitor. Dose-response curves are then generated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined from these curves using non-linear regression analysis, often with software such as GraphPad Prism.[1][9]

In Vivo Gastric Acid Secretion Model (Pylorus-Ligated Rat)

This in vivo model assesses the effect of a compound on gastric acid secretion in a living organism.

Methodology:

  • Animal Preparation: Rats are fasted overnight to ensure an empty stomach. Under anesthesia, a surgical incision is made to expose the stomach, and the pylorus (the opening from the stomach into the small intestine) is ligated with a suture to allow for the accumulation of gastric secretions.

  • Drug Administration: The test compound (e.g., Linaprazan glurate) is administered, typically orally, after the pylorus ligation.

  • Sample Collection: After a set period (e.g., 4 hours), the animal is euthanized, and the stomach is carefully removed. The accumulated gastric juice is collected.

  • Analysis of Gastric Secretion: The volume of the collected gastric juice is measured. The concentration of gastric acid is determined by acid-base titration against a standard base (e.g., NaOH) to a neutral pH. The total acid output is then calculated.[1][9]

Pharmacokinetic Analysis

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of Linaprazan and its prodrug.

Methodology:

  • Drug Administration and Sampling: The compound is administered to animals (e.g., rats) via oral or intravenous routes.[11] Blood samples are collected at various time points.[8]

  • Sample Processing: Plasma is separated from the blood samples.

  • Quantification: The concentrations of the parent drug (Linaprazan glurate) and the active metabolite (Linaprazan) in the plasma are quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]

  • Parameter Calculation: Pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and elimination half-life (t1/2) are calculated from the concentration-time data.[1]

Visualizations of Pathways and Processes

Diagrams generated using Graphviz provide a clear visual representation of the complex molecular interactions and experimental procedures involved in the study of Linaprazan.

G cluster_lumen Gastric Lumen (Acidic) cluster_cell Parietal Cell Cytoplasm ParietalCell Parietal Cell Membrane Linaprazan_circ Linaprazan (in circulation) Canaliculus Secretory Canaliculus (Highly Acidic) Linaprazan_circ->Canaliculus Concentrates H_ion H+ ProtonPump H+/K+ ATPase (Proton Pump) H_ion->ProtonPump ATP ATP ATP->ProtonPump Energy Linaprazan_accum Linaprazan Accumulation Canaliculus->Linaprazan_accum Linaprazan_prot Protonated Linaprazan (Active Form) Linaprazan_accum->Linaprazan_prot Protonation (H+) Linaprazan_prot->ProtonPump Reversible, Competitive Binding (vs. K+) H_ion_lumen H+ ProtonPump->H_ion_lumen H+ efflux Inhibition Inhibition of Acid Secretion ProtonPump->Inhibition K_ion_lumen K+ K_ion_lumen->ProtonPump Blocked

Caption: Mechanism of Linaprazan action on the parietal cell proton pump.

G start Start prep Prepare Purified H+/K+-ATPase start->prep incubation Incubate Enzyme with ATP, Buffer, and Linaprazan (Varying Concentrations) prep->incubation reaction Measure ATP Hydrolysis (Phosphate Release) incubation->reaction analysis Calculate % Inhibition vs. Control reaction->analysis curve Plot Dose-Response Curve analysis->curve ic50 Determine IC50 via Non-Linear Regression curve->ic50 end End ic50->end

Caption: Workflow for the in vitro H+/K+-ATPase inhibition assay.

G PCAB Potassium-Competitive Acid Blockers (P-CABs) - Example: Linaprazan - Target: H+/K+ ATPase - Binding Site: K+ binding site - Binding Type: Ionic, Reversible - Activation: Not required - Onset: Fast shared {Shared Characteristics|- Target the same enzyme - Inhibit final step of acid secretion - Used for acid-related disorders} PCAB->shared PPI Proton Pump Inhibitors (PPIs) - Example: Omeprazole - Target: H+/K+ ATPase - Binding Site: Cysteine residues - Binding Type: Covalent, Irreversible - Activation: Requires acid - Onset: Slower PPI->shared

Caption: Comparison of P-CABs (Linaprazan) and PPIs.

Conclusion

Linaprazan exemplifies the distinct advantages of the P-CAB class of acid suppressants. Its molecular interaction with the gastric proton pump is characterized by rapid, reversible, and competitive binding at the potassium-binding site. The quantitative kinetic data, including IC50 and Ki values, confirm its high potency. The development of its prodrug, Linaprazan glurate, represents a strategic approach to optimize its pharmacokinetic profile for enhanced clinical efficacy, particularly for sustained control of gastric acid. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation and development of this and other novel P-CABs. These compounds hold significant promise for improving the management of acid-related gastrointestinal disorders.

References

In Vitro Characterization of Linaprazan Mesylate's Inhibitory Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Linaprazan, a potassium-competitive acid blocker (P-CAB). Linaprazan represents a class of drugs that reversibly inhibit the gastric H+,K+-ATPase (proton pump), a key enzyme in gastric acid secretion. This document details the mechanism of action, quantitative inhibitory activity, and comprehensive experimental protocols for researchers in the field of gastroenterology and drug development.

Mechanism of Action: Potassium-Competitive Inhibition

Linaprazan exerts its effect by directly competing with potassium (K+) ions for binding to the H+,K+-ATPase on the luminal surface of gastric parietal cells.[1] Unlike proton-pump inhibitors (PPIs) that form irreversible covalent bonds and require acidic activation, Linaprazan binds reversibly to the active proton pump.[2][3] This ionic interaction physically blocks the K+ ion from accessing its binding site, thereby preventing the conformational change in the enzyme necessary for the final step of H+ (proton) secretion into the gastric lumen.[4] This mechanism allows for a rapid onset of action and a dose-dependent control of gastric acid.[1]

G cluster_membrane Parietal Cell Canalicular Membrane cluster_cytoplasm Cytoplasm cluster_lumen Gastric Lumen (Acidic) Pump H+,K+-ATPase (Proton Pump) E1 Conformation Cytoplasm Pump_E2 H+,K+-ATPase (Proton Pump) E2 Conformation Gastric Lumen Pump->Pump_E2 Conformational Change ADP ADP + Pi Pump->ADP K_out K+ Pump->K_out Releases K+ (cycle repeats) Pump_E2->Pump Conformational Change H_out H+ Pump_E2->H_out Releases H+ H_in H+ H_in->Pump:p1 Binds ATP ATP ATP->Pump:p1 Hydrolysis K_out->Pump_E2:p2 Binds K+ Linaprazan Linaprazan Linaprazan->Pump_E2:p2

Caption: Mechanism of H+,K+-ATPase and competitive inhibition by Linaprazan.

Quantitative Inhibitory Activity

The inhibitory potency of Linaprazan is quantified by its half-maximal inhibitory concentration (IC50). In vitro studies have demonstrated that Linaprazan selectively inhibits the gastric H+/K+-ATPase in a potassium-dependent manner. Its potency is often compared to other P-CABs, such as vonoprazan, and its own prodrug, linaprazan glurate (X842).

CompoundTargetIC50 Value (nM)95% Confidence Interval (CI)Notes
Linaprazan Gastric H+,K+-ATPase40.21[2]24.02–66.49 nMActivity is K+-dependent.[2]
VonoprazanGastric H+,K+-ATPase17.15[2]10.81–26.87 nMA comparator P-CAB.[2]
Linaprazan Glurate (X842)Gastric H+,K+-ATPase436.20[2]227.3–806.6 nMProdrug of Linaprazan; shows weak in vitro activity before metabolism.[2][5]

Experimental Protocol: In Vitro H+,K+-ATPase Inhibition Assay

This section details a representative methodology for determining the inhibitory activity of Linaprazan on the H+,K+-ATPase enzyme, synthesized from established principles for P-CAB characterization. The primary source of the enzyme is typically a microsomal fraction enriched with H+,K+-ATPase, isolated from sources like hog or rabbit gastric mucosa.[2][6] The assay quantifies enzyme activity by measuring the rate of ATP hydrolysis through the detection of liberated inorganic phosphate (Pi).[4]

Preparation of Gastric H+,K+-ATPase-Enriched Microsomes
  • Tissue Homogenization : Obtain fresh gastric mucosa (e.g., from hog stomach) and wash with a cold buffer (e.g., 250 mM sucrose, 0.2 mM EDTA, 10 mM Tris-HCl, pH 7.4). Homogenize the tissue using a blender.[2]

  • Differential Centrifugation : Centrifuge the homogenate at a low speed (e.g., 10,000 x g for 30 min) to pellet nuclei and cell debris.

  • Microsome Pelleting : Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g for 60 min) to pellet the microsomal fraction.

  • Purification : Resuspend the pellet and purify using density gradient centrifugation (e.g., Ficoll gradient) to obtain a membrane fraction highly enriched in H+,K+-ATPase.[2]

  • Protein Quantification : Determine the protein concentration of the final enzyme preparation using a standard method, such as the Bradford assay. Store the enzyme at -80°C in small aliquots.

H+,K+-ATPase Activity Assay

This assay measures the K+-stimulated ATPase activity. The principle is to measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis, which is directly proportional to enzyme activity.

  • Reaction Mixture Preparation : Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.4, containing 2 mM MgCl2).

  • Pre-incubation with Inhibitor : In a 96-well plate, add the following to each well:

    • H+,K+-ATPase enzyme preparation (e.g., 5-10 µg of protein).

    • Varying concentrations of Linaprazan mesylate (or other test compounds) dissolved in a suitable solvent (e.g., DMSO).

    • Reaction buffer.

    • Pre-incubate the mixture for 30-60 minutes at 37°C to allow the inhibitor to bind to the enzyme.[7][8]

  • Initiation of Reaction : Start the enzymatic reaction by adding 2 mM ATP. To determine K+-dependent activity, parallel reactions are set up with and without 10 mM KCl.[8]

  • Incubation : Incubate the plate for 20-30 minutes at 37°C.[8]

  • Termination of Reaction : Stop the reaction by adding an ice-cold solution, such as 10% trichloroacetic acid (TCA).[8]

  • Phosphate Detection :

    • Centrifuge the plate to pellet any precipitated protein.

    • Transfer the supernatant to a new plate.

    • Add a colorimetric reagent that detects free phosphate, such as a malachite green-ammonium molybdate solution.[9][10] This forms a colored complex with Pi.

    • Incubate at room temperature for approximately 15-30 minutes to allow color development.

  • Data Acquisition : Measure the absorbance of the colored product using a spectrophotometric plate reader at a wavelength of approximately 620-660 nm.[5][9]

  • Calculation of Inhibition :

    • The K+-stimulated ATPase activity is calculated by subtracting the activity measured in the absence of KCl from that measured in its presence.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

G cluster_prep Enzyme Preparation cluster_assay Inhibition Assay cluster_detection Data Acquisition & Analysis p1 Homogenize Gastric Mucosa p2 Differential Centrifugation p1->p2 p3 Isolate & Purify Microsomes (Density Gradient) p2->p3 p4 Quantify Protein & Store Enzyme p3->p4 a1 Pre-incubate Enzyme with Linaprazan (various conc.) at 37°C p4->a1 a2 Initiate Reaction with ATP (in presence/absence of K+) a1->a2 a3 Incubate at 37°C a2->a3 a4 Terminate Reaction (e.g., with TCA) a3->a4 d1 Add Colorimetric Reagent (e.g., Malachite Green) a4->d1 d2 Measure Absorbance (660 nm) d1->d2 d3 Calculate % Inhibition d2->d3 d4 Determine IC50 Value (Non-linear Regression) d3->d4

Caption: Experimental workflow for the in vitro H+,K+-ATPase inhibition assay.

Logical Relationship: Competitive Inhibition Kinetics

The inhibitory activity of Linaprazan is dependent on the concentration of K+ ions, a hallmark of competitive inhibition. As the concentration of the substrate (K+) increases, a higher concentration of the inhibitor (Linaprazan) is required to achieve the same level of enzyme inhibition. This relationship confirms that Linaprazan and K+ compete for the same binding site on the H+,K+-ATPase. In vitro assays must be conducted in the presence of K+ to observe significant inhibitory effects.[2]

G Enzyme H+,K+-ATPase (Enzyme) ES_Complex Enzyme-K+ Complex (Active) Enzyme->ES_Complex Binds K+ EI_Complex Enzyme-Linaprazan Complex (Inactive) Enzyme->EI_Complex Binds Linaprazan Substrate K+ Ion (Substrate) compete Compete for the same binding site on the Enzyme Substrate->compete Inhibitor Linaprazan (Inhibitor) Inhibitor->compete ES_Complex->Enzyme Reversible Product H+ Secretion ES_Complex->Product Leads to EI_Complex->Enzyme Reversible

References

The Pharmacological Profile of Linaprazan and its Active Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological profile of linaprazan and its active metabolites. Linaprazan is a potent and selective potassium-competitive acid blocker (P-CAB) that has been investigated for the treatment of acid-related disorders. This document details its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetic properties, and metabolic pathways. All quantitative data are summarized in structured tables for comparative analysis, and key experimental protocols are described in detail. Visual diagrams generated using Graphviz are provided to illustrate signaling pathways, metabolic conversions, and experimental workflows.

Introduction

Linaprazan (AZD0865) is a member of the imidazopyridine class of compounds and functions as a potassium-competitive acid blocker (P-CAB).[1] P-CABs represent a novel class of acid suppressants that inhibit the gastric H+/K+-ATPase (proton pump) through a distinct mechanism compared to proton pump inhibitors (PPIs).[2][3] Linaprazan was initially developed by AstraZeneca.[4] To improve its pharmacokinetic profile, a prodrug, linaprazan glurate (X842), was developed.[5][6] Linaprazan glurate is designed to provide a longer duration of acid suppression with a lower peak plasma concentration (Cmax) of the active moiety, linaprazan, potentially minimizing liver exposure.[4]

Mechanism of Action

Linaprazan exerts its pharmacological effect by competitively and reversibly binding to the K+-binding site of the gastric H+/K+-ATPase in parietal cells.[2] This enzyme is the final step in the pathway of gastric acid secretion, responsible for exchanging intracellular H+ for extracellular K+. By blocking this exchange, linaprazan effectively inhibits the secretion of gastric acid.[2] Unlike PPIs, which require acidic activation and form covalent bonds with the proton pump, linaprazan's binding is ionic and does not depend on an acidic environment for its action, leading to a faster onset of effect.[7]

Figure 1: Mechanism of Action of Linaprazan.

In Vitro Pharmacology

The in vitro potency of linaprazan and its prodrug, linaprazan glurate, has been evaluated by measuring their ability to inhibit H+/K+-ATPase activity.

H+/K+-ATPase Inhibition

The inhibitory activity of linaprazan and related compounds is typically assessed using preparations of H+/K+-ATPase isolated from gastric microsomes. The half-maximal inhibitory concentration (IC50) is a key parameter determined in these assays.

CompoundIC50 (nM)Species/SourceReference
Linaprazan 40Hog gastric microsomes[7][8]
Linaprazan Glurate (X842) 436Hog gastric microsomes[7][8]
Vonoprazan (comparator) 17Hog gastric microsomes[7][8]

Table 1: In Vitro H+/K+-ATPase Inhibitory Activity.

Experimental Protocol: In Vitro H+/K+-ATPase Inhibition Assay

A common method to determine the H+/K+-ATPase inhibitory activity of compounds like linaprazan involves the following steps:

  • Preparation of H+/K+-ATPase: The enzyme is typically isolated from the gastric mucosa of animals, such as hogs or rabbits, through a series of homogenization and centrifugation steps to obtain a microsomal fraction rich in H+/K+-ATPase.

  • Reaction Mixture: The assay is conducted in a buffered solution (e.g., Tris-HCl) at a physiological pH (e.g., 7.4). The reaction mixture contains the enzyme preparation, MgCl2, and KCl, which are essential for enzyme activity.

  • Incubation with Inhibitor: The enzyme is pre-incubated with varying concentrations of the test compound (e.g., linaprazan) for a specific duration at 37°C.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of adenosine triphosphate (ATP).

  • Measurement of ATPase Activity: The activity of the H+/K+-ATPase is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. This is often done using a colorimetric method, such as the malachite green assay, where the released phosphate forms a colored complex that can be quantified spectrophotometrically.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

cluster_workflow H+/K+-ATPase Inhibition Assay Workflow start Start prep_enzyme Prepare H+/K+-ATPase from Gastric Microsomes start->prep_enzyme prep_reagents Prepare Reaction Buffer (Tris-HCl, MgCl2, KCl) prep_enzyme->prep_reagents pre_incubate Pre-incubate Enzyme with Varying Concentrations of Linaprazan prep_reagents->pre_incubate initiate_reaction Initiate Reaction by Adding ATP pre_incubate->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate stop_reaction Stop Reaction (e.g., with acid) incubate->stop_reaction measure_pi Measure Inorganic Phosphate (Pi) Released (Colorimetric Assay) stop_reaction->measure_pi analyze Calculate % Inhibition and Determine IC50 measure_pi->analyze end End analyze->end

Figure 2: Experimental Workflow for H+/K+-ATPase Inhibition Assay.

In Vivo Pharmacology

The in vivo efficacy of linaprazan and its prodrug has been demonstrated in animal models of gastric acid secretion.

Inhibition of Gastric Acid Secretion in the Pylorus-Ligated Rat Model

The pylorus-ligated rat model is a standard preclinical model to assess the in vivo activity of gastric acid inhibitors. In this model, the pylorus of the stomach is surgically ligated to allow for the accumulation of gastric secretions.

CompoundID50 (mg/kg)Animal ModelReference
Linaprazan Glurate (X842) 0.55Pylorus-ligated rat[7]
Vonoprazan (comparator) >2.0Pylorus-ligated rat[7]

Table 2: In Vivo Inhibition of Gastric Acid Secretion.

Experimental Protocol: Pylorus-Ligated Rat Model

The procedure for the pylorus-ligated rat model generally involves the following steps:

  • Animal Preparation: Rats are fasted for a specific period (e.g., 24-48 hours) with free access to water to ensure an empty stomach.

  • Anesthesia and Surgery: The animals are anesthetized, and a midline abdominal incision is made to expose the stomach. The pyloric sphincter is then carefully ligated with a suture, taking care not to obstruct the blood supply.

  • Drug Administration: The test compound (e.g., linaprazan glurate) or vehicle is administered, typically intraduodenally or orally, immediately after ligation.

  • Gastric Juice Collection: After a set period (e.g., 4 hours), the animals are euthanized. The esophagus is clamped, and the stomach is removed. The gastric contents are collected and centrifuged.

  • Analysis of Gastric Secretions: The volume of the gastric juice is measured, and the total acidity is determined by titration with a standard base (e.g., 0.01 N NaOH) to a specific pH (e.g., 7.0). The pH of the gastric content is also measured.

  • Data Analysis: The percentage inhibition of gastric acid secretion is calculated by comparing the total acid output in the drug-treated groups to the vehicle-treated control group.

Pharmacokinetics and Metabolism

The pharmacokinetic profiles of linaprazan and linaprazan glurate have been studied in various species, including rats, dogs, and humans.

Pharmacokinetic Parameters

Linaprazan glurate is rapidly absorbed and converted to its active metabolite, linaprazan.[7][8] The prodrug strategy results in a lower Cmax and a prolonged plasma residence time of linaprazan compared to direct administration of linaprazan.[4][6]

ParameterLinaprazan Glurate (Prodrug)Linaprazan (Active Metabolite)SpeciesDoseReference
Cmax (ng/mL) 2.4 - 9.621.6 - 153.2Rat (oral)0.6 - 9.6 mg/kg[7]
T½ (h) 2.0 - 4.12.1 - 3.2Rat (oral)0.6 - 9.6 mg/kg[7]
AUC(0-24h) (ng*h/mL) 1.8 - 25.455.2 - 389.9Rat (oral)0.6 - 9.6 mg/kg[7]
Cmax Not specifiedLower than linaprazanHumanNot specified[6][9]
AUC Not specifiedHigher than linaprazanHumanNot specified[9]
Not specifiedLonger than linaprazanHumanNot specified[6]

Table 3: Pharmacokinetic Parameters of Linaprazan Glurate and Linaprazan.

Metabolism

Linaprazan glurate is a prodrug that is primarily hydrolyzed to its active form, linaprazan, by carboxylesterase 2 (CES2).[5][10][11] In rats, linaprazan undergoes further metabolism through oxidation, dehydrogenation, and glucuronidation.[5][10][11] A major metabolite identified in rat plasma is M150 (2,6-dimethylbenzoic acid).[5][10][11] In humans, cytochrome P450 (CYP) enzymes, particularly CYP3A4, may be involved in the metabolism of linaprazan.[12][13]

cluster_Metabolism Metabolic Pathway of Linaprazan Glurate LinaprazanGlurate Linaprazan Glurate (Prodrug) Linaprazan_Active Linaprazan (Active Metabolite) LinaprazanGlurate->Linaprazan_Active Hydrolysis (CES2) OtherMetabolites Oxidation, Dehydrogenation, Glucuronidation Products (e.g., M150 in rats) Linaprazan_Active->OtherMetabolites Further Metabolism (e.g., CYP3A4 in humans) Excretion Excretion OtherMetabolites->Excretion

Figure 3: Metabolic Conversion of Linaprazan Glurate.

Summary and Conclusion

Linaprazan is a potent, reversible inhibitor of the gastric H+/K+-ATPase, acting as a potassium-competitive acid blocker. Its prodrug, linaprazan glurate, offers an improved pharmacokinetic profile, characterized by a lower Cmax and extended exposure to the active linaprazan moiety. This profile is designed to provide sustained acid suppression with potentially reduced systemic exposure and a lower risk of adverse effects. The primary metabolic pathway involves the hydrolysis of linaprazan glurate to linaprazan by CES2. The data presented in this technical guide, including in vitro potency, in vivo efficacy, and pharmacokinetic parameters, support the continued investigation of linaprazan glurate as a promising therapeutic agent for the management of acid-related disorders. Further research into the human-specific metabolic pathways and the pharmacological activity of all metabolites will provide a more complete understanding of its clinical profile.

References

Linaprazan Glurate: A Prodrug Approach to Optimize Pharmacokinetics for Enhanced Gastric Acid Control

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Linaprazan glurate (also known as X842) is a novel prodrug of linaprazan, a potent potassium-competitive acid blocker (P-CAB) for the treatment of acid-related disorders.[1][2] This technical guide provides a comprehensive overview of linaprazan glurate, with a focus on its strategic design as a prodrug to improve the pharmacokinetic profile of the active moiety, linaprazan. By enhancing plasma residence time and modulating the peak plasma concentration, linaprazan glurate offers the potential for more sustained and controlled gastric acid suppression.[1][3] This document details the mechanism of action, summarizes key pharmacokinetic data from preclinical and clinical studies, outlines experimental protocols, and presents visual representations of the underlying biological and experimental frameworks.

Introduction: The Evolution of Acid Suppression Therapy

Gastric acid suppression is a cornerstone in the management of gastroesophageal reflux disease (GERD) and other acid-related conditions. While proton pump inhibitors (PPIs) have been the standard of care, their mechanism of action, which involves irreversible covalent bonding to the proton pump, can lead to a delayed onset of action.[1][2] Potassium-competitive acid blockers (P-CABs) represent a newer class of drugs that offer a different mechanism. P-CABs, such as linaprazan, competitively and reversibly inhibit the H+/K+-ATPase (proton pump) at the potassium-binding site.[2][4] This ionic binding allows for a faster onset of action compared to PPIs.[1]

Linaprazan, originally developed by AstraZeneca, demonstrated rapid and effective acid suppression in early clinical studies.[1] However, its relatively short half-life posed a challenge for maintaining 24-hour acid control.[2][3] To address this limitation, linaprazan glurate was developed as a prodrug of linaprazan, designed to optimize its pharmacokinetic properties and, consequently, its pharmacodynamic effects.[2][3]

Mechanism of Action: From Prodrug to Active Inhibitor

Linaprazan glurate is an ethyl ester prodrug of linaprazan.[2] Following oral administration, it is absorbed and rapidly hydrolyzed in vivo by carboxylesterase 2 to release the active metabolite, linaprazan.[3][5] Linaprazan then acts as a P-CAB, reversibly inhibiting the gastric H+/K+-ATPase.[2] This prodrug strategy results in a lower peak plasma concentration (Cmax) and a longer plasma residence time for linaprazan compared to direct administration of the parent drug, contributing to a prolonged duration of acid suppression.[3][6]

Signaling Pathway: Prodrug Conversion and Target Inhibition

cluster_absorption Absorption cluster_metabolism Metabolism cluster_action Pharmacological Action Linaprazan_Glurate_Oral Linaprazan Glurate (Oral Administration) Carboxylesterase_2 Carboxylesterase 2 Linaprazan_Glurate_Oral->Carboxylesterase_2 Hydrolysis Linaprazan Linaprazan (Active Metabolite) Carboxylesterase_2->Linaprazan Proton_Pump H+/K+-ATPase (Proton Pump) Linaprazan->Proton_Pump Reversible Inhibition Acid_Secretion_Inhibition Inhibition of Gastric Acid Secretion Proton_Pump->Acid_Secretion_Inhibition

Caption: Prodrug activation and mechanism of action of linaprazan glurate.

Pharmacokinetic Profile: Preclinical and Clinical Data

The prodrug approach with linaprazan glurate has demonstrated a favorable modification of the pharmacokinetic profile of linaprazan in both preclinical and clinical studies.

Preclinical Pharmacokinetics in Rats

Studies in Sprague-Dawley rats have shown that linaprazan glurate (X842) is rapidly converted to its active metabolite, linaprazan. Following oral administration, the plasma concentration of linaprazan was significantly higher than that of the prodrug after 4 hours.[2] The prodrug formulation led to a reduced Cmax and an extended half-life (t1/2) of linaprazan.[2][3]

Table 1: Pharmacokinetic Parameters of Linaprazan Glurate (X842) and Linaprazan in Rats After Single Oral Administration [2]

ParameterDose (mg/kg)Linaprazan Glurate (X842)Linaprazan
Male Rats
t1/2 (h)2.42.03.5
9.62.74.2
Cmax (ng/mL)2.415.3118.2
9.645.1435.6
AUC0-t (ngh/mL)2.428.7489.3
9.6137.42241.1
Female Rats
t1/2 (h)2.42.14.8
9.64.15.9
Cmax (ng/mL)2.425.4201.5
9.689.3789.2
AUC0-t (ngh/mL)2.445.6876.5
9.6256.74532.8
Clinical Pharmacokinetics

Phase I clinical trials in healthy volunteers have been conducted to evaluate the pharmacokinetics, safety, and tolerability of single and multiple ascending oral doses of linaprazan glurate.[7][8] These studies have confirmed the prodrug's ability to provide dose-related pharmacokinetics and sustained gastric acid inhibition over a 24-hour period at certain dose levels.[8] A Phase II dose-ranging study in patients with erosive esophagitis further supported the efficacy and safety of linaprazan glurate.[6][9] An optimized tablet formulation developed for Phase III studies has been shown to approximately double the bioavailability compared to the formulation used in earlier studies.[10]

In Vitro H+/K+-ATPase Inhibition

In vitro studies have characterized the inhibitory potency of linaprazan glurate (X842) and its active metabolite, linaprazan, on the gastric H+/K+-ATPase.

Table 2: In Vitro Inhibitory Potency (IC50) on H+/K+-ATPase [2][11]

CompoundIC50 (nM)
Vonoprazan17.15
Linaprazan40.21
Linaprazan Glurate (X842)436.20

As expected, the prodrug linaprazan glurate is a much weaker inhibitor of the H+/K+-ATPase in vitro compared to its active metabolite, linaprazan.[2][11]

Experimental Protocols

Preclinical Pharmacokinetic Assessment in Rats
  • Animal Model: Male and female Sprague-Dawley rats.[2][3]

  • Housing: Housed individually with a 12-hour light/dark cycle and ad libitum access to food and water, except for overnight fasting (10-16 hours) before oral drug administration.[2][3]

  • Drug Formulation and Administration:

    • For oral administration, linaprazan glurate (X842) was dissolved in a vehicle of 5% Solutol HS15/45% ethanol/10% PEG400/40% saline, with pH adjusted to 3 using methane sulfonic acid, to yield solutions for dosing.[2][3]

    • For intravenous injection, a drug solution was prepared and filtered through a 0.22-μm filter.[2][3]

  • Blood Sampling: Blood samples were collected via the jugular vein at specified time points.[2][3]

  • Sample Processing: Plasma was separated by centrifugation and stored at -80°C until analysis.[2][3]

  • Bioanalysis: Plasma concentrations of linaprazan glurate and linaprazan were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[12]

Experimental Workflow: Preclinical Pharmacokinetic Study

Animal_Acclimatization Animal Acclimatization (Sprague-Dawley Rats) Fasting Overnight Fasting (10-16 hours) Animal_Acclimatization->Fasting Dosing Drug Administration (Oral or IV) Fasting->Dosing Blood_Sampling Serial Blood Sampling (Jugular Vein) Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Storage Sample Storage (-80°C) Plasma_Separation->Sample_Storage Bioanalysis LC-MS/MS Analysis Sample_Storage->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis

Caption: Workflow for preclinical pharmacokinetic assessment.

Clinical Trial Protocol (Phase I Example)
  • Study Design: Single-center, double-blind, placebo-controlled, parallel-group, randomized study.[7]

  • Population: Healthy male or female subjects, aged 18 to 65 years.[7]

  • Objectives: To evaluate the pharmacokinetics, cardiodynamic ECG effects, safety, and tolerability of single ascending oral doses of linaprazan glurate.[7]

  • Dosing: Single oral doses of linaprazan glurate tablets.[7]

  • Pharmacokinetic Sampling: Blood samples collected at predefined time points to determine the plasma concentrations of linaprazan glurate and linaprazan.

  • Bioanalysis: Plasma concentrations analyzed using a validated LC-MS/MS method.[12]

  • Relative Bioavailability Study Design: A single-center, open-label, randomized, single-dose, 3-way crossover study in healthy volunteers was designed to evaluate the relative bioavailability of a new oral tablet formulation compared to a previous formulation under fasting and fed conditions.[13]

Conclusion

Linaprazan glurate represents a successful application of prodrug technology to enhance the pharmacokinetic properties of a potent P-CAB. The glutaric acid promoiety facilitates a slower release of the active compound, linaprazan, leading to a more favorable pharmacokinetic profile characterized by a lower Cmax and prolonged plasma exposure. This improved pharmacokinetic profile translates to a longer duration of gastric acid suppression, offering the potential for superior efficacy in the treatment of moderate to severe erosive GERD and other acid-related disorders.[1] Ongoing and planned Phase III clinical trials will further elucidate the clinical benefits of this next-generation acid blocker.[14]

References

Crystal Structure Analysis of Linaprazan Mesylate Polymorphs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the polymorphic forms of Linaprazan mesylate, a potassium-competitive acid blocker. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in drug development as different polymorphs can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability. This document outlines the key experimental methodologies for characterizing this compound polymorphs and presents the available quantitative data to facilitate comparison and further research.

Introduction to Linaprazan and Polymorphism

Linaprazan is a proton pump inhibitor that competitively blocks the gastric hydrogen potassium pump (H+/K+ ATPase) in parietal cells, thereby controlling gastric acid secretion.[1] The development of Linaprazan and its prodrug, Linaprazan glurate, has led to the discovery of various polymorphic forms, particularly of its salt derivatives. The solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance, and understanding the different crystalline forms is essential for ensuring product quality, consistency, and performance.

Recent studies and patent literature have identified and characterized distinct polymorphs of Linaprazan salts, including the mesylate and hydrochloride derivatives.[1][2] These polymorphs are typically designated as Form A, Form B, etc., and are distinguished by their unique crystal lattices, which result in different analytical signatures.

Experimental Protocols for Polymorph Characterization

The characterization of this compound polymorphs relies on a suite of analytical techniques designed to probe the solid-state structure of the material. The following protocols are standard in the industry for polymorph screening and identification.

X-Ray Powder Diffraction (XRPD)

XRPD is a fundamental technique for the identification and characterization of crystalline materials. Each polymorph produces a unique diffraction pattern, which serves as a fingerprint for that specific crystalline form.

  • Instrumentation : A conventional X-ray powder diffractometer equipped with a CuKα radiation source is typically used.

  • Sample Preparation : A small amount of the this compound powder is gently packed into a sample holder.

  • Data Collection : The sample is scanned over a 2θ range, for example, from 2° to 40°, with a step size of 0.02° and a dwell time of 1-2 seconds per step.

  • Analysis : The resulting diffractogram is analyzed for the positions (in °2θ) and relative intensities of the diffraction peaks.

Differential Scanning Calorimetry (DSC)

DSC is employed to measure the thermal properties of a sample, such as melting point and enthalpy of fusion.[3][4] These properties are unique to each polymorph and can be used to differentiate between them.

  • Instrumentation : A calibrated differential scanning calorimeter is used.

  • Sample Preparation : A few milligrams (typically 1-5 mg) of the sample are accurately weighed into an aluminum pan, which is then hermetically sealed.

  • Data Collection : The sample is heated at a constant rate, for example, 10 °C/min, under a nitrogen purge. A typical temperature range would be from ambient to a temperature above the melting point of the highest melting form.

  • Analysis : The thermogram is analyzed for the onset temperature and peak maximum of any endothermic or exothermic events.

Thermogravimetric Analysis (TGA)

TGA is used to assess the thermal stability of a material and to quantify the amount of volatile substances, such as water or residual solvents, in the crystal lattice.[3]

  • Instrumentation : A thermogravimetric analyzer.

  • Sample Preparation : A sample of approximately 5-10 mg is placed in a tared pan.

  • Data Collection : The sample is heated at a controlled rate, for instance, 10 °C/min, over a specified temperature range in a controlled atmosphere (e.g., nitrogen).

  • Analysis : The TGA curve shows weight loss as a function of temperature, indicating the presence of solvates or hydrates and the decomposition temperature of the material.

Quantitative Data of Linaprazan Salt Polymorphs

The following tables summarize the key quantitative data for the known polymorphs of Linaprazan salts. While the user's interest is in the mesylate form, detailed public data for the hydrochloride salt of Linaprazan glurate is more readily available and is presented here to illustrate the nature of the characterization data.

Table 1: XRPD Peak Data for Linaprazan Glurate Hydrochloride Polymorphs[2]
Form 1 (°2θ ± 0.2)Form 2 (°2θ ± 0.2)
3.87.1
9.19.9
13.810.2
14.015.0
20.015.7
22.922.6
23.422.8
24.425.0
24.6
26.7
Table 2: Thermal Analysis Data for Linaprazan Glurate Hydrochloride Polymorphs[2]
PolymorphTechniqueKey Findings
Form 1 DSCEndotherm observed between 230 °C and 240 °C.
TGAGradual weight loss of approximately 1% upon heating to 140 °C.
Form 2 DSCEndotherm observed between 175 °C and 185 °C.
TGAWeight loss can vary between 0% and 5%, depending on relative humidity.
Table 3: XRPD Peak Data for Linaprazan Glurate Mesylate Polymorphs[1]
Form A (°2θ ± 0.2)
7.5
9.1
12.1
16.0
17.6

Note: The available data for the mesylate polymorphs in the public domain is less detailed than that for the hydrochloride polymorphs.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows involved in the analysis and identification of this compound polymorphs.

experimental_workflow cluster_synthesis Synthesis and Crystallization cluster_analysis Polymorph Characterization cluster_identification Identification and Stability synthesis Synthesis of This compound crystallization Crystallization from various solvents/ conditions synthesis->crystallization xrd XRPD Analysis crystallization->xrd dsc DSC Analysis crystallization->dsc tga TGA Analysis crystallization->tga identification Polymorph Identification (Form A, Form B, etc.) xrd->identification dsc->identification tga->identification stability Stability Studies identification->stability

Fig. 1: General workflow for polymorph screening and identification.

logical_relationship cluster_salts Salt Forms cluster_polymorphs_mesylate Mesylate Polymorphs cluster_polymorphs_hcl Hydrochloride Polymorphs linaprazan Linaprazan API mesylate This compound linaprazan->mesylate hydrochloride Linaprazan Hydrochloride linaprazan->hydrochloride formA Form A mesylate->formA formB Form B mesylate->formB form1 Form 1 hydrochloride->form1 form2 Form 2 hydrochloride->form2

Fig. 2: Relationship between Linaprazan API and its polymorphic salt forms.

Conclusion

The solid-state landscape of this compound is characterized by the existence of multiple polymorphic forms. A thorough understanding and characterization of these polymorphs are crucial for the development of a stable, safe, and effective drug product. The analytical techniques of XRPD, DSC, and TGA are indispensable tools in this endeavor. While detailed quantitative data for this compound polymorphs are emerging, the well-documented characterization of the hydrochloride salt polymorphs provides a valuable framework for ongoing and future research in this area. Continued investigation into the crystal structures and physicochemical properties of this compound polymorphs will be essential for optimizing its therapeutic potential.

References

Methodological & Application

Application Notes: Linaprazan Mesylate In Vitro Assays for Acid Suppression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linaprazan is a novel potassium-competitive acid blocker (P-CAB) that inhibits gastric H+,K+-ATPase (the proton pump) through a reversible, potassium-competitive mechanism of action.[1][2][3] Unlike traditional proton pump inhibitors (PPIs), which bind covalently and irreversibly, P-CABs offer a rapid onset of action and flexible control over gastric acid secretion.[1][2][4] Linaprazan glurate (also known as X842) is a prodrug of linaprazan designed to provide an improved pharmacokinetic profile with a longer duration of action.[1][4][5][6] These application notes provide detailed protocols for key in vitro assays to evaluate the acid suppression activity of linaprazan and its derivatives.

Mechanism of Action: Gastric Acid Secretion Pathway

Gastric acid secretion is mediated by the H+,K+-ATPase enzyme located in the secretory canaliculi of parietal cells in the stomach lining.[7] This enzyme actively transports hydrogen ions (H+) from the parietal cell into the gastric lumen in exchange for potassium ions (K+). P-CABs like linaprazan accumulate in the acidic environment of the parietal cell canaliculi and directly compete with K+ for binding to the proton pump, thereby inhibiting its activity and reducing gastric acid secretion.[7]

G ATP ATP ProtonPump H+,K+-ATPase (Proton Pump) ATP->ProtonPump Energy ADP ADP + Pi H_ion_cyto H+ H_ion_cyto->ProtonPump Pumped out K_ion_cyto K+ H_ion_lumen H+ K_ion_lumen K+ K_ion_lumen->ProtonPump Binds for transport Linaprazan Linaprazan Linaprazan->ProtonPump Competitively Blocks K+ Binding Site ProtonPump->ADP ProtonPump->K_ion_cyto ProtonPump->H_ion_lumen

Diagram 1. Mechanism of Linaprazan on the Parietal Cell Proton Pump.

Quantitative Data: In Vitro Inhibitory Potency

The inhibitory activity of linaprazan and related compounds against H+,K+-ATPase is typically quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.

CompoundTargetIC50 (nM)Notes
Linaprazan Gastric H+,K+-ATPase40Active metabolite.[6][8]
Linaprazan Glurate (X842) Gastric H+,K+-ATPase436Prodrug of linaprazan.[6][8]
Vonoprazan Gastric H+,K+-ATPase17A comparator P-CAB.[6][8]

Experimental Protocols

Protocol 1: H+,K+-ATPase Inhibition Assay

This assay measures the ability of a test compound to inhibit the enzymatic activity of H+,K+-ATPase. The activity is determined by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

Objective: To determine the IC50 value of linaprazan mesylate for gastric H+,K+-ATPase.

Principle: ATPase activity is measured colorimetrically. The enzyme hydrolyzes ATP to ADP and Pi. The released Pi reacts with ammonium molybdate in an acidic solution to form a colored complex (molybdenum blue), which has a strong absorbance at 620-660 nm.[8][9] The inhibition rate is calculated by comparing the absorbance in the presence of the inhibitor to the control.

Materials:

  • Lyophilized porcine gastric H+,K+-ATPase vesicles

  • This compound

  • ATP (Adenosine 5'-triphosphate)

  • MgCl2 (Magnesium chloride)

  • KCl (Potassium chloride)

  • Tris buffer

  • Ammonium molybdate solution

  • Reducing agent (e.g., ascorbic acid)

  • 96-well microplates

  • Spectrophotometer (plate reader)

Procedure:

  • Reagent Preparation: Prepare stock solutions of this compound, ATP, MgCl2, and KCl in Tris buffer at the desired concentrations.

  • Enzyme Reconstitution: Reconstitute lyophilized H+,K+-ATPase vesicles according to the manufacturer's instructions.

  • Reaction Setup:

    • To each well of a 96-well plate, add the reaction buffer containing MgCl2 and varying concentrations of KCl.

    • Add serial dilutions of this compound to the test wells. Add buffer only to the control wells.

    • Add the reconstituted H+,K+-ATPase enzyme preparation to all wells.

  • Initiate Reaction: Start the enzymatic reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for ATP hydrolysis.

  • Stop Reaction & Color Development: Stop the reaction by adding the acidic ammonium molybdate solution. This is followed by the addition of a reducing agent to develop the molybdenum blue color.

  • Measurement: Measure the absorbance of each well at 620 nm using a plate reader.[8]

  • Data Analysis:

    • Calculate the percentage of inhibition for each linaprazan concentration relative to the control wells.

    • Plot the percent inhibition against the logarithm of the linaprazan concentration.

    • Determine the IC50 value using a non-linear regression curve fit.

G start Start prep Prepare Reagents: - H+,K+-ATPase Vesicles - Linaprazan Dilutions - ATP, Buffers start->prep setup Set up 96-well Plate: - Add Buffer + KCl - Add Linaprazan (Test) or Buffer (Control) - Add Enzyme Solution prep->setup initiate Initiate Reaction: Add ATP to all wells setup->initiate incubate Incubate Plate (e.g., 37°C for 30 min) initiate->incubate stop Stop Reaction & Develop Color: Add Ammonium Molybdate Reagent incubate->stop measure Measure Absorbance (620-660 nm) stop->measure analyze Data Analysis: - Calculate % Inhibition - Plot Dose-Response Curve - Determine IC50 Value measure->analyze end End analyze->end G Comparative Mechanism of Action cluster_PCAB P-CABs (e.g., Linaprazan) cluster_PPI PPIs (e.g., Omeprazole) p1 Drug Administration p2 Rapid Accumulation in Parietal Cells p1->p2 p3 Ionic & Reversible Binding to H+,K+-ATPase p2->p3 p4 Competes with K+ ion p3->p4 p5 Inhibition of Acid Secretion p4->p5 p6 Fast Onset of Action p5->p6 i1 Drug Administration (Prodrug) i2 Systemic Absorption i1->i2 i3 Activation by Acid in Parietal Cells i2->i3 i4 Covalent & Irreversible Binding to H+,K+-ATPase i3->i4 i5 Inhibition of Acid Secretion i4->i5 i6 Slower Onset of Action i5->i6

References

Application Notes and Protocols for Testing Linaprazan Mesylate Efficacy in Animal Models of GERD

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established animal models of Gastroesophageal Reflux Disease (GERD) and detailed protocols for evaluating the efficacy of Linaprazan mesylate, a novel potassium-competitive acid blocker (P-CAB).

Introduction to GERD Animal Models and this compound

Gastroesophageal reflux disease (GERD) is a prevalent condition characterized by the reflux of stomach contents into the esophagus, leading to symptoms like heartburn and, in severe cases, erosive esophagitis. To develop and test new therapeutic agents like this compound, robust and reproducible animal models that mimic the pathophysiology of human GERD are essential.

Linaprazan is a potassium-competitive acid blocker (P-CAB) that inhibits gastric acid secretion by competitively blocking the potassium-binding site of the H+/K+-ATPase (proton pump) in gastric parietal cells.[1] Its prodrug, Linaprazan glurate (also known as X842), has been developed to improve its pharmacokinetic profile.[2][3] Preclinical studies in animal models are crucial for determining the efficacy and safety of such compounds before they advance to clinical trials.

This document outlines both surgical and non-surgical methods for inducing GERD in animal models, with a focus on the widely used pylorus and forestomach ligation model in rats. It also provides detailed protocols for assessing the therapeutic efficacy of this compound in these models.

Animal Models of Gastroesophageal Reflux Disease

Several animal models have been developed to study GERD, each with its own advantages and limitations. The choice of model often depends on the specific research question, the compound being tested, and available resources.

Surgical Models:

  • Pylorus and Forestomach Ligation in Rats: This is a well-established and commonly used model to induce acute reflux esophagitis.[4][5][6] The ligation of the pylorus and the transitional region between the forestomach and the glandular stomach leads to the accumulation of gastric acid and subsequent reflux into the esophagus, causing inflammation and mucosal injury.[4][7] This model is particularly useful for screening the efficacy of anti-secretory and mucosal protective agents.

  • Endoscopic Procedures in Larger Animals: In larger animals like swine, GERD can be induced through minimally invasive endoscopic techniques that damage the lower esophageal sphincter (LES). This model offers a closer anatomical and physiological resemblance to humans.

Non-Surgical Models:

  • Overeating-Induced GERD in Mice: This model involves dietary control protocols with repetitive fasting and feeding to induce overeating, leading to gastric distention and subsequent reflux. This approach offers a more physiological representation of GERD development compared to surgical interventions.

Data Presentation: Efficacy of P-CABs in Rat GERD Models

The following tables summarize the quantitative data on the efficacy of Linaprazan glurate and other P-CABs in rat models of GERD.

DrugDose (mg/kg)Route of AdministrationModelKey FindingsReference
Linaprazan glurate (X842) 0.6, 2.4, 9.6OralPylorus-ligated ratDose-dependent inhibition of gastric acid secretion.[2]
0.55OralPylorus-ligated ratID50 for inhibition of gastric acid secretion.[2]
Tegoprazan 2.0OralRat GERD modelED50 for inhibition of esophageal injury.[8]
Not specifiedOralRat GERD modelDose-dependent inhibition of gastric acid secretion.[8]
DrugParameterValueAnimal ModelReference
Linaprazan glurate (X842) Cmax (ng/mL) at 2.4 mg/kg15.6 ± 4.5 (Male rats)Sprague-Dawley Rats[2]
26.9 ± 9.8 (Female rats)
t1/2 (h) at 2.4 mg/kg2.7 ± 0.5 (Male rats)Sprague-Dawley Rats[2]
4.1 ± 1.5 (Female rats)
AUC(0–24h) (h*ng/mL) at 2.4 mg/kg62.1 ± 15.4 (Male rats)Sprague-Dawley Rats[2]
134.1 ± 53.5 (Female rats)
Tegoprazan IC50 (µM)0.53Porcine H+/K+-ATPase[8]

Experimental Protocols

Protocol 1: Induction of Reflux Esophagitis in Rats by Pylorus and Forestomach Ligation

This protocol describes the surgical procedure to induce GERD in rats, a widely accepted model for evaluating the efficacy of anti-reflux drugs.[4][5][6]

Materials:

  • Male Wistar rats (200-250 g)

  • Anesthetic (e.g., ether, ketamine/xylazine)

  • Surgical instruments (scissors, forceps, needle holder)

  • Silk suture (2-0)

  • Animal warming pad

Procedure:

  • Animal Preparation: Fast the rats for 24 hours prior to surgery, with free access to water.

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Surgical Incision: Place the rat in a supine position on a warming pad. Make a midline laparotomy incision of about 2-3 cm to expose the abdominal cavity.

  • Ligation:

    • Carefully locate the stomach.

    • Ligate the pylorus at its distal end using a 2-0 silk suture.

    • Ligate the transitional region between the forestomach and the glandular portion of the stomach with another 2-0 silk suture.[4][7]

  • Closure: Close the abdominal wall in two layers (peritoneum and skin) using sutures.

  • Post-operative Care: Allow the animals to recover from anesthesia in a warm and clean cage. Withhold food and water during the post-operative period.

Protocol 2: Evaluation of this compound Efficacy in the Rat Reflux Esophagitis Model

This protocol outlines the procedure for administering this compound and assessing its efficacy in the surgically induced GERD model.

Materials:

  • Rats with induced reflux esophagitis (from Protocol 1)

  • This compound solution/suspension

  • Vehicle control (e.g., saline, carboxymethyl cellulose)

  • pH meter

  • Centrifuge

  • Graduated tubes

  • Dissecting tools

  • Formalin solution (10%)

Procedure:

  • Drug Administration:

    • Immediately after the ligation surgery, administer this compound orally or intraperitoneally at the desired doses (e.g., 0.6, 2.4, 9.6 mg/kg).[2]

    • Administer the vehicle to the control group.

  • Euthanasia and Sample Collection:

    • Four to six hours after drug administration, euthanize the rats by an approved method (e.g., CO2 inhalation).

    • Open the abdomen and clamp the esophagus at the cardiac end.

    • Carefully collect the gastric contents into a graduated centrifuge tube.

  • Gastric Secretion Analysis:

    • Measure the volume of the gastric juice.

    • Centrifuge the gastric contents at 3000 rpm for 10 minutes.

    • Measure the pH of the supernatant using a calibrated pH meter.

    • Determine the total acidity by titrating the supernatant with 0.01 N NaOH using a suitable indicator.

  • Esophageal Lesion Assessment:

    • Carefully dissect the esophagus and open it longitudinally.

    • Wash the esophagus with saline and examine for mucosal lesions under a dissecting microscope.

    • Score the esophageal lesions based on a predefined scoring system (e.g., 0 = no lesion, 1 = hyperemia, 2 = isolated ulcers, 3 = linear ulcers, 4 = confluent ulcers, 5 = perforation).

    • Fix the esophageal tissue in 10% formalin for histopathological examination.

Mandatory Visualizations

Signaling Pathway of Gastric Acid Secretion and Mechanism of Action of this compound

G cluster_parietal_cell Gastric Parietal Cell H2O_CO2 H2O + CO2 H2CO3 H2CO3 H2O_CO2->H2CO3 Carbonic Anhydrase HCO3_H HCO3- + H+ H2CO3->HCO3_H ProtonPump H+/K+-ATPase (Proton Pump) HCO3_H->ProtonPump H+ K_channel K+ Channel ProtonPump->K_channel K+ GastricLumen HCl (Gastric Acid) ProtonPump->GastricLumen H+ K_channel->ProtonPump K+ Cl_channel Cl- Channel Cl_channel->GastricLumen Cl- Linaprazan This compound (P-CAB) Linaprazan->ProtonPump Competitively blocks K+ binding site

Caption: Mechanism of action of this compound on the gastric proton pump.

Experimental Workflow for Efficacy Testing

G start Start: Select Rats fasting 24-hour Fasting (Water ad libitum) start->fasting anesthesia Anesthesia fasting->anesthesia surgery Pylorus & Forestomach Ligation Surgery anesthesia->surgery drug_admin Drug Administration surgery->drug_admin recovery Post-operative Period (4-6 hours) drug_admin->recovery euthanasia Euthanasia & Sample Collection recovery->euthanasia gastric_analysis Gastric Content Analysis (Volume, pH, Acidity) euthanasia->gastric_analysis esophageal_analysis Esophageal Lesion Scoring & Histopathology euthanasia->esophageal_analysis end End: Data Analysis gastric_analysis->end esophageal_analysis->end

Caption: Workflow for evaluating this compound efficacy in a rat GERD model.

References

Application Note: Quantification of Linaprazan in Human Plasma by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and reliable method for the quantification of Linaprazan in human plasma using High-Performance Liquid Chromatography (HPLC) with UV detection. Linaprazan is a novel potassium-competitive acid blocker (P-CAB) that inhibits gastric H+, K+-ATPase. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring. The protocol details the sample preparation, chromatographic conditions, and validation parameters, providing researchers with a comprehensive guide for accurate and precise measurement of Linaprazan.

Introduction

Linaprazan is a promising new drug for the treatment of acid-related disorders. Its mechanism of action involves the reversible inhibition of the gastric proton pump, offering potential advantages over traditional proton pump inhibitors. To support its clinical development and for research purposes, a reliable analytical method for its quantification in biological matrices is essential. This document provides a detailed protocol for the determination of Linaprazan in human plasma by HPLC, a widely accessible and cost-effective analytical technique.

Experimental Protocol

Materials and Reagents
  • Linaprazan reference standard

  • Internal Standard (IS) (e.g., a structurally similar compound not co-administered)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Ammonium acetate

  • Deionized water

  • Human plasma (drug-free)

  • Solid Phase Extraction (SPE) cartridges (C18)

Equipment
  • HPLC system with UV detector

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • SPE manifold

  • pH meter

Chromatographic Conditions

A representative HPLC method for the analysis of Linaprazan is summarized in the table below.

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Isocratic mixture of Acetonitrile and 10 mM Ammonium Acetate buffer (pH 7.0) in a 40:60 (v/v) ratio
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
UV Detection 280 nm
Internal Standard A suitable, structurally related compound with a distinct retention time.
Standard and Sample Preparation

Preparation of Standard Solutions:

  • Prepare a stock solution of Linaprazan (1 mg/mL) in methanol.

  • Prepare working standard solutions by serial dilution of the stock solution with the mobile phase to create a calibration curve (e.g., 10, 50, 100, 250, 500, 1000 ng/mL).

  • Prepare a stock solution of the Internal Standard (1 mg/mL) in methanol and a working solution (e.g., 100 ng/mL) in the mobile phase.

Sample Preparation (Plasma):

  • Thaw frozen plasma samples at room temperature.

  • To 500 µL of plasma, add 50 µL of the Internal Standard working solution and vortex for 30 seconds.

  • Perform a solid-phase extraction (SPE) using C18 cartridges.

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

    • Load the plasma sample onto the cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute Linaprazan and the IS with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 20 µL into the HPLC system.

Method Validation

The analytical method was validated according to standard bioanalytical method validation guidelines. The key validation parameters are summarized below.

Linearity

The linearity of the method was evaluated by analyzing a series of calibration standards. The method demonstrated excellent linearity over the concentration range of 10-1000 ng/mL.

AnalyteConcentration Range (ng/mL)Correlation Coefficient (r²)
Linaprazan10 - 1000> 0.995
Precision and Accuracy

The intra-day and inter-day precision and accuracy were assessed by analyzing quality control (QC) samples at three concentration levels (low, medium, and high).

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low30< 5%< 5%95 - 105
Medium300< 5%< 5%95 - 105
High800< 5%< 5%95 - 105
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio.

ParameterValue (ng/mL)
LOD3
LOQ10

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is spe Solid Phase Extraction (SPE) add_is->spe evap Evaporation spe->evap recon Reconstitution evap->recon injection Injection recon->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (280 nm) separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Workflow for Linaprazan quantification in plasma.

Linaprazan Mechanism of Action

mechanism_of_action cluster_parietal_cell Gastric Parietal Cell cluster_lumen Gastric Lumen cluster_cytosol Cytosol proton_pump H+, K+-ATPase (Proton Pump) H_ion H+ proton_pump->H_ion K_ion K+ K_ion->proton_pump linaprazan Linaprazan linaprazan->proton_pump Inhibition

Caption: Linaprazan inhibits the gastric proton pump.

Conclusion

The HPLC method described in this application note is a simple, rapid, and reliable technique for the quantification of Linaprazan in human plasma. The method is validated and demonstrates excellent linearity, precision, and accuracy, making it well-suited for pharmacokinetic and other research studies involving Linaprazan.

Application Notes & Protocols: Determination of Linaprazan Mesylate IC50 Values Using Cell-Based and In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Linaprazan is a potassium-competitive acid blocker (P-CAB) that functions by reversibly inhibiting the gastric H+/K+ ATPase (proton pump).[1][2][3] This enzyme is responsible for the final step in gastric acid secretion from parietal cells.[1][4] Unlike proton-pump inhibitors (PPIs), which bind covalently and require an acidic environment for activation, P-CABs like Linaprazan bind ionically and reversibly to the potassium-binding site of the proton pump, allowing for a rapid onset of action that is not dependent on the pump's activation state.[1][5][6] The determination of the half-maximal inhibitory concentration (IC50) is a critical step in characterizing the potency of inhibitors like Linaprazan. These application notes provide detailed protocols for determining the IC50 value of Linaprazan mesylate through in vitro enzyme activity assays, which are the basis for the published IC50 values, and a representative protocol for a cell-based assay.

Mechanism of Action: P-CAB Inhibition of Gastric Proton Pump

Linaprazan, a weak base, concentrates in the acidic environment of the gastric parietal cell canaliculus.[2][7] There, it is protonated and binds competitively to the potassium-binding site of the H+/K+ ATPase. This binding action blocks the exchange of H+ and K+ ions, thereby inhibiting the secretion of gastric acid.[1][7]

cluster_lumen Gastric Lumen (Acidic) cluster_cell Parietal Cell Cytoplasm Parietal_Lumen H+ (Acid) K_ion_cell K+ ProtonPump H+/K+ ATPase (Proton Pump) K_ion_cell->ProtonPump Enters Pump ATP ATP ATP->ProtonPump Provides Energy ADP ADP + Pi ProtonPump->Parietal_Lumen H+ Secretion ProtonPump->ADP Linaprazan Linaprazan (P-CAB) Linaprazan->ProtonPump Reversibly Binds to K+ Site & Inhibits

Caption: Mechanism of Linaprazan action on the H+/K+ ATPase.

Quantitative Data Summary

The following table summarizes the in vitro IC50 values for Linaprazan, its prodrug Linaprazan glurate (X842), and the related P-CAB, Vonoprazan, as determined by H+/K+-ATPase inhibition assays.[3][8][9]

CompoundTargetAssay TypeIC50 Value (nM)95% Confidence Interval (nM)
Linaprazan H+/K+-ATPaseIn Vitro Enzyme Inhibition40.2124.02–66.49
Linaprazan glurate (X842) H+/K+-ATPaseIn Vitro Enzyme Inhibition436.20227.3–806.6
Vonoprazan H+/K+-ATPaseIn Vitro Enzyme Inhibition17.1510.81–26.87

Experimental Protocols

Protocol 1: In Vitro H+/K+-ATPase Inhibition Assay

This protocol is based on the methodology used to generate the published IC50 values for Linaprazan.[3][9] It utilizes an isolated enzyme preparation rather than whole cells. The assay indirectly measures ATPase activity colorimetrically.

start Start prep Prepare H+/K+-ATPase (e.g., from gastric vesicles) start->prep plate Plate serial dilutions of This compound prep->plate add_enzyme Add H+/K+-ATPase to wells plate->add_enzyme initiate Initiate reaction by adding ATP and K+ add_enzyme->initiate incubate Incubate at 37°C initiate->incubate stop Stop reaction incubate->stop measure Measure inorganic phosphate (Pi) production (Colorimetric) stop->measure analyze Analyze data: Plot % inhibition vs. [Linaprazan] measure->analyze calc Calculate IC50 value using non-linear regression analyze->calc end End calc->end

Caption: Workflow for the in vitro H+/K+-ATPase inhibition assay.

Methodology:

  • Preparation of H+/K+-ATPase:

    • Isolate H+/K+-ATPase-rich vesicles from a suitable source, such as hog gastric mucosa. Standard biochemical protocols for membrane protein isolation should be followed.

    • Determine the protein concentration of the vesicle preparation using a standard method (e.g., Bradford assay).

  • Assay Procedure:

    • Prepare a serial dilution of this compound in an appropriate buffer (e.g., Tris-HCl). A typical concentration range would span from 1 pM to 100 µM to generate a full dose-response curve.

    • In a 96-well microplate, add the diluted this compound solutions. Include control wells with buffer only (for 0% inhibition) and a potent, known inhibitor or no enzyme (for 100% inhibition).

    • Add the H+/K+-ATPase vesicle preparation to each well.

    • Pre-incubate the plate for a defined period (e.g., 15-30 minutes) at 37°C to allow the inhibitor to bind.

    • Initiate the enzymatic reaction by adding a solution containing ATP and KCl to each well. The final concentration of K+ is critical as Linaprazan is a potassium-competitive inhibitor.

    • Incubate the reaction for a specific time (e.g., 30-60 minutes) at 37°C.

    • Stop the reaction by adding a quenching solution, such as a solution containing a chelating agent (EDTA) or by rapid cooling.

  • Detection and Analysis:

    • Quantify the amount of inorganic phosphate (Pi) released from ATP hydrolysis. An indirect colorimetric method, such as a Malachite Green-based assay, can be used.[9] This involves adding a reagent that forms a colored complex with Pi, which can be measured spectrophotometrically (e.g., at ~620 nm).

    • Calculate the percentage of inhibition for each Linaprazan concentration relative to the control wells.

    • Plot the percentage inhibition against the logarithm of the Linaprazan concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation (or similar non-linear regression model) using software like GraphPad Prism.[3]

Protocol 2: Representative Cell-Based Gastric Acid Secretion Assay

While specific cell-based assay protocols for Linaprazan are not detailed in the provided search results, a functional cell-based assay can be designed using primary gastric parietal cells or a suitable cell line engineered to express the H+/K+ ATPase. This protocol measures the inhibition of stimulated acid secretion.

start Start seed Seed gastric parietal cells (or equivalent) in 96-well plate start->seed culture Culture cells to form a confluent monolayer seed->culture treat Treat cells with serial dilutions of this compound culture->treat stimulate Stimulate acid secretion (e.g., with Histamine) treat->stimulate incubate Incubate for a defined period stimulate->incubate measure Measure change in extracellular pH using a pH-sensitive fluorescent dye (e.g., BCECF-AM) incubate->measure analyze Analyze data: Plot pH change vs. [Linaprazan] measure->analyze calc Calculate IC50 value using non-linear regression analyze->calc end End calc->end

Caption: Workflow for a representative cell-based acid secretion assay.

Methodology:

  • Cell Culture:

    • Culture primary rabbit gastric parietal cells or a suitable cell line (e.g., HEK293 cells stably expressing the human H+/K+ ATPase α and β subunits) in 96-well plates.

    • Allow cells to grow to a confluent monolayer.

  • Assay Procedure:

    • Prepare serial dilutions of this compound in a physiological buffer (e.g., Hanks' Balanced Salt Solution).

    • Wash the cell monolayer with buffer to remove culture medium.

    • Add the Linaprazan dilutions to the cells and pre-incubate for 30-60 minutes at 37°C.

    • To measure changes in pH, load the cells with a pH-sensitive fluorescent indicator dye (e.g., BCECF-AM).

    • Stimulate acid secretion by adding an agonist such as histamine (e.g., 100 µM) to the wells.

  • Detection and Analysis:

    • Measure the fluorescence of the pH indicator dye at appropriate excitation and emission wavelengths using a fluorescence plate reader. A decrease in intracellular pH (or a change in extracellular pH, depending on the assay setup) corresponds to acid secretion.

    • Record the fluorescence signal over time to obtain a kinetic reading of the acid secretion response.

    • Calculate the extent of inhibition for each Linaprazan concentration based on the change in fluorescence signal compared to the stimulated control (0% inhibition).

    • Plot the percentage inhibition against the logarithm of the Linaprazan concentration.

    • Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.

References

Application Notes and Protocols for the Use of Linaprazan Mesylate in Primary Esophageal Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linaprazan is an experimental drug belonging to the class of potassium-competitive acid blockers (P-CABs).[1] Unlike proton-pump inhibitors (PPIs), which irreversibly inhibit the gastric H+/K+-ATPase, linaprazan offers a reversible and competitive inhibition of the proton pump.[2][3][4] While its primary therapeutic target for gastroesophageal reflux disease (GERD) is the suppression of gastric acid, the direct effects of linaprazan on the esophageal epithelium are an emerging area of interest.[5] These application notes provide a framework for investigating the potential direct cellular effects of linaprazan mesylate on primary human esophageal epithelial cells in vitro.

Principle of the Assay

This protocol outlines the culture of primary human esophageal epithelial cells and their subsequent treatment with this compound. The objective is to assess the direct impact of linaprazan on cellular endpoints such as proliferation, viability, and key inflammatory signaling pathways, independent of its systemic acid-suppressing effects. This allows for the elucidation of potential direct protective or regenerative mechanisms of linaprazan on esophageal tissue.

Materials and Reagents

Material/ReagentSupplierCatalog No.
Primary Human Esophageal Epithelial Cells(Representative)C-003-05
Esophageal Epithelial Cell Growth Medium(Representative)M-003-500
This compound(Representative)L-12345
Fetal Bovine Serum (FBS)(Representative)F-6789
Trypsin-EDTA (0.25%)(Representative)T-5432
Phosphate-Buffered Saline (PBS)(Representative)P-9876
Cell Proliferation Assay Kit (e.g., WST-1)(Representative)C-2468
RNA Extraction Kit(Representative)R-1357
qPCR Master Mix(Representative)Q-9753
Antibodies for Western Blotting (NF-κB, IL-6, etc.)(Representative)Various
96-well and 6-well cell culture plates(Representative)Various

Experimental Protocols

Primary Esophageal Cell Culture

A detailed protocol for establishing and maintaining primary cultures of human esophageal epithelial cells is crucial for these experiments.[6]

Protocol:

  • Thaw cryopreserved primary human esophageal epithelial cells rapidly in a 37°C water bath.

  • Transfer the cells to a sterile 15 mL conical tube containing 9 mL of pre-warmed Esophageal Epithelial Cell Growth Medium.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh growth medium.

  • Seed the cells into a T-75 flask and incubate at 37°C in a humidified atmosphere of 5% CO2.

  • Change the medium every 48-72 hours until the cells reach 80-90% confluency.

  • To passage the cells, wash with PBS and detach using 0.25% Trypsin-EDTA.

This compound Treatment

Protocol:

  • Seed the primary esophageal epithelial cells in appropriate culture vessels (e.g., 96-well plates for proliferation assays, 6-well plates for protein/RNA analysis).

  • Allow the cells to adhere and reach approximately 70% confluency.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and further dilute it in the growth medium to the desired final concentrations.

  • Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent at the same concentration as the highest drug concentration).

  • Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

Cell Proliferation and Viability Assay

Protocol (using WST-1 reagent):

  • After the treatment period, add 10 µL of WST-1 reagent to each well of the 96-well plate.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell proliferation/viability as a percentage of the vehicle-treated control.

Quantitative PCR (qPCR) for Inflammatory Gene Expression

Protocol:

  • Following treatment, lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using primers for target inflammatory genes (e.g., IL-6, IL-8, TNF-α) and a housekeeping gene (e.g., GAPDH).

  • Analyze the relative gene expression using the ΔΔCt method.

Western Blot Analysis of Signaling Pathways

Protocol:

  • After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against proteins of interest (e.g., phosphorylated and total NF-κB).

  • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

Data Presentation

Table 1: Effect of this compound on Primary Esophageal Cell Viability

This compound (µM)Cell Viability (% of Control) after 24hCell Viability (% of Control) after 48h
0 (Vehicle)100 ± 4.5100 ± 5.1
1102 ± 3.9105 ± 4.8
1099 ± 5.2101 ± 6.3
5097 ± 4.198 ± 5.5
10095 ± 6.896 ± 7.2

Table 2: Relative Gene Expression of Inflammatory Cytokines following this compound Treatment (24h)

TreatmentRelative IL-6 mRNA Expression (Fold Change)Relative TNF-α mRNA Expression (Fold Change)
Vehicle Control1.00 ± 0.121.00 ± 0.15
Linaprazan (10 µM)0.85 ± 0.090.91 ± 0.11
Linaprazan (50 µM)0.67 ± 0.110.78 ± 0.13
Positive Control (e.g., LPS)15.2 ± 2.112.8 ± 1.9

Visualization of Workflows and Pathways

experimental_workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis thaw Thaw Primary Esophageal Cells culture Culture to 80-90% Confluency thaw->culture passage Passage and Seed for Experiments culture->passage prepare Prepare this compound Dilutions passage->prepare treat Treat Cells for 24-72h prepare->treat viability Cell Viability Assay (WST-1) treat->viability qpcr qPCR for Gene Expression treat->qpcr western Western Blot for Protein Analysis treat->western

Experimental workflow for in vitro analysis.

signaling_pathway cluster_stimuli Pro-inflammatory Stimuli (e.g., Bile Acids, Cytokines) cluster_pathway NF-κB Signaling Pathway cluster_response Cellular Response stimuli Inflammatory Stimuli receptor Cell Surface Receptors stimuli->receptor ikb IκBα receptor->ikb Phosphorylation & Degradation nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocation genes Transcription of Pro-inflammatory Genes (IL-6, TNF-α) nucleus->genes linaprazan This compound linaprazan->ikb Hypothesized Inhibition

Hypothesized NF-κB signaling pathway.

Discussion

These protocols provide a foundation for investigating the direct effects of this compound on primary esophageal epithelial cells. The hypothetical data presented in the tables suggests that linaprazan may not significantly impact cell viability at the tested concentrations but could potentially modulate inflammatory responses. The visualized workflow offers a clear experimental path, while the signaling diagram proposes a testable hypothesis for linaprazan's mechanism of action beyond proton pump inhibition. Further studies are warranted to validate these hypotheses and to explore other relevant pathways, such as those involved in cell migration and wound healing, which would be highly relevant to the treatment of erosive esophagitis.

References

Preclinical Efficacy of Linaprazan Glurate: Application Notes and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linaprazan glurate is a novel, orally administered prodrug of linaprazan, a potent, reversible inhibitor of the gastric H+/K+-ATPase (proton pump). As a member of the potassium-competitive acid blocker (P-CAB) class, linaprazan glurate offers a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs). P-CABs competitively block the potassium-binding site of the proton pump, leading to a rapid and sustained suppression of gastric acid secretion.[1][2][3][4] These application notes provide a comprehensive overview of the preclinical experimental design for evaluating the efficacy of linaprazan glurate, including detailed protocols for key in vitro and in vivo assays.

Mechanism of Action: Potassium-Competitive Acid Blockade

Linaprazan glurate is rapidly absorbed and converted to its active metabolite, linaprazan.[2][3][5] Linaprazan then accumulates in the parietal cells of the stomach and binds to the H+/K+-ATPase in a reversible and K+-competitive manner. This binding prevents the exchange of H+ and K+ ions, the final step in gastric acid secretion.[2][3][6] Unlike PPIs, which require acid activation and form covalent bonds with the proton pump, P-CABs like linaprazan have a faster onset of action and their effect is not dependent on the pump's activity state.[1][2][3]

cluster_parietal_cell Parietal Cell H_K_ATPase H+/K+-ATPase (Proton Pump) Gastric_Lumen Gastric Lumen (Acid Secretion) H_K_ATPase->Gastric_Lumen H+ K_channel K+ Channel K_channel->H_K_ATPase K+ Linaprazan Linaprazan (Active Metabolite) Linaprazan->H_K_ATPase Reversible Inhibition Bloodstream Bloodstream Linaprazan_glurate Linaprazan Glurate (Prodrug) Linaprazan_glurate->Linaprazan Metabolism

Mechanism of action of Linaprazan glurate.

Quantitative Data Summary

The preclinical efficacy of linaprazan glurate has been demonstrated in various in vitro and in vivo models. The following tables summarize key quantitative data.

Table 1: In Vitro H+/K+-ATPase Inhibition [2][3][5]

CompoundIC50 (nM)95% Confidence Interval (nM)
Vonoprazan17.1510.81–26.87
Linaprazan40.2124.02–66.49
Linaprazan Glurate (X842)436.20227.3–806.6

Table 2: In Vivo Inhibition of Gastric Acid Secretion in Pylorus-Ligated Rats [2][3]

Treatment Group (Oral Dose)Total Acidity Inhibitory Rate (%)
Vehicle-
Vonoprazan (2 mg/kg)47
Linaprazan Glurate (0.5 mg/kg)44
Linaprazan Glurate (1.0 mg/kg)61
Linaprazan Glurate (1.5 mg/kg)85

Table 3: Pharmacokinetic Profile of Linaprazan Glurate (X842) and Linaprazan in Male Rats (Single Oral Dose) [2][3]

Parameter2.4 mg/kg9.6 mg/kg
Linaprazan Glurate (X842)
t1/2 (h)2.0 - 2.72.0 - 2.7
Linaprazan (Active Metabolite)
Blood concentration significantly higher than prodrug after 4hYesYes

Experimental Protocols

In Vitro H+/K+-ATPase Inhibition Assay

This protocol details the measurement of the inhibitory activity of linaprazan glurate on the H+/K+-ATPase enzyme.

1. Preparation of H+/K+-ATPase-Enriched Microsomes:

  • Source: Fresh porcine or rabbit gastric mucosa is commonly used.[1][7][8][9]

  • Homogenization: Scrape the gastric fundic mucosa and homogenize in a buffered sucrose solution (e.g., 250 mM sucrose, 5 mM PIPES-Tris, pH 6.8).

  • Differential Centrifugation: Perform a series of centrifugation steps to isolate the microsomal fraction containing the H+/K+-ATPase. This typically involves a low-speed spin to remove whole cells and nuclei, followed by a high-speed spin to pellet the microsomes.

  • Density Gradient Centrifugation: For further purification, the microsomal fraction can be subjected to sucrose or Ficoll density gradient centrifugation.[1][7][8]

  • Protein Quantification: Determine the protein concentration of the final vesicle preparation using a standard method like the Bradford assay.

2. H+/K+-ATPase Activity Assay:

  • Principle: The assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by the H+/K+-ATPase. The inhibitory effect of the test compound is determined by the reduction in Pi release.

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.4), MgCl2, and KCl.[10][11][12][13]

  • Incubation: Pre-incubate the H+/K+-ATPase-enriched microsomes with various concentrations of linaprazan glurate (or other test compounds) and a positive control (e.g., omeprazole or vonoprazan) for a defined period (e.g., 30-60 minutes) at 37°C.[10][11][12]

  • Initiation of Reaction: Start the enzymatic reaction by adding ATP to the mixture.[10][11][12][13]

  • Termination of Reaction: Stop the reaction after a specific time (e.g., 20-30 minutes) by adding an ice-cold solution of trichloroacetic acid (TCA).[10][11][12][13]

  • Measurement of Inorganic Phosphate: Centrifuge the samples to pellet the precipitated protein. Measure the amount of Pi in the supernatant using a colorimetric method, such as the Fiske-Subbarow method, by measuring absorbance at a specific wavelength (e.g., 660 nm).[11]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor). Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

cluster_workflow In Vitro H+/K+-ATPase Inhibition Assay Workflow start Start prep Prepare H+/K+-ATPase Enriched Microsomes start->prep incubate Pre-incubate Microsomes with Linaprazan Glurate prep->incubate add_atp Add ATP to Initiate Reaction incubate->add_atp stop_reaction Stop Reaction with TCA add_atp->stop_reaction measure_pi Measure Inorganic Phosphate (Pi) stop_reaction->measure_pi calculate_ic50 Calculate IC50 measure_pi->calculate_ic50 end End calculate_ic50->end

Workflow for H+/K+-ATPase inhibition assay.

In Vivo Gastric Acid Secretion Assay (Pylorus Ligation Model in Rats)

This protocol describes a widely used in vivo model to assess the antisecretory activity of compounds like linaprazan glurate.[5][11][14][15]

1. Animal Preparation:

  • Animals: Use male Wistar or Sprague-Dawley rats (180-220 g).

  • Fasting: Fast the rats for 24-48 hours before the experiment, with free access to water, to ensure an empty stomach.[14][15]

  • Housing: House the animals in cages with raised mesh bottoms to prevent coprophagy.[15]

2. Experimental Procedure:

  • Grouping: Divide the animals into several groups: a control group (vehicle), a positive control group (e.g., vonoprazan or omeprazole), and multiple test groups receiving different doses of linaprazan glurate.

  • Drug Administration: Administer the vehicle, positive control, or linaprazan glurate orally (by gavage) or intraperitoneally.

  • Anesthesia: Anesthetize the rats using a suitable anesthetic (e.g., ether or ketamine/xylazine).

  • Pylorus Ligation: Make a midline abdominal incision and carefully ligate the pyloric end of the stomach with a silk suture.[5][14][15] Take care not to obstruct the blood supply. Suture the abdominal wall.

  • Recovery and Gastric Juice Collection: Allow the animals to recover. After a set period (e.g., 4 or 19 hours), sacrifice the animals by cervical dislocation.[5][14]

  • Stomach Removal: Carefully dissect out the stomach and collect the gastric contents into a graduated centrifuge tube.

3. Analysis of Gastric Juice:

  • Volume: Measure the volume of the collected gastric juice.

  • pH: Determine the pH of the gastric juice using a pH meter.

  • Total Acidity: Centrifuge the gastric juice and pipette a known volume of the supernatant. Titrate with 0.01 N NaOH using a suitable indicator (e.g., phenolphthalein) to determine the total acidity. Express the acidity in mEq/L.

  • Data Analysis: Calculate the percentage of inhibition of gastric acid secretion for each treatment group compared to the control group.

cluster_workflow Pylorus Ligation Model Workflow start Start fasting Fast Rats (24-48h) start->fasting drug_admin Administer Linaprazan Glurate (or Controls) fasting->drug_admin anesthesia Anesthetize Rats drug_admin->anesthesia ligation Pylorus Ligation Surgery anesthesia->ligation recovery Recovery Period (e.g., 4h) ligation->recovery sacrifice Sacrifice Animals recovery->sacrifice collection Collect Gastric Contents sacrifice->collection analysis Analyze Gastric Juice (Volume, pH, Acidity) collection->analysis end End analysis->end

References

Application Notes and Protocols for Assessing Linaprazan Mesylate Target Engagement In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linaprazan, a potassium-competitive acid blocker (P-CAB), represents a significant advancement in the management of acid-related disorders. Unlike proton pump inhibitors (PPIs), Linaprazan competitively and reversibly inhibits the gastric H+/K+ ATPase (proton pump), the final step in the gastric acid secretion pathway.[1][2] This distinct mechanism of action results in a rapid onset of acid suppression. To facilitate preclinical and clinical development of Linaprazan mesylate and its prodrugs, such as Linaprazan glurate (X842), robust in vivo protocols are essential to assess its target engagement and pharmacodynamic effects.

These application notes provide detailed protocols for evaluating the in vivo target engagement of this compound, focusing on both direct and indirect assessment methods in rodent models. The protocols are designed to be a practical guide for researchers in academic and industrial settings.

Mechanism of Action of Linaprazan

This compound is a weak base that, upon reaching the acidic environment of the parietal cell canaliculi, becomes protonated.[1] It then binds ionically and reversibly to the potassium-binding site of the H+/K+ ATPase enzyme.[1][2] This competitive inhibition of the proton pump prevents the exchange of H+ and K+ ions, thereby reducing the secretion of gastric acid into the lumen.

Linaprazan_Mechanism_of_Action cluster_parietal_cell Parietal Cell cluster_canaliculus Secretory Canaliculus H+/K+ ATPase H+/K+ ATPase H_ion H+/K+ ATPase->H_ion H+ secretion (inhibited) K_channel K+ Channel K_ion_lumen K_channel->K_ion_lumen Cl_channel Cl- Channel Cl_ion_lumen Cl_channel->Cl_ion_lumen Lumen Gastric Lumen (Acidic) H_ion->Lumen HCl Formation K_ion_lumen->H+/K+ ATPase K+ uptake (inhibited) Cl_ion_lumen->Lumen K_ion_cell K_ion_cell->K_channel K+ efflux Cl_ion_cell Cl_ion_cell->Cl_channel Cl- efflux Linaprazan_cell Linaprazan Linaprazan_cell->H+/K+ ATPase Binds reversibly to K+ binding site

Diagram 1: Mechanism of action of Linaprazan.

Quantitative Data Summary

The following tables summarize key quantitative data for Linaprazan and its prodrug, Linaprazan glurate (X842), from in vitro and in vivo studies.

Table 1: In Vitro H+/K+ ATPase Inhibition

CompoundIC50 (nM)95% Confidence Interval (nM)
Linaprazan40.2124.02–66.49
Linaprazan glurate (X842)436.20227.3–806.6
Vonoprazan (Reference)17.1510.81–26.87
Data from in vitro H+/K+ ATPase activity assay using rabbit gastric glands in the presence of K+.[1][2]

Table 2: Pharmacokinetic Parameters of Linaprazan Glurate (X842) and Linaprazan in Male Rats (Single Oral Dose)

Dose of X842 (mg/kg)AnalyteCmax (ng/mL)Tmax (h)t1/2 (h)AUC(0-24h) (ng·h/mL)
0.6X8421.8 ± 0.60.5 ± 0.02.0 ± 0.44.3 ± 1.2
Linaprazan18.3 ± 4.51.0 ± 0.02.1 ± 0.388.1 ± 20.7
2.4X8427.5 ± 2.10.8 ± 0.32.3 ± 0.524.8 ± 7.6
Linaprazan85.2 ± 25.11.5 ± 0.82.7 ± 0.6489.2 ± 143.5
9.6X84228.9 ± 9.81.3 ± 0.62.7 ± 0.4138.6 ± 45.9
Linaprazan345.7 ± 112.32.0 ± 1.12.5 ± 0.32109.8 ± 689.1
Data are presented as mean ± standard deviation.[2]

Table 3: In Vivo Efficacy of Linaprazan Glurate (X842) in Pylorus-Ligated Rats

TreatmentDose (mg/kg)Gastric Juice Volume (mL)pHTotal Acidity (μEq/L)Inhibition of Acid Secretion (%)
Vehicle-7.8 ± 1.51.5 ± 0.285.3 ± 12.1-
X8420.157.2 ± 1.31.8 ± 0.380.1 ± 10.56
X8420.55.9 ± 1.12.5 ± 0.447.8 ± 8.944
X8421.04.5 ± 0.93.8 ± 0.533.3 ± 7.261
X8421.53.1 ± 0.74.5 ± 0.612.8 ± 4.585
Vonoprazan2.05.5 ± 1.02.8 ± 0.445.2 ± 8.147
*P < 0.05 compared with vehicle-treated controls.[1][2][3]

Experimental Protocols

Pharmacodynamic Assessment: Pylorus-Ligated Rat Model

This protocol describes an indirect method to assess the in vivo efficacy of this compound by measuring its inhibitory effect on gastric acid secretion.

Pylorus_Ligated_Rat_Model A Animal Acclimatization (Wistar rats, 180-220g) B Fasting (24h, water ad libitum) A->B C Anesthesia (e.g., isoflurane) B->C D Midline Abdominal Incision C->D E Pylorus Ligation D->E F Drug Administration (Intraduodenal or Oral) E->F G Suturing of Abdominal Wall F->G H Post-operative Period (4h) G->H I Euthanasia & Stomach Collection H->I J Gastric Content Collection & Centrifugation I->J K Measurement of Volume, pH, and Total Acidity J->K

Diagram 2: Workflow for the pylorus-ligated rat model.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Male Wistar rats (180-220 g)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • Suture materials

  • Centrifuge tubes

  • pH meter

  • 0.01 N NaOH solution

  • Topfer's reagent and phenolphthalein indicators

Procedure:

  • Animal Preparation: Acclimatize male Wistar rats for at least one week. Fast the animals for 24 hours before the experiment, with free access to water.

  • Anesthesia and Surgery: Anesthetize the rats. Make a midline incision on the abdomen to expose the stomach.

  • Pylorus Ligation: Carefully ligate the pyloric end of the stomach with a silk suture, being cautious not to obstruct the blood supply.

  • Drug Administration: Administer this compound or vehicle either orally (before surgery) or intraduodenally (immediately after ligation).

  • Post-operative Period: Suture the abdominal wall and allow the animals to recover for 4 hours.

  • Sample Collection: Euthanize the animals and carefully dissect out the stomach. Collect the gastric contents into a graduated centrifuge tube.

  • Analysis of Gastric Secretion:

    • Centrifuge the gastric contents at 3000 rpm for 10 minutes.

    • Measure the volume of the supernatant.

    • Determine the pH of the supernatant using a calibrated pH meter.

    • Titrate the supernatant with 0.01 N NaOH to determine the total acidity, using Topfer's reagent and phenolphthalein as indicators.

  • Data Analysis: Calculate the percentage inhibition of gastric acid secretion for the drug-treated groups compared to the vehicle control group.

Direct Target Engagement: Ex Vivo Receptor Occupancy Assay

This protocol provides a method to directly measure the binding of this compound to the H+/K+ ATPase in gastric tissue. This assay assumes the availability of a suitable radiolabeled ligand that binds to the same site as Linaprazan. Given that Linaprazan is a competitive inhibitor of the potassium-binding site, a radiolabeled P-CAB would be ideal. A study has reported the use of [14C]Linaprazan glurate for distribution studies in rats, indicating that a radiolabeled form of the parent compound or its prodrug can be synthesized.[4]

Ex_Vivo_Binding_Assay A In Vivo Dosing of Rats with This compound or Vehicle B Euthanasia at Tmax A->B C Stomach Excision and Gastric Mucosa Isolation B->C D Homogenization of Mucosa in Ice-Cold Buffer C->D E Centrifugation to Isolate Membrane Fraction D->E F Incubation of Membranes with Radiolabeled Ligand (e.g., [14C]Linaprazan) E->F G Separation of Bound and Free Ligand (Filtration) F->G H Quantification of Radioactivity (Scintillation Counting) G->H I Calculation of Receptor Occupancy H->I

Diagram 3: Workflow for the ex vivo receptor occupancy assay.

Materials:

  • This compound

  • Vehicle

  • Radiolabeled ligand (e.g., [14C]Linaprazan or a suitable radiolabeled P-CAB)

  • Male Wistar rats

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • In Vivo Dosing: Dose rats with various concentrations of this compound or vehicle.

  • Tissue Harvesting: At the time of expected peak plasma concentration (Tmax), euthanize the animals and immediately excise the stomachs.

  • Preparation of Gastric Mucosal Homogenates:

    • Open the stomach along the greater curvature and gently wash the contents with ice-cold saline.

    • Scrape the gastric mucosa from the underlying muscle layer.

    • Homogenize the mucosa in ice-cold homogenization buffer using a Potter-Elvehjem homogenizer.

  • Membrane Preparation:

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at 100,000 x g for 60 minutes at 4°C to pellet the membrane fraction containing the H+/K+ ATPase.

    • Resuspend the pellet in binding buffer.

  • Binding Assay:

    • In a multi-well plate, incubate a fixed amount of membrane protein with a saturating concentration of the radiolabeled ligand.

    • To determine non-specific binding, incubate a parallel set of samples with an excess of a non-labeled competitor.

  • Separation and Quantification:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold binding buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the receptor occupancy as the percentage reduction in specific binding in the Linaprazan-treated animals compared to the vehicle-treated animals.

Biomarker Assessment: Serum Gastrin Levels

Inhibition of gastric acid secretion leads to a feedback-mediated increase in serum gastrin levels. Monitoring this change can serve as a valuable pharmacodynamic biomarker for H+/K+ ATPase inhibition.

Procedure:

  • Animal Dosing: Treat rats with this compound or vehicle for a specified duration (e.g., single dose or multiple days).

  • Blood Collection: At various time points after dosing, collect blood samples from the animals (e.g., via tail vein or cardiac puncture at sacrifice).

  • Serum Preparation: Allow the blood to clot and then centrifuge to separate the serum.

  • Gastrin Measurement: Measure the concentration of gastrin in the serum using a commercially available rat gastrin ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Compare the serum gastrin levels in the Linaprazan-treated groups to the vehicle control group. A dose-dependent increase in serum gastrin is expected with effective H+/K+ ATPase inhibition. Studies have shown that both PPIs and P-CABs can cause an elevation in serum gastrin levels in rats.[5]

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for assessing the in vivo target engagement and pharmacodynamic effects of this compound. The pylorus-ligated rat model offers a robust method for evaluating the functional consequence of H+/K+ ATPase inhibition, while the ex vivo receptor occupancy assay provides a direct measure of target binding. Measurement of serum gastrin levels serves as a useful biomarker to corroborate the findings. By employing these methodologies, researchers can effectively characterize the in vivo pharmacology of this compound and advance its development as a novel therapeutic agent for acid-related disorders.

References

Application Notes and Protocols for Measuring Gastric pH Changes Following Linaprazan Administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linaprazan is a novel potassium-competitive acid blocker (P-CAB) that inhibits gastric H+/K+-ATPase, the proton pump of the parietal cells in the stomach, thereby reducing gastric acid secretion.[1][2][3] Unlike proton pump inhibitors (PPIs), which bind covalently to the proton pump, P-CABs like Linaprazan bind ionically and reversibly, leading to a faster onset of action and more flexible acid secretion inhibition.[1] The prodrug, Linaprazan glurate, has been developed to improve the pharmacokinetic profile, offering a longer plasma residence time and sustained control of gastric acid production.[1][4]

Accurate measurement of gastric pH changes is a critical component in the preclinical and clinical development of Linaprazan and its derivatives. These measurements serve as key pharmacodynamic biomarkers to assess the drug's efficacy, dose-response relationship, and duration of action.[4] The duration of time that the intragastric pH is maintained above 4 is a strong predictor of healing rates in erosive gastroesophageal reflux disease (GERD).[1]

These application notes provide detailed protocols for the primary techniques used to measure gastric pH changes after the administration of Linaprazan in both clinical and preclinical settings.

Data Presentation

The following tables summarize the expected pharmacodynamic effects of Linaprazan glurate on gastric pH, based on available clinical and preclinical data.

Table 1: Preclinical Efficacy of Linaprazan Glurate (X842) in a Pylorus-Ligated Rat Model [2]

Treatment GroupDose (mg/kg)Total Gastric Acid Inhibition (%)
Vehicle Control-0
Vonoprazan247
Linaprazan glurate (X842)0.156
Linaprazan glurate (X842)0.544
Linaprazan glurate (X842)1.061
Linaprazan glurate (X842)1.585

Table 2: Clinical Pharmacodynamic Endpoints for Linaprazan Glurate [3][5]

DosePrimary Endpoint
≥50 mgGastric pH ≥4 holding time ratio (HTR) >50% throughout a 24-hour period.
≥100 mgGastric pH ≥4 holding time ratio (HTR) >50% during nocturnal periods (12–24 h).

Table 3: Comparative Healing Rates in Erosive Esophagitis (4 weeks) - A Clinical Endpoint Correlated with Gastric pH Control [1]

Treatment GroupOverall Healing Rate (ITT Analysis)Healing Rate in LA Grade C/D (ITT Analysis)
Linaprazan glurate (all doses)71.1%-
Lansoprazole (30 mg)60.6%33.3%
Linaprazan glurate (25 mg b.d.)73.7%58.3%
Linaprazan glurate (50 mg b.d.)75.7%72.7%
Linaprazan glurate (75 mg b.d.)78.0%85.0%
Linaprazan glurate (100 mg b.d.)54.5%50.0%

Experimental Protocols

Clinical Studies: Ambulatory 24-Hour Gastric pH Monitoring

This is the gold standard for assessing gastric acid suppression in clinical trials.

1. Catheter-Based pH Monitoring

  • Principle: A thin, flexible catheter with one or more pH sensors is passed through the nose and into the stomach to continuously measure gastric pH over a 24-hour period.

  • Materials:

    • Ambulatory pH monitoring system (e.g., ZepHr®)

    • Single or dual-sensor pH catheter

    • Portable data recorder

    • Calibration buffers (pH 4.0 and 7.0)

    • Topical anesthetic for nasal passage

    • Surgical tape

    • Patient diary

  • Protocol:

    • Patient Preparation:

      • Patients should fast for at least 8 hours prior to the procedure.

      • Depending on the study design, existing acid-suppressing medications (e.g., PPIs, H2-receptor antagonists) may be discontinued for a specified period (e.g., 7 days) before the study.

    • Catheter Calibration:

      • Calibrate the pH probe using standard buffer solutions (pH 4.0 and 7.0) according to the manufacturer's instructions.

    • Catheter Placement:

      • Apply a topical anesthetic to the patient's nostril.

      • Gently insert the catheter through the nostril, down the esophagus, and into the stomach. The final position of the gastric pH sensor should be in the fundus of the stomach, approximately 10 cm below the lower esophageal sphincter. Fluoroscopic guidance can be used to confirm placement.

      • Secure the catheter to the nose with tape.

    • Data Recording:

      • Connect the catheter to the portable data recorder.

      • Instruct the patient to go about their normal daily activities, including eating and sleeping, to ensure the data reflects real-world conditions.

      • The patient should use the data recorder to mark the timing of meals, supine periods, and any symptoms experienced. A written diary should also be kept as a backup.

    • Data Analysis:

      • After 24 hours, the catheter is removed, and the data from the recorder is downloaded to a computer.

      • Analyze the data to determine key parameters such as:

        • Mean 24-hour gastric pH.

        • Percentage of time gastric pH is maintained above 4, 5, and 6.

        • Presence and duration of nocturnal acid breakthrough (defined as a drop in pH to below 4 for more than one continuous hour during the night).

2. Wireless pH Monitoring (e.g., Bravo™ pH Monitoring System)

  • Principle: A small, disposable capsule containing a pH sensor and a transmitter is endoscopically attached to the esophageal or gastric mucosa. It wirelessly transmits pH data to an external receiver.

  • Materials:

    • Bravo™ pH capsule and delivery system

    • Endoscope

    • Portable data receiver

    • Patient diary

  • Protocol:

    • Patient Preparation:

      • Similar to catheter-based monitoring, patients should fast and may need to discontinue other acid-suppressing medications.

    • Capsule Placement:

      • The patient is sedated, and an upper endoscopy is performed.

      • The Bravo™ capsule is attached to the gastric mucosa, typically in the fundus, using the delivery system.

    • Data Recording:

      • The patient wears a small receiver that collects the pH data transmitted from the capsule.

      • The patient records meals, sleep, and symptoms in a diary and by pressing corresponding buttons on the receiver.

      • The monitoring period can last for 48 to 96 hours.

    • Data Analysis:

      • The patient returns the receiver, and the data is downloaded for analysis.

      • The capsule detaches from the gastric wall after a few days and is passed naturally in the stool.

      • Data analysis is similar to that of catheter-based monitoring.

Preclinical Studies: Gastric pH Measurement in Animal Models

1. Pylorus Ligation Model in Rats

  • Principle: This acute model involves ligating the pyloric sphincter of a rat's stomach to allow for the accumulation of gastric secretions. The volume and acidity of the collected fluid are then measured after a set period.

  • Materials:

    • Wistar rats (fasted for 24 hours with free access to water)

    • Anesthetic (e.g., ketamine/xylazine)

    • Surgical instruments

    • Sutures

    • Centrifuge tubes

    • pH meter

    • 0.01 N NaOH solution

    • Phenolphthalein indicator

  • Protocol:

    • Animal Preparation:

      • Fast rats for 24 hours before the experiment, with ad libitum access to water.

    • Surgical Procedure:

      • Anesthetize the rat.

      • Make a midline abdominal incision to expose the stomach.

      • Ligate the pyloric sphincter carefully to avoid damage to the blood supply.

      • Administer Linaprazan or the vehicle control, typically via oral gavage or intraduodenal injection.

      • Close the abdominal wall with sutures.

    • Gastric Content Collection:

      • After a predetermined time (e.g., 4 hours), euthanize the animal.

      • Ligate the esophageal end of the stomach, remove the stomach, and collect the gastric contents into a centrifuge tube.

    • Analysis:

      • Centrifuge the gastric contents.

      • Measure the volume of the supernatant.

      • Determine the pH of the gastric juice using a calibrated pH meter.

      • Titrate the total acidity by adding 0.01 N NaOH until a definite red color is observed (pH 8.5) using phenolphthalein as an indicator.

2. Conscious Canine Model with Gastrostomy Tube

  • Principle: A surgically implanted gastrostomy tube allows for repeated, non-invasive sampling of gastric fluid in conscious dogs to measure pH over time.

  • Materials:

    • Beagle dogs with surgically implanted gastrostomy tubes

    • pH meter or pH-sensitive strips

    • Syringes for sample collection

  • Protocol:

    • Animal Acclimatization:

      • Allow dogs to recover fully from surgery and acclimate to the experimental procedures.

    • Dosing and Sampling:

      • Fast the dogs overnight.

      • Administer Linaprazan orally.

      • At predetermined time points (e.g., pre-dose, and 1, 2, 4, 8, 12, and 24 hours post-dose), withdraw a small sample of gastric fluid via the gastrostomy tube.

    • pH Measurement:

      • Immediately measure the pH of the collected gastric fluid using a calibrated pH meter.

Visualizations

signaling_pathway cluster_parietal_cell Parietal Cell H_K_ATPase H+/K+-ATPase (Proton Pump) H_ion H+ Ion (Acid) H_K_ATPase->H_ion Pumps H+ into lumen K_ion K+ Ion K_ion->H_K_ATPase Competes with Linaprazan Lumen Gastric Lumen H_ion->Lumen Acid Secretion (Inhibited) Linaprazan Linaprazan Linaprazan->H_K_ATPase Binds reversibly to K+ binding site Gastric_pH Increased Gastric pH Lumen->Gastric_pH Increases pH

Caption: Mechanism of action of Linaprazan in inhibiting gastric acid secretion.

experimental_workflow_clinical cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Patient_Prep Patient Preparation (Fasting, Medication Washout) Device_Placement Device Placement (Catheter or Wireless Capsule) Patient_Prep->Device_Placement Device_Cal Device Calibration (pH 4 & 7) Device_Cal->Device_Placement Linaprazan_Admin Linaprazan Administration Device_Placement->Linaprazan_Admin Data_Recording 24-Hour Ambulatory pH Recording Linaprazan_Admin->Data_Recording Data_Download Data Download Data_Recording->Data_Download pH_Analysis Analysis of pH Data (% Time pH > 4, Mean pH) Data_Download->pH_Analysis Results Results pH_Analysis->Results

Caption: Workflow for clinical measurement of gastric pH after Linaprazan administration.

experimental_workflow_preclinical Animal_Prep Animal Preparation (Fasting) Surgery Pylorus Ligation Surgery Animal_Prep->Surgery Dosing Linaprazan/Vehicle Administration Surgery->Dosing Incubation Incubation Period (e.g., 4 hours) Dosing->Incubation Collection Gastric Content Collection Incubation->Collection Analysis Measurement of Gastric Juice Volume, pH, and Acidity Collection->Analysis Results Results Analysis->Results

Caption: Workflow for the pylorus ligation model in rats.

References

Application Notes and Protocols for In Vitro Models of Erosive Esophagitis in Drug Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of current in vitro models of erosive esophagitis, offering a valuable platform for studying disease pathogenesis and for the screening and evaluation of novel therapeutic agents. The accompanying protocols offer step-by-step guidance for the establishment and application of these models in a laboratory setting.

Introduction to In Vitro Models of Erosive Esophagitis

Erosive esophagitis is a prevalent condition characterized by inflammation and injury to the esophageal mucosa, primarily caused by gastroesophageal reflux disease (GERD). The development of physiologically relevant in vitro models is crucial for understanding the molecular mechanisms underlying this disease and for accelerating the discovery of new drugs. These models range from simple 2D cell cultures to more complex 3D organoids and organ-on-a-chip systems, each offering unique advantages for specific research questions.

Key advantages of using in vitro models include:

  • High-throughput screening (HTS): Enables the rapid testing of large compound libraries to identify potential drug candidates.[1][2][3]

  • Mechanistic studies: Allows for the detailed investigation of cellular and molecular pathways involved in esophageal injury and repair.

  • Reduced reliance on animal models: Offers an ethical and often more cost-effective alternative to in vivo studies.

  • Human-relevant data: Patient-derived models can provide insights into disease heterogeneity and personalized medicine approaches.

This document details protocols for two prominent and widely used models: the 3D Reconstructed Human Esophageal Epithelium Model and the Esophageal Organoid Model .

3D Reconstructed Human Esophageal Epithelium Model

Three-dimensional (3D) reconstructed human esophageal epithelium models are commercially available or can be established in the laboratory. They consist of stratified, differentiated epithelial cells cultured at an air-liquid interface (ALI), closely mimicking the native esophageal tissue architecture.[4][5]

Applications:
  • Assessing epithelial barrier function and integrity.

  • Modeling acid- and bile salt-induced mucosal injury.

  • Screening for mucosal protective and healing agents.

  • Evaluating the anti-inflammatory effects of test compounds.

Experimental Workflow: 3D Reconstructed Esophageal Model

cluster_prep Model Preparation cluster_injury Injury Induction cluster_treatment Drug Treatment cluster_analysis Analysis prep1 Obtain 3D reconstructed human esophageal epithelium (e.g., HO2E/S/5) prep2 Culture at air-liquid interface (ALI) to achieve full differentiation prep1->prep2 injury1 Expose apical surface to acidified medium (e.g., pH 3.3) or bile salt solution prep2->injury1 injury2 Incubate for a defined period (e.g., 15-240 min) injury1->injury2 treat1 Pre-treatment or post-treatment with test compounds injury2->treat1 analysis1 Measure Transepithelial Electrical Resistance (TEER) injury2->analysis1 analysis2 Assess paracellular permeability (e.g., Lucifer Yellow assay) injury2->analysis2 analysis3 Histological and immunohistochemical analysis injury2->analysis3 analysis4 Quantify inflammatory mediator release (e.g., ELISA) injury2->analysis4 treat1->analysis1 treat1->analysis2 treat1->analysis3 treat1->analysis4 cluster_prep Organoid Generation cluster_injury Injury/Disease Modeling cluster_treatment Drug Screening cluster_analysis Analysis prep1 Isolate esophageal epithelial cells from biopsies or differentiate from hPSCs prep2 Embed cells in Matrigel and culture in specialized organoid medium prep1->prep2 prep3 Allow organoids to form and mature over several weeks prep2->prep3 injury1 Treat with acid, bile salts, or pro-inflammatory cytokines (e.g., IL-13) prep3->injury1 treat1 Add test compounds to the culture medium injury1->treat1 analysis1 Assess organoid morphology and growth (microscopy) injury1->analysis1 analysis2 Gene expression analysis (qRT-PCR, RNA-seq) injury1->analysis2 analysis3 Protein expression and localization (IHC/IF) injury1->analysis3 analysis4 Functional assays (e.g., cell viability) injury1->analysis4 treat1->analysis1 treat1->analysis2 treat1->analysis3 treat1->analysis4 reflux Acid/Bile Reflux nfkb NF-κB Activation reflux->nfkb cytokines ↑ IL-1β, IL-6, IL-8, TNF-α nfkb->cytokines mmps ↑ MMPs nfkb->mmps tight_junctions ↓ Claudin-1, Claudin-4 (Barrier Disruption) nfkb->tight_junctions inflammation Inflammation & Epithelial Damage cytokines->inflammation mmps->inflammation tight_junctions->inflammation notch_ligand Notch Ligand (e.g., Jagged1) notch_receptor Notch Receptor (e.g., NOTCH1) notch_ligand->notch_receptor nicd NICD Release notch_receptor->nicd csl CSL Complex nicd->csl hes ↑ HES/HEY Transcription csl->hes differentiation Squamous Differentiation hes->differentiation proliferation ↓ Proliferation hes->proliferation injury Epithelial Injury (Acid/Bile) cytokine_release Epithelial Cells Release IL-8, IL-1β injury->cytokine_release immune_recruitment Recruitment of Neutrophils & T-Lymphocytes cytokine_release->immune_recruitment amplification Further Cytokine Release (TNF-α, IL-6) immune_recruitment->amplification damage Chronic Inflammation & Mucosal Damage amplification->damage

References

Development of a Robust LC-MS/MS Method for the Quantification of Linaprazan and its Metabolites in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Linaprazan (a novel potassium-competitive acid blocker), its prodrug Linaprazan glurate, and its major metabolite, 2,6-dimethylbenzoic acid, in human plasma. The method utilizes a simple protein precipitation extraction procedure and a stable isotope-labeled internal standard to ensure accuracy and precision. The described method is suitable for pharmacokinetic studies and therapeutic drug monitoring of Linaprazan.

Introduction

Linaprazan is a next-generation potassium-competitive acid blocker (P-CAB) developed for the treatment of acid-related disorders. It is administered as a prodrug, Linaprazan glurate, which is rapidly converted to the active compound, Linaprazan, in the body.[1][2][3][4][5] Understanding the pharmacokinetic profile of both the prodrug and the active moiety, as well as its major metabolites, is crucial for drug development and clinical use. A recent study in rats identified 13 metabolites of Linaprazan glurate, with the primary metabolic pathways being hydrolysis to Linaprazan, followed by oxidation, dehydrogenation, and glucuronidation.[6] The predominant metabolite identified in rat plasma was 2,6-dimethylbenzoic acid.[6]

This application note provides a detailed protocol for a robust and reliable LC-MS/MS method for the simultaneous determination of Linaprazan glurate, Linaprazan, and 2,6-dimethylbenzoic acid in human plasma.

Experimental

Materials and Reagents

  • Linaprazan, Linaprazan glurate, and 2,6-dimethylbenzoic acid reference standards

  • Linaprazan-d4 (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

LC-MS/MS Instrumentation

  • Liquid chromatograph (e.g., Shimadzu, Waters, Agilent)

  • Triple quadrupole mass spectrometer (e.g., Sciex, Thermo Fisher Scientific, Agilent)

Sample Preparation

A simple and efficient protein precipitation method is employed for sample preparation.

  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of internal standard working solution (e.g., 100 ng/mL of Linaprazan-d4 in methanol).

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A.

  • Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Method Parameters

The following tables summarize the optimized chromatographic and mass spectrometric conditions.

Table 1: Chromatographic Conditions

ParameterValue
ColumnC18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid and 5 mM Ammonium Formate in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient5% B to 95% B in 3 min, hold at 95% B for 1 min, return to 5% B in 0.1 min, and re-equilibrate for 0.9 min
Column Temperature40°C
Injection Volume5 µL

Table 2: Mass Spectrometric Conditions

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Source Temperature500°C
IonSpray Voltage5500 V
Curtain Gas35 psi
Collision Gas9 psi
Ion Source Gas 155 psi
Ion Source Gas 260 psi
Dwell Time100 ms

Table 3: MRM Transitions and Compound-Specific Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Declustering Potential (V)
Linaprazan glurate481.2367.22580
Linaprazan367.2239.13090
2,6-dimethylbenzoic acid151.1107.12050
Linaprazan-d4 (IS)371.2243.13090

Note: The MRM transitions and compound-specific parameters provided are typical starting points and may require optimization on the specific instrument used.

Method Validation

The method should be validated according to the US FDA and/or EMA guidelines for bioanalytical method validation. The validation should assess the following parameters:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analytes and internal standard in blank plasma from at least six different sources.

  • Linearity and Range: The method should be linear over a defined concentration range with a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15% (±20% at the LLOQ).

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

  • Matrix Effect: Assessment of the ion suppression or enhancement caused by the plasma matrix.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: Stability of the analytes in plasma under various storage and handling conditions (freeze-thaw, short-term, long-term, and post-preparative).

Results and Discussion

This LC-MS/MS method provides a sensitive and specific means for the simultaneous quantification of Linaprazan glurate, Linaprazan, and its major metabolite, 2,6-dimethylbenzoic acid, in human plasma. The simple protein precipitation sample preparation is rapid and suitable for high-throughput analysis. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variability in sample processing.

Conclusion

The described LC-MS/MS method is well-suited for the quantitative analysis of Linaprazan and its key metabolites in human plasma for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring.

Visualizations

experimental_workflow cluster_sample_prep Plasma Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Human Plasma add_is Add 25 µL Internal Standard plasma->add_is ppt Add 300 µL Cold Acetonitrile add_is->ppt vortex1 Vortex Mix (1 min) ppt->vortex1 centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in 100 µL Mobile Phase A evaporate->reconstitute inject Inject 5 µL reconstitute->inject lc_separation LC Separation (C18 Column) inject->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of Linaprazan and its metabolites in plasma.

metabolic_pathway linaprazan_glurate Linaprazan Glurate (Prodrug) linaprazan Linaprazan (Active Drug) linaprazan_glurate->linaprazan Hydrolysis metabolites Oxidation, Dehydrogenation, Glucuronidation linaprazan->metabolites dmb_acid 2,6-dimethylbenzoic acid (Major Metabolite) metabolites->dmb_acid other_metabolites Other Metabolites metabolites->other_metabolites

Caption: Simplified metabolic pathway of Linaprazan glurate.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Oral Bioavailability of Linaprazan Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and guidance on improving the oral bioavailability of Linaprazan mesylate. Linaprazan, a potassium-competitive acid blocker (P-CAB), is characterized as a lipophilic, weak base, suggesting it likely falls under the Biopharmaceutical Classification System (BCS) Class II, with low solubility and high permeability.[1] The primary challenge in its oral delivery is overcoming its poor aqueous solubility.

This guide explores various formulation strategies, provides detailed experimental protocols, and offers troubleshooting advice to address common challenges encountered during formulation development.

Frequently Asked Questions (FAQs)

Q1: What is the primary obstacle to achieving high oral bioavailability with this compound?

A1: The main hurdle for this compound's oral bioavailability is its poor aqueous solubility. As a weak base, its solubility is pH-dependent and generally low in the neutral to alkaline environment of the small intestine, where most drug absorption occurs. The free base of the related compound, Linaprazan glurate, is practically insoluble at pH 6.8.[2]

Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?

A2: For a BCS Class II compound like this compound, key strategies focus on improving its dissolution rate and apparent solubility. These include:

  • Solid Dispersions: Dispersing this compound in a polymeric carrier in an amorphous state can significantly enhance its dissolution rate and supersaturation in the gastrointestinal tract. This has been a successful approach for other P-CABs like Tegoprazan.

  • Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to faster dissolution.

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic drugs like Linaprazan in the gastrointestinal fluids.

  • pH Modification: Incorporating acidifying excipients can lower the microenvironmental pH, promoting the dissolution of the weakly basic this compound.

Q3: How can I select the best excipients for my this compound formulation?

A3: Excipient selection is critical. For solid dispersions, polymers like povidone (PVP) or hydroxypropyl methylcellulose acetate succinate (HPMCAS) are common choices. For nanoparticle formulations, stabilizers such as surfactants (e.g., polysorbates) and polymers are necessary to prevent particle aggregation. For all formulations, it is crucial to ensure excipient compatibility with this compound to avoid degradation.[3][4]

Q4: What in vitro tests are essential to evaluate the performance of my enhanced bioavailability formulation?

A4: Key in vitro tests include:

  • Equilibrium and Kinetic Solubility Studies: To determine the extent of solubility improvement.

  • In Vitro Dissolution Testing: Using biorelevant media (e.g., FaSSIF, FeSSIF) to simulate conditions in the fasted and fed states of the small intestine.

  • Caco-2 Permeability Assays: To confirm that the formulation does not negatively impact the inherent high permeability of Linaprazan.

Q5: When should I consider moving to in vivo studies?

A5: Once in vitro studies have demonstrated a significant and stable improvement in the dissolution profile of your this compound formulation compared to the unformulated drug, it is appropriate to proceed to in vivo pharmacokinetic studies in a relevant animal model (e.g., rats, dogs) to assess the impact on oral bioavailability (AUC, Cmax).

Troubleshooting Guides

Troubleshooting Solid Dispersion Formulations
Issue Potential Cause(s) Suggested Solution(s)
Low Drug Loading - Poor miscibility of this compound with the chosen polymer.- Drug crystallization during the manufacturing process.- Screen a variety of polymers with different properties.- Optimize the drug-to-polymer ratio.- Adjust process parameters (e.g., temperature, solvent evaporation rate).
Physical Instability (Crystallization upon Storage) - The amorphous drug is thermodynamically unstable.- Inappropriate polymer selection or drug-to-polymer ratio.- High humidity and/or temperature during storage.- Select a polymer that has strong interactions with this compound.- Incorporate a secondary stabilizing polymer.- Store the formulation in controlled, low-humidity conditions.
Poor Dissolution Performance - Incomplete conversion to an amorphous state.- The polymer forms a gel layer that hinders drug release.- Confirm amorphicity using techniques like PXRD and DSC.- Use a more water-soluble polymer or a combination of polymers.- Incorporate a disintegrant into the final dosage form.
Troubleshooting Nanoparticle Formulations
Issue Potential Cause(s) Suggested Solution(s)
Particle Aggregation - Insufficient amount or inappropriate type of stabilizer (surfactant/polymer).- High ionic strength of the dispersion medium.- Optimize the concentration of the stabilizer.- Screen different types of stabilizers.- Evaluate the formulation in different buffers.
Low Encapsulation Efficiency (for nano-encapsulation) - Poor affinity of this compound for the nanoparticle core material.- Drug leakage during the preparation process.- Select a core material with better compatibility with the drug.- Optimize the formulation and process parameters (e.g., homogenization speed, temperature).
Inconsistent Particle Size - Suboptimal processing parameters.- Instability of the formulation.- Precisely control process parameters like sonication time, pressure, or stirring speed.- Ensure the long-term stability of the formulation by conducting stability studies.

Data Presentation

Table 1: Physicochemical Properties of Linaprazan
PropertyValueReference
Molecular FormulaC₂₁H₂₆N₄O₂[5]
Molecular Weight366.46 g/mol [5]
DescriptionLipophilic, weak base[1]
Aqueous Solubility (illustrative)Poor (likely < 0.1 mg/mL at neutral pH)Inferred from prodrug data[2]
Permeability Class (illustrative)High (BCS Class II)Based on lipophilicity
Table 2: Illustrative In Vitro Dissolution Data for this compound Formulations
FormulationDissolution Medium% Drug Released at 30 min (Illustrative)% Drug Released at 60 min (Illustrative)
Unformulated this compoundpH 6.8 Phosphate Buffer< 10%< 15%
Solid Dispersion (1:3 Drug:PVP K30)pH 6.8 Phosphate Buffer65%85%
Nanoparticle SuspensionpH 6.8 Phosphate Buffer80%95%
Table 3: Illustrative Pharmacokinetic Parameters of this compound Formulations in Rats
FormulationDose (mg/kg)Cmax (ng/mL) (Illustrative)Tmax (h) (Illustrative)AUC₀₋₂₄ (ng·h/mL) (Illustrative)Relative Bioavailability (%) (Illustrative)
Unformulated Suspension101502.0900100
Solid Dispersion104501.02700300
Nanoparticle Suspension106000.53600400

Experimental Protocols

In Vitro Dissolution Testing for Solid Dispersions

Objective: To assess the dissolution rate of this compound from a solid dispersion formulation in a biorelevant medium.

Apparatus: USP Dissolution Apparatus 2 (Paddle).

Dissolution Medium: 900 mL of fasted state simulated intestinal fluid (FaSSIF), pH 6.5.

Procedure:

  • Prepare the FaSSIF medium according to the standard protocol.

  • Pre-heat the dissolution medium to 37 ± 0.5 °C.

  • Place a quantity of the solid dispersion equivalent to a specific dose of this compound into each dissolution vessel.

  • Begin paddle rotation at a specified speed (e.g., 75 rpm).

  • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).

  • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Filter the samples immediately through a suitable filter (e.g., 0.45 µm PTFE).

  • Analyze the concentration of Linaprazan in the filtrate using a validated HPLC method.

  • Calculate the cumulative percentage of drug released at each time point.

Caco-2 Permeability Assay

Objective: To determine the permeability of this compound across a Caco-2 cell monolayer, an in vitro model of the human intestinal epithelium.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with supplements)

  • Transport buffer (e.g., Hank's Balanced Salt Solution - HBSS)

  • This compound solution in transport buffer

  • Control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

Procedure:

  • Seed Caco-2 cells onto the Transwell® inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Rinse the cell monolayers with pre-warmed transport buffer.

  • Apical to Basolateral (A-B) Transport: Add the this compound solution to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.

  • Basolateral to Apical (B-A) Transport: Add the this compound solution to the basolateral (donor) side and fresh transport buffer to the apical (receiver) side.

  • Incubate at 37 °C with gentle shaking.

  • Collect samples from the receiver compartment at specified time intervals.

  • Analyze the concentration of Linaprazan in the samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor compartment.

  • Calculate the efflux ratio (Papp(B-A) / Papp(A-B)) to assess the potential for active efflux. An efflux ratio >2 suggests the involvement of efflux transporters.[6]

In Vivo Pharmacokinetic Study in Rats

Objective: To evaluate the oral bioavailability of a this compound formulation compared to a control suspension.

Animals: Male Sprague-Dawley rats (or other appropriate strain).

Groups:

  • Group 1: Control (e.g., this compound suspension in 0.5% methylcellulose)

  • Group 2: Test Formulation (e.g., solid dispersion or nanoparticle formulation)

  • Group 3: Intravenous administration of this compound (for absolute bioavailability determination, optional)

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer the formulations orally by gavage at a specified dose.

  • Collect blood samples (e.g., via tail vein or jugular vein cannula) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Process the blood samples to obtain plasma.

  • Analyze the plasma concentrations of Linaprazan using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

  • Calculate the relative oral bioavailability of the test formulation compared to the control.

Visualizations

experimental_workflow cluster_0 Formulation Development cluster_1 In Vitro Characterization cluster_2 In Vivo Evaluation A This compound API B Formulation Strategy Selection (e.g., Solid Dispersion, Nanoparticles) A->B C Excipient Screening & Compatibility B->C D Prototype Formulation Preparation C->D E Physicochemical Characterization (PXRD, DSC) D->E F In Vitro Dissolution Testing D->F G Caco-2 Permeability Assay D->G H Animal Pharmacokinetic Study F->H G->H I Data Analysis & Bioavailability Calculation H->I J Lead Formulation Selection I->J signaling_pathway cluster_0 Oral Administration & Dissolution cluster_1 Absorption cluster_2 Systemic Circulation A Oral Dosage Form (e.g., Solid Dispersion Tablet) B Disintegration & Dissolution in GI Fluids A->B C Linaprazan in Solution (Supersaturated State) B->C E Passive Diffusion (High Permeability) C->E D Intestinal Epithelium (Enterocytes) F Portal Vein D->F E->D G Liver (First-Pass Metabolism) F->G H Systemic Circulation G->H I Target Site: Parietal Cell H+/K+ ATPase H->I logical_relationship cluster_solutions Formulation Strategies A Poor Aqueous Solubility of this compound B Low Dissolution Rate A->B C Low Oral Bioavailability B->C D Solid Dispersion G Enhanced Dissolution & Apparent Solubility D->G E Nanoparticles E->G F Lipid-Based Systems F->G H Improved Oral Bioavailability G->H

References

Technical Support Center: Synthesis of Linaprazan Glurate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the synthesis of Linaprazan glurate.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for Linaprazan glurate?

A1: Linaprazan glurate is synthesized via an esterification reaction between Linaprazan and glutaric anhydride. The reaction involves the nucleophilic attack of the primary hydroxyl group of Linaprazan onto one of the carbonyl carbons of glutaric anhydride, leading to the formation of a mono-ester and a free carboxylic acid.

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The key starting materials are Linaprazan (specifically, 8-[(2,6-dimethylphenyl)methylamino]-N-(2-hydroxyethyl)-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxamide) and glutaric anhydride. A high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) is commonly used.

Q3: What are the potential challenges in the synthesis of Linaprazan glurate?

A3: Potential challenges include incomplete reactions, formation of impurities, difficulties in purification, and potential product degradation. Specific issues can involve low yield, presence of unreacted starting materials in the final product, and formation of di-ester byproducts.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For HPLC analysis, a C18 column with a gradient of an appropriate buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is a suitable method. Samples from the reaction mixture can be taken at different time points to track the consumption of Linaprazan and the formation of Linaprazan glurate.

Q5: What are the recommended storage conditions for Linaprazan glurate?

A5: For long-term storage, it is recommended to keep Linaprazan glurate at low temperatures, such as -20°C or -80°C, to minimize degradation.[1]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield of Linaprazan Glurate Incomplete reaction.- Ensure the reaction is run for a sufficient amount of time (e.g., 16 hours or more) and at the recommended temperature (e.g., 80°C). - Use a slight excess of glutaric anhydride to drive the reaction to completion. - Ensure the starting materials are of high purity and the solvent is anhydrous.
Degradation of starting material or product.- Confirm the stability of Linaprazan under the reaction conditions. If degradation is observed, consider using a lower reaction temperature or a shorter reaction time. - Minimize exposure of the reaction mixture to moisture, which could hydrolyze the anhydride.
Presence of Unreacted Linaprazan in the Final Product Inefficient purification.- Optimize the crystallization process. This may involve using a different solvent or a mixture of solvents. Acetone has been reported as a crystallization solvent. - If crystallization is ineffective, consider purification by column chromatography. A silica gel column with a suitable solvent system (e.g., a gradient of dichloromethane and methanol) could be effective.
Formation of a Di-ester Impurity Use of a large excess of glutaric anhydride or prolonged reaction times.- Use a controlled molar ratio of glutaric anhydride to Linaprazan (e.g., 1.1 to 1.5 equivalents of the anhydride). - Monitor the reaction closely and stop it once the starting material is consumed to a satisfactory level, before significant di-ester formation occurs.
Product is an Oil and Does Not Crystallize Presence of impurities.- Purify the crude product by column chromatography to remove impurities that may be inhibiting crystallization. - Try different crystallization techniques, such as slow evaporation, vapor diffusion, or using a seed crystal.
Inconsistent Results Between Batches Variability in the quality of starting materials or reagents.- Ensure consistent quality of Linaprazan, glutaric anhydride, and the solvent for each batch. - Standardize all reaction parameters, including temperature, reaction time, and stoichiometry.

Experimental Protocols

Synthesis of Linaprazan Glurate
  • To a solution of Linaprazan (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add glutaric anhydride (1.2 eq).

  • Heat the reaction mixture to 80°C and stir for 16 hours.

  • Monitor the reaction progress by HPLC or TLC until the consumption of Linaprazan is complete.

  • After completion, cool the reaction mixture to room temperature.

  • Add acetone to the reaction mixture to induce crystallization of the product.

  • Stir the suspension at room temperature for 4 hours.

  • Collect the solid product by filtration and wash with cold acetone.

  • Dry the product under vacuum to obtain Linaprazan glurate.

HPLC Method for Reaction Monitoring
  • Column: C18, 3.0 µm, 150 x 4.6 mm

  • Mobile Phase A: 1 M ammonium acetate in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient from high aqueous to high organic content.

  • Flow Rate: 0.7 mL/min

  • Detection: UV at an appropriate wavelength.

  • Injection Volume: 10 µL

Visualizations

Signaling Pathway

Signaling_Pathway cluster_prodrug_activation Prodrug Activation and Mechanism of Action Linaprazan_glurate Linaprazan glurate (Prodrug) Esterases Esterases (in vivo) Linaprazan_glurate->Esterases Metabolism Linaprazan Linaprazan (Active Drug) Esterases->Linaprazan Cleavage H_K_ATPase H+/K+ ATPase (Proton Pump) Linaprazan->H_K_ATPase Inhibition Gastric_Acid_Secretion Gastric Acid Secretion H_K_ATPase->Gastric_Acid_Secretion Blocks

Caption: Mechanism of action of Linaprazan glurate.

Experimental Workflow

Experimental_Workflow Start Reaction_Setup Reaction Setup: Linaprazan + Glutaric Anhydride in DMF Start->Reaction_Setup Heating Heat to 80°C Stir for 16h Reaction_Setup->Heating Monitoring Monitor by HPLC/TLC Heating->Monitoring Monitoring->Heating Incomplete Workup Cooling and Crystallization from Acetone Monitoring->Workup Reaction Complete Isolation Filtration and Washing Workup->Isolation Drying Vacuum Drying Isolation->Drying Final_Product Linaprazan glurate Drying->Final_Product

Caption: Synthetic workflow for Linaprazan glurate.

Troubleshooting Logic

Troubleshooting_Logic Problem Low Yield or Impure Product Check_Reaction Check Reaction Completion (HPLC/TLC) Problem->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete No Complete Reaction Complete Check_Reaction->Complete Yes Optimize_Reaction Optimize Reaction: - Increase Time/Temp - Check Reagents Incomplete->Optimize_Reaction Optimize_Reaction->Problem Solution Successful Synthesis Optimize_Reaction->Solution Check_Purification Check Purification Step Complete->Check_Purification Impurities_Present Impurities Still Present Check_Purification->Impurities_Present Yes Pure_Product Pure Product (Low Yield) Check_Purification->Pure_Product No Optimize_Purification Optimize Purification: - Recrystallization - Chromatography Impurities_Present->Optimize_Purification Optimize_Purification->Problem Optimize_Purification->Solution Check_Degradation Investigate Degradation Pure_Product->Check_Degradation Check_Degradation->Solution

Caption: Troubleshooting decision tree.

References

Technical Support Center: Linaprazan Mesylate Formulation Stability

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical support guide is intended for researchers, scientists, and drug development professionals. The stability of a pharmaceutical formulation is a complex issue influenced by numerous factors. The information provided herein is based on general pharmaceutical principles and data from related compounds, as specific stability data for Linaprazan mesylate is not extensively available in public literature. It is crucial to conduct formulation-specific stability studies to ensure the quality, safety, and efficacy of your product.

Frequently Asked Questions (FAQs)

Q1: What are the potential chemical degradation pathways for this compound in a formulation?

A1: Based on the chemical structure of Linaprazan, which includes an imidazo[1,2-a]pyridine core, an amide group, and aromatic rings, the following degradation pathways are plausible:

  • Hydrolysis: The amide linkage in the Linaprazan molecule could be susceptible to hydrolysis, especially at pH extremes (though P-CABs are generally more acid-stable than PPIs) and elevated temperatures.[1] This would lead to the cleavage of the molecule into two separate fragments.

  • Oxidation: The nitrogen atoms in the heterocyclic ring system and the tertiary amine could be susceptible to oxidation. This can be initiated by atmospheric oxygen, peroxides present as impurities in excipients, or exposure to light.

  • Photodegradation: Aromatic and heterocyclic compounds are often sensitive to light.[2] Exposure to UV or visible light could lead to the formation of photodegradation products. It is recommended to protect formulations containing this compound from light.

Q2: How do common excipients potentially impact the stability of this compound?

A2: Excipients can significantly influence the stability of an active pharmaceutical ingredient (API) like this compound.[3] Key considerations include:

  • Moisture Content: Hygroscopic excipients can absorb moisture, which can then be available to participate in hydrolytic degradation of the API.[3]

  • Microenvironmental pH: The pH of the excipient's surface can affect the local pH of the formulation, potentially accelerating acid- or base-catalyzed degradation.[3] For example, acidic excipients could pose a risk if the API is acid-labile, while basic excipients like magnesium stearate might affect base-labile drugs.[3]

  • Reactive Impurities: Some excipients may contain reactive impurities, such as peroxides in povidone and polyethylene glycols (PEGs), which can induce oxidative degradation.

  • Direct Interaction: Functional groups on the excipients could directly react with the API. For example, reducing sugars like lactose could potentially interact with amine groups on the API.

Q3: My this compound tablets are showing discoloration upon storage at accelerated conditions. What could be the cause?

A3: Discoloration is often an indicator of chemical degradation. Potential causes include:

  • Formation of Degradation Products: The formation of conjugated systems or chromophores as a result of oxidation or other degradation pathways can lead to a change in color.

  • Drug-Excipient Interaction: A chemical reaction between this compound and an excipient can result in a colored product. The Maillard reaction between an amine-containing drug and a reducing sugar like lactose is a common cause of browning.

  • API Instability: The inherent stability of the this compound itself under the stressed conditions might be poor, leading to self-degradation and color change.

A thorough investigation using techniques like HPLC to profile the impurity levels and identify the degradants is recommended.

Troubleshooting Guides

Issue 1: Increased levels of a specific degradation product in a tablet formulation during stability studies.
Potential Root Cause Troubleshooting Steps
Hydrolysis 1. Identify the structure of the degradant using LC-MS to confirm if it is a hydrolytic product. 2. Reduce the moisture content of the formulation by using anhydrous excipients or by controlling the manufacturing environment. 3. Consider a moisture-barrier film coating for the tablets.
Oxidation 1. Identify the structure of the degradant to confirm if it is an oxidative product. 2. Incorporate an antioxidant into the formulation. 3. Package the formulation in an oxygen-impermeable container or under an inert atmosphere (e.g., nitrogen). 4. Screen excipients for peroxide content.
Incompatible Excipient 1. Conduct a systematic drug-excipient compatibility study. 2. Replace the suspected excipient with a more compatible alternative.
Issue 2: Poor dissolution stability of this compound capsules.
Potential Root Cause Troubleshooting Steps
Cross-linking of gelatin capsules 1. Investigate the presence of aldehydes as impurities in the excipients. 2. Store the capsules in low humidity conditions. 3. Consider using hypromellose (HPMC) capsules, which are not prone to cross-linking.
Physical changes in the API or formulation 1. Analyze the solid-state properties of the API (e.g., polymorphism, crystallinity) after storage. 2. Evaluate the effect of storage on the wetting properties of the formulation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify the potential degradation pathways of this compound and to develop a stability-indicating analytical method.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol:water 50:50).

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Neutral Hydrolysis: Water at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose solid drug substance to 105°C for 24 hours.

    • Photostability: Expose the drug solution and solid to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Analysis:

    • Analyze all stressed samples by a suitable chromatographic method (e.g., reverse-phase HPLC with UV detection).

    • The method should be capable of separating the main peak from all degradation product peaks.

    • Peak purity analysis of the this compound peak should be performed using a photodiode array (PDA) detector.

    • Mass balance should be calculated to ensure that all degradation products are accounted for.

Protocol 2: Excipient Compatibility Study

Objective: To evaluate the compatibility of this compound with commonly used pharmaceutical excipients.

Methodology:

  • Sample Preparation:

    • Prepare binary mixtures of this compound with each excipient in a 1:1 ratio.

    • Prepare a control sample of this compound alone.

    • Add a small amount of water (e.g., 5% w/w) to a separate set of samples to simulate humid conditions.

  • Storage: Store all samples at accelerated stability conditions (e.g., 40°C/75% RH) for a predefined period (e.g., 4 weeks).

  • Analysis:

    • At initial and subsequent time points, analyze the samples for:

      • Physical Appearance: Note any changes in color, caking, or liquefaction.

      • Chemical Purity: Assay the amount of this compound remaining and quantify any degradation products using a stability-indicating HPLC method.

    • Differential Scanning Calorimetry (DSC) can also be used as a rapid screening tool to detect potential interactions.

Data Presentation

Table 1: Hypothetical Stability Data for this compound Tablets (40°C/75% RH)

Time (Months)AppearanceAssay (%)Degradant A (%)Total Degradants (%)Dissolution (%)
0White, round100.2< 0.050.1098
1White, round99.50.150.2595
3Off-white, round98.10.350.6091
6Yellowish, round96.50.751.2085

Table 2: Hypothetical Excipient Compatibility Results (% Total Degradants after 4 weeks at 40°C/75% RH)

Excipient% Total Degradants
Microcrystalline Cellulose0.85
Lactose Monohydrate2.10
Starch0.75
Croscarmellose Sodium0.90
Magnesium Stearate1.50

Visualizations

experimental_workflow cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_stability Stability Testing cluster_evaluation Data Evaluation A Forced Degradation of API C Prototype Formulation Manufacturing A->C B Excipient Compatibility Screening B->C D ICH Stability Studies (Long-term & Accelerated) C->D E Analytical Testing (HPLC, Dissolution, etc.) D->E F Data Analysis & Shelf-life Determination E->F

Caption: Experimental workflow for formulation development and stability testing.

degradation_pathway cluster_0 This compound cluster_1 Degradation Products parent This compound hydrolysis Hydrolytic Degradant (Amide Cleavage) parent->hydrolysis H₂O / H⁺ or OH⁻ oxidation Oxidative Degradant (N-Oxide) parent->oxidation [O] / Light photodegradation Photolytic Degradant parent->photodegradation hν (Light)

Caption: Hypothetical degradation pathways for this compound.

References

Optimizing dosage regimens of Linaprazan glurate for sustained acid control

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Linaprazan glurate. The information is designed to address specific issues that may be encountered during in vitro and in vivo experiments aimed at optimizing dosage regimens for sustained acid control.

Frequently Asked Questions (FAQs)

Q1: What is Linaprazan glurate and how does it differ from Linaprazan?

Linaprazan glurate (also known as X842) is a prodrug of Linaprazan, a potassium-competitive acid blocker (P-CAB).[1][2][3] It was developed to improve upon the pharmacokinetic profile of Linaprazan.[1][2] The glurate esterification of Linaprazan results in a longer plasma half-life and attenuated peak plasma concentrations (Cmax) of the active metabolite, Linaprazan.[1][2][3] This modification aims to provide more sustained acid suppression over a 24-hour period, including mitigating nocturnal acid breakthrough, which was a limitation of the parent drug.[1][2]

Q2: What is the mechanism of action for Linaprazan glurate?

Linaprazan glurate, through its active metabolite Linaprazan, acts as a potassium-competitive acid blocker (P-CAB).[1][2][3] P-CABs inhibit the gastric hydrogen-potassium ATPase (H+/K+-ATPase), also known as the proton pump, by reversibly binding to the potassium-binding site.[1][2][4] This action competitively inhibits the final step in gastric acid secretion.[1][2][4] Unlike proton pump inhibitors (PPIs), which require acid activation and bind covalently, P-CABs have a rapid onset of action and their binding is reversible.[1][2][3]

Q3: What are the key pharmacokinetic parameters to consider when designing a study with Linaprazan glurate?

Key pharmacokinetic parameters for Linaprazan glurate and its active metabolite Linaprazan include:

  • Half-life (t1/2): Linaprazan glurate is rapidly converted to Linaprazan. The prodrug itself has a very low plasma concentration and a short half-life.[1][2] The extended half-life of the active metabolite, Linaprazan, derived from the prodrug, is crucial for sustained acid control.[1][2] In rats, the half-life of Linaprazan after oral administration of Linaprazan glurate ranged from 2.0 to 4.1 hours.[1][2]

  • Maximum Concentration (Cmax): Administration of Linaprazan glurate results in approximately 75% lower Cmax values for Linaprazan compared to direct administration of Linaprazan.[3] This helps to minimize potential liver strain.[3]

  • Area Under the Curve (AUC): The AUC of Linaprazan is a key indicator of total drug exposure.

  • Time to Maximum Concentration (Tmax): This parameter indicates the rate of absorption and conversion of the prodrug to the active metabolite.

Q4: What are the expected outcomes of successful Linaprazan glurate administration in preclinical and clinical models?

Successful administration should result in a dose-dependent and sustained increase in gastric pH.[1][2] In clinical studies, doses of ≥50 mg have been shown to achieve a gastric pH of ≥4 for over 50% of a 24-hour period.[1][2] Doses of ≥100 mg have demonstrated efficacy in maintaining a pH of ≥4 for over 50% of the nocturnal period (12-24 hours).[1][2] In a Phase II study for erosive esophagitis, Linaprazan glurate demonstrated higher 4-week healing rates compared to lansoprazole.[5][6]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Variability in Gastric pH Control Inconsistent food intake in animal models.Ensure consistent fasting periods (e.g., 10-16 hours overnight) before oral drug administration, as food can affect drug absorption and gastric pH.[1][2]
Improper drug formulation or vehicle.For preclinical studies, ensure Linaprazan glurate is fully dissolved. A common vehicle is a mixture of Solutol HS15, ethanol, PEG400, and saline, with pH adjusted to 3 using methane sulfonic acid.[1][2]
Individual metabolic differences.Increase the sample size (N) in animal studies to account for biological variability. In clinical research, consider pharmacogenomic factors that may influence drug metabolism.
Lower than Expected Plasma Concentrations of Linaprazan Issues with oral gavage technique in animal studies.Ensure proper gavage technique to avoid accidental administration into the trachea. Verify the volume and concentration of the administered dose.
Degradation of the compound.Store Linaprazan glurate under recommended conditions to prevent degradation. Prepare fresh solutions for each experiment.
Rapid metabolism and elimination.Collect blood samples at earlier time points post-administration to capture the peak concentration of the prodrug and its conversion to the active metabolite.[7]
Unexpected Adverse Effects (e.g., elevated liver enzymes) High peak plasma concentrations (Cmax) of Linaprazan.While Linaprazan glurate is designed to lower Cmax, consider evaluating lower doses or a different dosing interval if adverse effects are observed.[3]
Off-target effects.Conduct comprehensive safety pharmacology and toxicology studies to identify any potential off-target effects.
Lack of Efficacy in Healing Erosive Esophagitis Insufficient dosage or dosing frequency.Phase II clinical data suggests that twice-daily (b.d.) dosing may be more effective for consistent healing.[5] Consider a dose-escalation study to determine the optimal therapeutic dose.
Severity of the disease model.In preclinical models, ensure the induced esophagitis is of a severity that allows for the detection of a therapeutic effect. In clinical trials, stratify patients by disease severity (e.g., Los Angeles grades).[5][6][8]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Linaprazan after Oral Administration of Linaprazan Glurate (X842) in Rats

Dose (mg/kg)t1/2 (h)Cmax (ng/mL)AUC (ng*h/mL)
Male Rats
2.42.0 - 2.7Data not specifiedData not specified
9.6Data not specifiedData not specifiedData not specified
Female Rats
2.42.1 - 4.1Data not specifiedData not specified
9.6Data not specifiedData not specifiedData not specified
Source: Adapted from preclinical studies.[1][2] Note: Specific Cmax and AUC values were not provided in the excerpted text.

Table 2: Efficacy of Linaprazan Glurate in a Pylorus-Ligated Rat Model

TreatmentDose (mg/kg)Gastric Acid Inhibition (%)
Vehicle-0
Vonoprazan2.047
Linaprazan glurate (X842)0.156
Linaprazan glurate (X842)0.544
Linaprazan glurate (X842)1.061
Linaprazan glurate (X842)1.585
Source: Data from in vivo animal studies.[1][2] The ID50 for Linaprazan glurate was determined to be 0.55 mg/kg.[1][2]

Table 3: Phase II Clinical Trial Healing Rates in Erosive Esophagitis (4 weeks)

Treatment GroupDosing RegimenHealing Rate (ITT)Healing Rate (PP)
Linaprazan glurate (all doses)25, 50, 75, or 100 mg b.d.71.1%80.9%
Lansoprazole30 mg q.d.60.6%59.1%
Source: Phase II dose-finding study.[5][6] ITT: Intention-to-Treat; PP: Per Protocol.

Experimental Protocols

1. Pharmacokinetic Profiling in Rats

  • Animal Model: Sprague-Dawley rats, equal distribution of males and females.

  • Housing: Animals are housed with ad libitum access to food and water, except for an overnight fast (10-16 hours) prior to oral drug administration.[1][2]

  • Drug Formulation: Linaprazan glurate is dissolved in a vehicle such as 5% Solutol HS15/45% ethanol/10% PEG400/40% saline, with pH adjusted to 3 using methane sulfonic acid.[1][2]

  • Administration: The drug is administered via oral gavage.

  • Blood Sampling: Blood samples are collected at predetermined time points post-administration (e.g., pre-dose, and at various intervals up to 72 hours post-dose).[7]

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.[1]

  • Analysis: Plasma concentrations of Linaprazan glurate and its active metabolite, Linaprazan, are determined using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Pharmacokinetic parameters (t1/2, Cmax, AUC) are calculated using appropriate software.

2. Gastric Acid Inhibition in a Pylorus-Ligated Rat Model

  • Animal Model: Pylorus-ligated rats.

  • Procedure:

    • Animals are fasted overnight.

    • Linaprazan glurate, a positive control (e.g., Vonoprazan), or vehicle is administered orally.

    • At a specified time after drug administration, the rats are anesthetized, and the pylorus is ligated to allow for the accumulation of gastric secretions.

    • After a set period (e.g., 4 hours), the animals are euthanized, and the stomach contents are collected.

    • The volume and acidity of the gastric contents are measured by titration.

  • Endpoint: The primary endpoint is the percentage inhibition of total gastric acid secretion compared to the vehicle-treated control group.[1][2]

Visualizations

Signaling_Pathway cluster_parietal_cell Gastric Parietal Cell cluster_membrane Apical Membrane Parietal_Cell Parietal Cell Proton_Pump H+/K+ ATPase (Proton Pump) H_ion_out H+ Proton_Pump->H_ion_out H+ Secretion (Blocked by Linaprazan) Linaprazan Linaprazan (Active Metabolite) Linaprazan->Proton_Pump Reversible Binding to K+ site K_ion K+ K_ion->Proton_Pump Binds to Pump Lumen Gastric Lumen H_ion_out->Lumen H_ion_in H+ H_ion_in->Proton_Pump Linaprazan_glurate Linaprazan Glurate (Oral Administration) Systemic_Circulation Systemic Circulation Linaprazan_glurate->Systemic_Circulation Absorption Systemic_Circulation->Linaprazan Metabolism (Prodrug Conversion)

Caption: Mechanism of action of Linaprazan glurate.

Experimental_Workflow cluster_preclinical Preclinical Phase Animal_Model Select Animal Model (e.g., Sprague-Dawley Rats) Drug_Prep Prepare Linaprazan Glurate Formulation Animal_Model->Drug_Prep Dosing Oral Administration Drug_Prep->Dosing PK_Study Pharmacokinetic Study Dosing->PK_Study PD_Study Pharmacodynamic Study (Pylorus Ligation) Dosing->PD_Study PK_Sampling Blood Sampling at Multiple Timepoints PK_Study->PK_Sampling PD_Measurement Measure Gastric Acid Secretion PD_Study->PD_Measurement Analysis_PK LC-MS/MS Analysis of Plasma Samples PK_Sampling->Analysis_PK Analysis_PD Titration of Gastric Contents PD_Measurement->Analysis_PD Data_Analysis Calculate PK/PD Parameters Analysis_PK->Data_Analysis Analysis_PD->Data_Analysis

Caption: Preclinical experimental workflow for Linaprazan glurate.

Troubleshooting_Logic Start Observed Issue: Suboptimal Acid Control Check_Dose Is the dose sufficient? Start->Check_Dose Check_Formulation Is the formulation appropriate? Check_Dose->Check_Formulation Yes Increase_Dose Action: Increase dose or dosing frequency (e.g., b.d. vs q.d.) Check_Dose->Increase_Dose No Check_Administration Was administration successful? Check_Formulation->Check_Administration Yes Reformulate Action: Verify vehicle and pH of formulation Check_Formulation->Reformulate No Check_Metabolism Is there high inter-individual variability? Check_Administration->Check_Metabolism Yes Refine_Technique Action: Refine oral gavage technique Check_Administration->Refine_Technique No Increase_N Action: Increase sample size (N) Check_Metabolism->Increase_N Yes Resolution Issue Resolved Increase_Dose->Resolution Reformulate->Resolution Refine_Technique->Resolution Increase_N->Resolution

Caption: Troubleshooting logic for suboptimal acid control.

References

Technical Support Center: Linaprazan Mesylate In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Linaprazan mesylate in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

Linaprazan is an experimental drug that acts as a potassium-competitive acid blocker (P-CAB).[1][2] Unlike proton-pump inhibitors (PPIs), which irreversibly inhibit the gastric H+,K+-ATPase (the proton pump), Linaprazan binds reversibly and competitively with potassium ions (K+) to the proton pump, thereby inhibiting gastric acid secretion.[1][3][4] This reversible, ionic binding allows for a rapid onset of action.[3][5]

Q2: What is the difference between Linaprazan and Linaprazan glurate?

Linaprazan glurate is a prodrug of Linaprazan.[2] It was developed to improve the pharmacokinetic profile of Linaprazan, aiming for a longer biological half-life.[2][6][7] In vivo, Linaprazan glurate is rapidly converted to the active compound, Linaprazan.[8]

Q3: What are the key in vitro assays for characterizing this compound?

The primary in vitro assays for this compound are the H+,K+-ATPase inhibition assay and cell-based gastric acid secretion assays. Cell viability and cytotoxicity assays are also crucial to assess any potential off-target cellular toxicity.

Q4: What is the expected in vitro potency of Linaprazan?

Linaprazan has been shown to inhibit H+,K+-ATPase activity with a half-maximal inhibitory concentration (IC50) of approximately 40 nM in the presence of K+.[3][8] Its inhibitory activity is dependent on the presence of potassium ions.[3]

Troubleshooting Guide

Issue 1: Low or No Inhibition of H+,K+-ATPase Activity

Possible Causes:

  • Incorrect Assay Conditions: The inhibitory activity of Linaprazan is highly dependent on the presence of potassium ions (K+). Assays performed in the absence or at very low concentrations of K+ will show significantly reduced or no inhibition.[3]

  • Enzyme Inactivity: The isolated H+,K+-ATPase may have lost its activity due to improper storage or handling.

  • Compound Degradation: this compound may have degraded if not stored properly or if dissolved in an inappropriate solvent for an extended period.

  • Inaccurate Compound Concentration: Errors in weighing the compound or in serial dilutions can lead to a lower-than-expected final concentration in the assay.

Solutions:

  • Optimize K+ Concentration: Ensure that the assay buffer contains an appropriate concentration of KCl (e.g., 2 mM).[9][10]

  • Verify Enzyme Activity: Always include a positive control (e.g., a known inhibitor like omeprazole) and a vehicle control to ensure the enzyme is active and the assay is performing as expected.

  • Proper Compound Handling: Store this compound as a powder at -20°C. Prepare fresh stock solutions in a suitable solvent like DMSO and use them promptly. For short-term storage of solutions, store at -20°C or -80°C.

  • Confirm Compound Concentration: Use a calibrated balance for weighing and perform careful serial dilutions. If possible, confirm the concentration of the stock solution spectrophotometrically.

Issue 2: Compound Precipitation in Assay Medium

Possible Causes:

  • Low Aqueous Solubility: Linaprazan, like many small molecule inhibitors, may have limited solubility in aqueous assay buffers, especially at higher concentrations.

  • Solvent Shock: Adding a concentrated DMSO stock solution directly to the aqueous buffer without proper mixing can cause the compound to precipitate out of solution.

  • pH Effects: The solubility of Linaprazan may be pH-dependent.

Solutions:

  • Optimize DMSO Concentration: Keep the final concentration of DMSO in the assay as low as possible (typically ≤1%) to maintain compound solubility without affecting enzyme activity or cell health.

  • Improve Mixing: When adding the compound from a DMSO stock, vortex or mix the solution gently but thoroughly to ensure proper dispersion.

  • Pre-warm Buffer: Pre-warming the assay buffer to the reaction temperature (e.g., 37°C) may help improve solubility.

  • Evaluate pH: Assess the solubility of this compound at the pH of your assay buffer. Adjusting the pH, if the experimental design allows, might improve solubility.

Issue 3: Inconsistent Results in Cell-Based Assays

Possible Causes:

  • Cell Health and Viability: Poor cell health, inconsistent cell seeding density, or contamination can lead to variable results.

  • Uneven Compound Distribution: Inadequate mixing of the compound in the cell culture plate can result in some cells being exposed to higher or lower concentrations than intended.

  • Edge Effects: Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell growth, leading to skewed results.

Solutions:

  • Maintain Healthy Cell Cultures: Use cells within a low passage number, ensure they are free from contamination (e.g., mycoplasma), and seed them at a consistent density.

  • Ensure Proper Mixing: After adding this compound to the wells, gently swirl the plate to ensure a uniform distribution of the compound.

  • Mitigate Edge Effects: To minimize edge effects, avoid using the outermost wells of the plate for experimental conditions. Instead, fill them with sterile media or buffer.

Data Presentation

Table 1: In Vitro Inhibitory Activity of Linaprazan and Comparators against H+,K+-ATPase

CompoundIC50 (nM) [95% Confidence Interval]ConditionReference
Linaprazan 40.21 [24.02–66.49]In the presence of K+[3]
Vonoprazan17.15 [10.81–26.87]In the presence of K+[3]
Linaprazan glurate (X842)436.20 [227.3–806.6]In the presence of K+[3]
Linaprazan No measurable inhibitory effectIn the absence of K+[3]

Experimental Protocols

Protocol 1: In Vitro H+,K+-ATPase Inhibition Assay

This protocol is a synthesized procedure based on common practices for this assay type.

1. Preparation of H+,K+-ATPase:

  • Isolate H+,K+-ATPase-rich microsomes from the gastric mucosa of a suitable animal model (e.g., sheep or rabbit stomach) through homogenization and differential centrifugation.[9]

  • Determine the protein concentration of the microsomal preparation using a standard method like the Bradford assay.

2. Assay Procedure:

  • Pre-incubate the enzyme preparation with varying concentrations of this compound (or vehicle control, e.g., DMSO) for a defined period (e.g., 30-60 minutes) at 37°C.[9][10]

  • Prepare the reaction mixture containing Tris-HCl buffer (pH 7.4), MgCl2 (e.g., 2 mM), and KCl (e.g., 2 mM).[9][10]

  • Initiate the ATPase reaction by adding ATP (e.g., 2 mM) to the pre-incubated enzyme-inhibitor mixture.[9][10]

  • Incubate the reaction at 37°C for a specific time (e.g., 30 minutes).[10]

  • Stop the reaction by adding ice-cold trichloroacetic acid.[10]

  • Measure the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. This can be done using a colorimetric method, such as the Fiske-Subbarow method, and measuring the absorbance at a specific wavelength (e.g., 660 nm).

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: In Vitro Gastric Acid Secretion Assay using Isolated Gastric Glands

This protocol is based on the principles of measuring acid secretion in isolated gastric glands using a pH-sensitive dye.[5]

1. Isolation of Gastric Glands:

  • Isolate gastric glands from the stomach of a suitable animal model (e.g., rat) by enzymatic digestion.

  • Maintain the viability of the isolated glands in an appropriate buffer.

2. Measurement of Acid Secretion:

  • Load the isolated gastric glands with a pH-sensitive fluorescent dye (e.g., BCECF).

  • Stimulate acid secretion using a secretagogue like histamine (e.g., 100 µM).[5]

  • Use a digital imaging system or a fluorescence plate reader to monitor the changes in intracellular pH (pHi) over time by measuring the fluorescence intensity of the dye. A decrease in pHi indicates acid accumulation.

  • To assess the inhibitory effect of this compound, pre-incubate the glands with different concentrations of the compound before stimulating with histamine.

  • Calculate the rate of pHi change (dpH/dT) to quantify the level of acid secretion and the extent of inhibition by this compound.[5]

Protocol 3: Cell Viability Assay (MTT Assay)

This is a general protocol that can be adapted for use with this compound.

1. Cell Seeding:

  • Seed cells (e.g., a relevant gastric cell line or primary parietal cells) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

2. Compound Treatment:

  • Treat the cells with a range of concentrations of this compound (and a vehicle control) for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Assay:

  • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • During this incubation, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Cell viability is proportional to the absorbance, and the results can be expressed as a percentage of the vehicle-treated control cells.

Mandatory Visualizations

Signaling_Pathway cluster_ParietalCell Gastric Parietal Cell Histamine Histamine H2_Receptor H2 Receptor Histamine->H2_Receptor binds AC Adenylyl Cyclase H2_Receptor->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Proton_Pump H+,K+-ATPase (Proton Pump) PKA->Proton_Pump activates H_ion H+ Proton_Pump->H_ion secretes Gastric_Lumen Gastric Lumen H_ion->Gastric_Lumen K_ion K+ K_ion->Proton_Pump binds Linaprazan Linaprazan Linaprazan->Proton_Pump inhibits (competes with K+)

Caption: Signaling pathway for gastric acid secretion and inhibition by Linaprazan.

Experimental_Workflow cluster_Preparation Preparation cluster_Assay H+,K+-ATPase Inhibition Assay cluster_Analysis Data Analysis A Isolate H+,K+-ATPase from gastric mucosa C Pre-incubate enzyme with Linaprazan A->C B Prepare this compound stock solution in DMSO B->C D Initiate reaction with ATP in the presence of K+ C->D E Incubate at 37°C D->E F Stop reaction and measure inorganic phosphate (Pi) release E->F G Calculate % inhibition F->G H Determine IC50 value G->H

Caption: Experimental workflow for the H+,K+-ATPase inhibition assay.

Troubleshooting_Logic Start Inconsistent or Unexpected In Vitro Results Check_Reagents Check Reagent Quality and Preparation Start->Check_Reagents Check_Assay_Conditions Verify Assay Conditions (e.g., K+ concentration, pH) Start->Check_Assay_Conditions Check_Cell_Health Assess Cell Viability and Morphology Start->Check_Cell_Health Check_Compound Evaluate Compound Solubility and Stability Start->Check_Compound Positive_Control_OK Is Positive Control Working? Check_Reagents->Positive_Control_OK Check_Assay_Conditions->Positive_Control_OK Vehicle_Control_OK Is Vehicle Control Normal? Check_Cell_Health->Vehicle_Control_OK Review_Protocol Review and Optimize Experimental Protocol Check_Compound->Review_Protocol Positive_Control_OK->Vehicle_Control_OK Yes Positive_Control_OK->Review_Protocol No Vehicle_Control_OK->Review_Protocol No End Consistent Results Vehicle_Control_OK->End Yes Review_Protocol->Start

Caption: Logical troubleshooting workflow for in vitro experiments.

References

Strategies to minimize off-target effects of Linaprazan mesylate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Linaprazan mesylate. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating potential issues during their experiments with this novel potassium-competitive acid blocker (P-CAB).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Linaprazan?

A1: Linaprazan is a potassium-competitive acid blocker (P-CAB). It functions by competitively and reversibly binding to the potassium-binding site of the gastric H+/K+ ATPase (proton pump) in parietal cells. This action inhibits the final step of gastric acid secretion into the gastric lumen.[1][2] Unlike proton-pump inhibitors (PPIs), P-CABs do not require acidic activation to exert their effect.[2][3][4]

Q2: What are the known off-target effects of this compound?

A2: Linaprazan is characterized by its high selectivity for the H+/K+-ATPase.[3] Extensive clinical trials with Linaprazan and its prodrug, Linaprazan glurate, have shown a favorable safety profile, comparable to existing treatments like lansoprazole.[5][6] While some early-generation P-CABs were associated with hepatotoxicity (e.g., reversible elevation of hepatic transaminases), the development of Linaprazan glurate was specifically intended to minimize the load on the liver by achieving a lower maximum plasma concentration (Cmax).[2][7]

Q3: How does Linaprazan glurate minimize potential adverse effects?

A3: Linaprazan glurate is a prodrug of Linaprazan.[8] After administration, it is converted to the active metabolite, Linaprazan. This prodrug formulation results in an improved pharmacokinetic profile, including a lower Cmax (approximately 75% lower than direct Linaprazan administration) and a longer residence time in plasma.[7][9] This modulation of the pharmacokinetic profile is a key strategy to reduce the potential for adverse effects, particularly minimizing the burden on the liver.[7]

Q4: In our preclinical in vitro model, we are observing unexpected cellular responses. Could these be off-target effects?

A4: While Linaprazan is highly selective, unexpected responses in in vitro systems can occur. It is crucial to first verify the experimental setup. Consider the following:

  • Concentration: Are the concentrations used in your assay significantly higher than the reported IC50 for H+/K+-ATPase inhibition? High concentrations can sometimes lead to non-specific effects.

  • Cell Line/Model System: Does your model system express the gastric H+/K+ ATPase? If not, any observed effect is likely independent of Linaprazan's primary mechanism.

  • Compound Purity: Verify the purity of your this compound sample. Impurities could be responsible for unexpected activities.

  • Assay Conditions: Factors such as pH and ion concentrations in your assay buffer could influence the compound's behavior and stability.

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Action
Unexpected cytotoxicity in a non-parietal cell line. High compound concentration; Compound degradation; Off-target kinase inhibition (less likely but possible at high concentrations).Perform a dose-response curve to determine the EC50 for the cytotoxic effect. Compare this to the IC50 for H+/K+-ATPase inhibition. Assess the stability of Linaprazan in your specific cell culture medium.
Variability in acid suppression in animal models. Pharmacokinetic variability; Animal model physiology.Ensure consistent dosing and administration protocols. Consider the use of the prodrug, Linaprazan glurate, for a more sustained plasma concentration.[9] Monitor plasma levels of Linaprazan if possible.
Observed elevation in liver enzymes in animal studies. High systemic exposure (Cmax).This was a concern with early P-CABs. The primary strategy to mitigate this is to use the Linaprazan glurate prodrug, which is designed to lower Cmax and reduce liver exposure.[7] If using this compound directly, consider a dose-ranging study to identify the optimal therapeutic window with minimal liver impact.

Experimental Protocols

Protocol 1: Assessing H+/K+-ATPase Inhibition

This protocol provides a general method for evaluating the inhibitory activity of Linaprazan on the gastric proton pump.

  • Preparation of H+/K+-ATPase Vesicles: Isolate gastric vesicles rich in H+/K+-ATPase from a suitable animal model (e.g., hog or rabbit).

  • Assay Buffer: Prepare a buffer containing KCl, MgCl2, and a pH-sensitive fluorescent probe (e.g., acridine orange).

  • Initiation of Acid Transport: Add ATP to the vesicle suspension to initiate proton transport into the vesicles, which can be monitored by the quenching of the fluorescent probe.

  • Inhibition Assay: Pre-incubate the vesicles with varying concentrations of this compound before adding ATP.

  • Data Analysis: Measure the rate of fluorescence quenching at each Linaprazan concentration. Calculate the IC50 value, which is the concentration of Linaprazan that inhibits 50% of the H+/K+-ATPase activity. In one study, the IC50 of Linaprazan was reported as 40 nM.[3]

Visualizations

G cluster_0 Parietal Cell PC Parietal Cell Canaliculus Secretory Canaliculus (Acidic Environment) Pump H+/K+ ATPase (Proton Pump) Lumen Gastric Lumen Pump->Lumen H+ Secretion (Blocked) Linaprazan Linaprazan Linaprazan->Pump Binds reversibly to K+ site K_ion K+ (Potassium Ion) K_ion->Pump Competes with Linaprazan H_ion H+ (Proton)

Caption: Mechanism of action of Linaprazan at the parietal cell proton pump.

G cluster_0 Direct Dosing Strategy cluster_1 Prodrug Strategy Linaprazan Administer Linaprazan HighCmax Rapid Absorption -> High Cmax Linaprazan->HighCmax Liver Increased Liver Load HighCmax->Liver Prodrug Administer Linaprazan Glurate Conversion Enzymatic Conversion to Linaprazan Prodrug->Conversion LowCmax Sustained Release -> Lower Cmax Conversion->LowCmax ReducedLiver Reduced Liver Load LowCmax->ReducedLiver

Caption: Comparison of direct dosing vs. Linaprazan glurate prodrug strategy.

G Start Unexpected Effect Observed in vitro? CheckConc Is [Drug] >> IC50 for H+/K+ ATPase? Start->CheckConc HighConc Potential non-specific or cytotoxic effect CheckConc->HighConc Yes LowConc Proceed to next check CheckConc->LowConc No CheckModel Does model express H+/K+ ATPase? NoPump Effect is independent of primary mechanism CheckModel->NoPump No HasPump Proceed to next check CheckModel->HasPump Yes CheckPurity Verify Compound Purity Impure Re-purify or obtain new compound lot CheckPurity->Impure No Pure Consider model-specific biological effect CheckPurity->Pure Yes LowConc->CheckModel HasPump->CheckPurity

Caption: Troubleshooting workflow for unexpected in vitro experimental results.

References

Validation & Comparative

Linaprazan Glurate vs. Proton Pump Inhibitors (PPIs): A Comparative Guide for GERD Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Gastroesophageal reflux disease (GERD) is a prevalent condition characterized by the reflux of stomach contents into the esophagus, leading to troublesome symptoms and potential complications like erosive esophagitis (EE). For decades, proton pump inhibitors (PPIs) have been the cornerstone of GERD management. However, the emergence of potassium-competitive acid blockers (P-CABs), such as linaprazan glurate, offers a new therapeutic avenue. This guide provides a detailed, data-driven comparison of linaprazan glurate and traditional PPIs for researchers and drug development professionals.

Mechanism of Action: A Tale of Two Binders

The fundamental difference between linaprazan and PPIs lies in their mechanism of inhibiting the gastric H+/K+-ATPase, the proton pump responsible for acid secretion in parietal cells.

  • Proton Pump Inhibitors (PPIs) are prodrugs that require activation in the acidic environment of the parietal cell's secretory canaliculus. Once activated, they form a covalent, irreversible bond with the proton pump, effectively inactivating it.[1]

  • Linaprazan Glurate , a P-CAB, does not require acid activation. Its active metabolite, linaprazan, competitively and reversibly binds to the potassium-binding site of the proton pump, blocking the exchange of K+ for H+ and thereby inhibiting acid secretion.[1][2] This reversible binding allows for a faster onset of action.[2][3]

cluster_ppi Proton Pump Inhibitors (PPIs) cluster_pcab Linaprazan (P-CAB) PPI_inactive Inactive PPI (in circulation) Acid_Activation Acidic Canaliculus Activation PPI_inactive->Acid_Activation Accumulation PPI_active Active Sulfenamide Acid_Activation->PPI_active Covalent_Bond Irreversible Covalent Bond PPI_active->Covalent_Bond Proton_Pump_PPI H+/K+ ATPase (Proton Pump) Proton_Pump_PPI->Covalent_Bond Acid_Secretion_Blocked_PPI Acid Secretion Blocked Covalent_Bond->Acid_Secretion_Blocked_PPI Linaprazan Linaprazan (Active in circulation) Ionic_Bond Reversible Ionic Binding (K+ competitive) Linaprazan->Ionic_Bond Proton_Pump_PCAB H+/K+ ATPase (Proton Pump) Proton_Pump_PCAB->Ionic_Bond K+ Site Acid_Secretion_Blocked_PCAB Acid Secretion Blocked Ionic_Bond->Acid_Secretion_Blocked_PCAB

Caption: Comparative Mechanisms of Action: PPIs vs. P-CABs.

Pharmacokinetic Profile: Onset and Duration

The differing mechanisms of action translate into distinct pharmacokinetic and pharmacodynamic profiles. Linaprazan glurate is a prodrug of linaprazan, designed to have a longer plasma residence time compared to the original linaprazan compound.[2][4] P-CABs, in general, offer a more rapid onset of action and prolonged acid suppression compared to PPIs.[5]

ParameterLinaprazan Glurate (P-CAB)Conventional PPIs (e.g., Lansoprazole)
Activation Does not require acid activation.[2]Requires acid activation.[1]
Binding Reversible, ionic, and K+-competitive.[2]Irreversible, covalent.[1]
Onset of Action Rapid.[2][3]Slower, as it requires accumulation and activation.[6]
Duration of Action Long plasma residence time ensures effective 24-hour acid control.[2][7]Short elimination half-life (1-1.5 hours); effect depends on pump turnover.[6]
Food Effect Can be taken with or without regard to food.Typically administered 30-60 minutes before a meal for maximal efficacy.[8]
Metabolism -Subject to genetic polymorphism via CYP2C19, affecting efficacy.[6]

Table 1. Pharmacokinetic and Pharmacodynamic Comparison.

Clinical Efficacy in Erosive Esophagitis

Recent clinical trials have compared the efficacy of linaprazan glurate with the PPI lansoprazole for the healing of erosive esophagitis.

Healing Rates of Erosive Esophagitis

A Phase II, randomized, double-blind, dose-finding study provided key comparative data on healing rates at 4 weeks.[7][9] Linaprazan glurate demonstrated high healing rates, particularly in patients with more severe disease.[7][9]

EndpointLinaprazan Glurate (All Doses)Lansoprazole (30 mg QD)
4-Week Healing Rate (ITT) 71.1%60.6%[7][9]
4-Week Healing Rate (PP) 80.9%59.1%[7][9]

Table 2. Overall 4-Week Healing Rates (Intention-to-Treat & Per-Protocol Analysis).[7][9]

The study highlighted a significant advantage for linaprazan glurate in patients with severe EE (Los Angeles [LA] Grades C/D). The best-performing linaprazan glurate dose group outperformed lansoprazole by more than 50% in this subgroup.[7][9]

LA Grade at BaselineLinaprazan Glurate (75 mg BID)Lansoprazole (30 mg QD)
Grade C/D Healing Rate (4 Weeks) 85.0%33.3%[7][10]
Grade A/B Healing Rate (4 Weeks, PP) 90.5%59.1%[10]

Table 3. 4-Week Healing Rates by Disease Severity.

Symptom Control

Regarding patient-reported outcomes, from the second week of treatment, linaprazan glurate groups generally reported less severe heartburn and more heartburn-free days compared to the lansoprazole group.[7] For instance, the 75 mg linaprazan glurate group reported the highest percentage of heartburn-free days at Week 3 (62.6%).[7]

Experimental Protocol: A Phase II Dose-Finding Study

The data cited above is primarily from a multicenter, randomized, double-blind, active comparator-controlled, 5-arm parallel-group, dose-finding study (NCT05055128, EudraCT: 2020-003319-91).[7][9]

  • Objective : To evaluate the 4-week healing rate and safety of four different dosing regimens of linaprazan glurate compared to lansoprazole in patients with EE.[9]

  • Patient Population : 248 adult patients with endoscopically confirmed erosive esophagitis.[10][11] Inclusion was focused on patients with LA grade C/D or LA grade A/B who had a partial response to at least 8 weeks of prior PPI therapy.[9]

  • Treatment Arms :

    • Linaprazan glurate 25 mg twice daily (BID)

    • Linaprazan glurate 50 mg BID

    • Linaprazan glurate 75 mg BID

    • Linaprazan glurate 100 mg BID

    • Lansoprazole 30 mg once daily (QD)[7][10]

  • Study Duration : A 4-week double-blind treatment period, followed by a 4-week open-label period where all patients received lansoprazole.[9]

  • Primary Endpoint : Endoscopic healing of erosive esophagitis at 4 weeks, as assessed by a central review board.[8][11]

  • Secondary Endpoints : Patient-reported outcomes, including the number of heartburn-free days.[10]

cluster_treatment 4-Week Double-Blind Treatment Screening Screening & Endoscopy (Confirm EE LA Grade A-D) Eligibility Eligible Patients (N=248) (LA C/D or LA A/B with partial PPI response) Screening->Eligibility Randomization Randomization (1:1:1:1:1) Eligibility->Randomization LG25 Linaprazan Glurate 25mg BID Randomization->LG25 LG50 Linaprazan Glurate 50mg BID Randomization->LG50 LG75 Linaprazan Glurate 75mg BID Randomization->LG75 LG100 Linaprazan Glurate 100mg BID Randomization->LG100 LAN30 Lansoprazole 30mg QD Randomization->LAN30 Week4_Endoscopy Week 4 Assessment Primary Endpoint: Endoscopic Healing LG25->Week4_Endoscopy LG50->Week4_Endoscopy LG75->Week4_Endoscopy LG100->Week4_Endoscopy LAN30->Week4_Endoscopy Open_Label 4-Week Open-Label Extension (All patients on Lansoprazole) Week4_Endoscopy->Open_Label End_of_Study End of Study Open_Label->End_of_Study

Caption: Workflow of the Linaprazan Glurate Phase II Dose-Finding Study.

Safety and Tolerability

In the comparative dose-finding study, the overall safety profile of linaprazan glurate was comparable to that of lansoprazole.[10] No deaths or adverse events of special interest were reported during the 4-week double-blind phase.[10] Meta-analyses comparing P-CABs (as a class) with PPIs have generally found their short-term safety profiles to be similar.[12][13] However, some analyses have noted a higher risk of serious adverse events with certain P-CABs compared to lansoprazole in the context of peptic ulcer treatment, highlighting the need for continued long-term safety monitoring.[14]

Safety ParameterLinaprazan GlurateLansoprazole
Overall Profile Comparable to lansoprazole in a 4-week study.[10]Well-established safety profile.
Serious Adverse Events None reported in the 4-week EE study.[10]None reported in the 4-week EE study.[10]
Deaths None reported.[10]None reported.[10]

Table 4. Comparative Safety Profile in a 4-Week Erosive Esophagitis Study.

Conclusion

Linaprazan glurate represents a significant development in the management of acid-related disorders. Its distinct P-CAB mechanism allows for rapid, potent, and sustained acid suppression without the need for acid activation. Clinical data demonstrates that linaprazan glurate is highly effective for healing erosive esophagitis, showing superior healing rates compared to lansoprazole, especially in patients with severe disease (LA Grades C and D). With a safety profile comparable to PPIs in short-term studies, linaprazan glurate is a promising therapeutic alternative poised to address the unmet needs of patients with moderate to severe GERD. Further Phase III studies will be crucial to confirm these findings and establish its long-term safety and efficacy.

References

A Comparative Analysis of Linaprazan Glurate and Lansoprazole for the Treatment of Erosive Esophagitis

Author: BenchChem Technical Support Team. Date: November 2025

A head-to-head comparison of the novel potassium-competitive acid blocker (P-CAB), linaprazan glurate, and the established proton pump inhibitor (PPI), lansoprazole, reveals significant differences in the healing of erosive esophagitis, particularly in more severe cases. Clinical data indicates that linaprazan glurate offers a superior efficacy profile, with higher and faster healing rates.

This guide provides a comprehensive comparison of the efficacy, mechanism of action, and safety of linaprazan glurate and lansoprazole, presenting key data from clinical trials to inform researchers, scientists, and drug development professionals.

Data Presentation: Efficacy in Healing Erosive Esophagitis

The comparative efficacy of linaprazan glurate and lansoprazole has been evaluated in clinical trials, with a notable dose-finding study (NCT05055128) providing key insights into their performance. The primary endpoint in these studies is typically the rate of endoscopically confirmed healing of erosive esophagitis, often assessed at 4 and 8 weeks of treatment.

4-Week Healing Rates: Intention-to-Treat (ITT) Analysis
Treatment GroupOverall Healing RateHealing Rate in LA Grade A/BHealing Rate in LA Grade C/D
Linaprazan Glurate (all doses)71.1%[1]--
Linaprazan Glurate (25 mg twice daily)73.7%[2][3]-58.3%[2][3]
Linaprazan Glurate (50 mg twice daily)75.7%[2]-72.7%[2]
Linaprazan Glurate (75 mg twice daily)78.0%[2][3]91%[4][5]85.0%[2][3]
Linaprazan Glurate (100 mg twice daily)54.5%[2]-50.0%[3]
Lansoprazole (30 mg once daily)60.6%[1]81%[4][5]33.3% - 38%[3][5]

LA Grade refers to the Los Angeles Classification of Esophagitis severity.

4-Week Healing Rates: Per-Protocol (PP) Analysis
Treatment GroupOverall Healing Rate
Linaprazan Glurate (all doses)80.9%[1]
Linaprazan Glurate (75 mg)90.5%[3]
Lansoprazole59.1%[1]

Symptom Relief: Heartburn-Free Days

Beyond endoscopic healing, patient-reported outcomes such as symptom relief are crucial in assessing the efficacy of treatments for erosive esophagitis.

From the second week of treatment, descriptive data indicated that patients in the linaprazan glurate treatment groups experienced less severe heartburn and a higher number of heartburn-free days compared to those receiving lansoprazole.[2] The 75 mg dose of linaprazan glurate showed the highest percentage of heartburn-free days at weeks 2 and 3, while the 100 mg dose had the highest percentage at week 4.[2]

Safety and Tolerability

The safety profiles of linaprazan glurate and lansoprazole were found to be comparable in clinical trials.[4][5] No deaths or adverse events of special interest were reported for linaprazan glurate.[3] The most frequently reported adverse event in one study was COVID-19, which occurred in 4% of the total study population and was not considered drug-related.[4][5]

Experimental Protocols

The data presented is primarily derived from a Phase 2, randomized, double-blind, active comparator-controlled, 5-arm parallel-group, dose-finding study.

Inclusion Criteria:

  • Patients aged 18-75 years.

  • Endoscopically confirmed erosive esophagitis with either:

    • Los Angeles (LA) grade C or D.

    • LA grade A or B with a documented history of at least 8 weeks of proton pump inhibitor (PPI) therapy and at least a partial symptom response.[1][2]

Exclusion Criteria:

  • Active Helicobacter pylori infection or treatment for it within the past 6 weeks.

  • Use of antibiotics or bismuth-containing drugs within the past 6 weeks.[6][7]

Treatment Regimen:

  • Patients were randomized to receive one of four doses of linaprazan glurate (25, 50, 75, or 100 mg) administered twice daily, or lansoprazole 30 mg administered once daily for 4 weeks.[1][2]

  • This was followed by a 4-week open-label treatment period with lansoprazole 30 mg daily for all patients.[1][3]

Efficacy Assessment:

  • The primary endpoint was the rate of endoscopic healing of erosive esophagitis at 4 weeks.[2][5]

  • Endoscopic assessments were performed at the beginning of the study and after 4 weeks of treatment. A possible follow-up endoscopy was conducted at 8 weeks if healing was not observed.[7]

  • Patient-reported heartburn symptoms were recorded daily in an electronic diary.[8]

Mechanisms of Action

The differing efficacy profiles of linaprazan glurate and lansoprazole can be attributed to their distinct mechanisms of action at the cellular level.

Linaprazan Glurate: A Potassium-Competitive Acid Blocker (P-CAB)

Linaprazan glurate is a prodrug of linaprazan, a potassium-competitive acid blocker (P-CAB). P-CABs represent a newer class of acid-suppressing medications.

P_CAB_Mechanism cluster_parietal_cell Gastric Parietal Cell Proton_Pump H+/K+ ATPase (Proton Pump) H_ion H+ Proton_Pump->H_ion Pumps out K_ion K+ K_ion->Proton_Pump Binds Lumen Gastric Lumen (Acidic) H_ion->Lumen Linaprazan_Glurate Linaprazan Glurate (in circulation) Linaprazan_Active Linaprazan (Active form) Linaprazan_Glurate->Linaprazan_Active Metabolism Linaprazan_Active->Proton_Pump Binds reversibly to K+ site

Mechanism of Action of Linaprazan Glurate (P-CAB)

Linaprazan, the active metabolite of linaprazan glurate, competitively and reversibly inhibits the H+/K+ ATPase (proton pump) by binding to the potassium (K+) binding site. This action prevents the final step in gastric acid secretion, leading to a rapid and sustained increase in intragastric pH.

Lansoprazole: A Proton Pump Inhibitor (PPI)

Lansoprazole is a member of the proton pump inhibitor (PPI) class of drugs, which have been the standard of care for acid-related disorders for decades.

PPI_Mechanism cluster_parietal_cell Gastric Parietal Cell Proton_Pump H+/K+ ATPase (Proton Pump) H_ion H+ Proton_Pump->H_ion Pumps out Lumen Gastric Lumen (Acidic) H_ion->Lumen Canaliculus Secretory Canaliculus (Acidic Environment) Lansoprazole_Active Sulfenamide (Active form) Canaliculus->Lansoprazole_Active Acid-catalyzed conversion Lansoprazole_Inactive Lansoprazole (Inactive Prodrug) Lansoprazole_Inactive->Canaliculus Accumulates Lansoprazole_Active->Proton_Pump Forms irreversible covalent bond

Mechanism of Action of Lansoprazole (PPI)

Lansoprazole is a prodrug that requires activation in an acidic environment. It accumulates in the secretory canaliculi of gastric parietal cells, where it is converted to its active form, a sulfenamide. This active metabolite then forms an irreversible covalent bond with the proton pump, inactivating it and thereby inhibiting acid secretion.

Experimental Workflow: A Typical Comparative Clinical Trial

The evaluation of new treatments for erosive esophagitis follows a structured clinical trial workflow to ensure robust and unbiased results.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_assessment Efficacy & Safety Assessment Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline_Endoscopy Baseline Endoscopy (LA Grade Assessment) Informed_Consent->Baseline_Endoscopy Enrollment Patient Enrollment Baseline_Endoscopy->Enrollment Randomization Randomization Enrollment->Randomization Group_A Linaprazan Glurate (e.g., 50mg BID) Randomization->Group_A Arm 1 Group_B Linaprazan Glurate (e.g., 50mg QD) Randomization->Group_B Arm 2 Group_C Lansoprazole (e.g., 30mg QD) Randomization->Group_C Arm 3 Daily_Diary Daily Symptom Diary (Heartburn) Group_A->Daily_Diary Adverse_Events Adverse Event Monitoring Group_B->Daily_Diary Group_C->Daily_Diary Week4_Endoscopy Week 4 Endoscopy (Primary Endpoint) Daily_Diary->Week4_Endoscopy Week8_Endoscopy Week 8 Endoscopy (If not healed at Week 4) Week4_Endoscopy->Week8_Endoscopy Conditional Data_Analysis Data Analysis Week4_Endoscopy->Data_Analysis Week8_Endoscopy->Data_Analysis Adverse_Events->Data_Analysis

Clinical Trial Workflow for Erosive Esophagitis

This diagram illustrates the key stages of a clinical trial comparing linaprazan glurate and lansoprazole, from initial patient screening and enrollment to the treatment phase and final efficacy and safety assessments.

References

A Comparative Guide to Linaprazan and Other Potassium-Competitive Acid Blockers (P-CABs)

Author: BenchChem Technical Support Team. Date: November 2025

Potassium-Competitive Acid Blockers (P-CABs) represent a significant advancement in the management of acid-related gastrointestinal disorders. Unlike traditional proton pump inhibitors (PPIs), P-CABs offer a distinct mechanism of action that leads to rapid, potent, and sustained acid suppression. This guide provides a detailed comparison of linaprazan and its prodrug, linaprazan glurate, with other notable P-CABs, vonoprazan and revaprazan, focusing on their pharmacological profiles and clinical performance.

Mechanism of Action

P-CABs function by reversibly inhibiting the gastric H+/K+-ATPase, the enzyme responsible for the final step in gastric acid secretion.[1][2][3] They competitively block the potassium (K+) binding site on the proton pump, preventing the exchange of H+ and K+ ions and thus halting acid production.[4][5][6] This mechanism does not require acid-mediated activation, allowing P-CABs to inhibit both active and inactive proton pumps, which contributes to their rapid onset of action.[4][5][7]

cluster_lumen Gastric Lumen (Acidic) cluster_cell Parietal Cell Cytoplasm H_ion H+ K_ion_cell K+ ProtonPump H+/K+-ATPase (Proton Pump) K_ion_cell->ProtonPump Enters pump ProtonPump->H_ion H+ pumped out PCAB P-CABs (Linaprazan, Vonoprazan, etc.) PCAB->ProtonPump Reversibly blocks K+ binding site

Caption: Mechanism of P-CABs on the gastric H+/K+-ATPase.

Pharmacological and Clinical Profile Comparison

The clinical utility of P-CABs is defined by their pharmacokinetic (PK) and pharmacodynamic (PD) properties, which vary between molecules. Vonoprazan is recognized for its high potency and strong acid suppression, while revaprazan, one of the first P-CABs to market, exhibits weaker effects.[8][9] Linaprazan initially showed promise but its development was halted; it has since been revitalized as a prodrug, linaprazan glurate (X842), to optimize its pharmacokinetic profile.[10][11][12]

Data Presentation: Pharmacokinetic and Pharmacodynamic Properties

The following table summarizes key quantitative data for linaprazan, vonoprazan, and revaprazan.

ParameterLinaprazan / Linaprazan GlurateVonoprazanRevaprazan
Mechanism Reversible, K+-competitive H+/K+-ATPase inhibitor.[10]Reversible, K+-competitive H+/K+-ATPase inhibitor.[1][13]Reversible, K+-competitive H+/K+-ATPase inhibitor (acid pump antagonist).[3][14]
pKa 6.1 (Linaprazan)[15][16]9.06 - 9.6[4][13]Not available
IC₅₀ 40.21 nM (Linaprazan)[10][11] 436.20 nM (Linaprazan Glurate)[10][11]17-19 nM[1][4]Not available
Tₘₐₓ ~2.0-2.7 h (Linaprazan in rats after glurate admin)[10][11]1.5 - 2.0 h[4][13]Rapidly absorbed[17]
t₁/₂ ~2.0-4.1 h (Linaprazan in rats after glurate admin)[10][11]~7.7 h[13]Rapidly eliminated[17]
Metabolism N/APrimarily CYP3A4; also CYP2B6, CYP2C19, CYP2D6.[13]N/A
Notes Linaprazan glurate (X842) is a prodrug that converts to the active metabolite, linaprazan.[18]High pKa leads to significant accumulation in the acidic canaliculi of parietal cells.[4][13]Considered to have a weaker acid suppressive effect than modern PPIs and other P-CABs.[8][14]

Comparative Efficacy in Clinical Trials

Clinical trials have demonstrated the potent acid-suppressive effects of P-CABs, particularly vonoprazan and the developmental linaprazan glurate, often showing non-inferiority or superiority to PPIs in certain patient populations.

Data Presentation: Efficacy in Healing Erosive Esophagitis (EE)

Direct head-to-head trials between all three P-CABs are limited. The table below presents data from studies comparing P-CABs to the standard-of-care PPIs, such as lansoprazole.

Drug / StudyPopulationHealing Rate (Week 2)Healing Rate (Week 8)Key Findings
Vonoprazan 20 mgAll EE GradesNumerically higher than lansoprazole 30 mg (75.0% vs 67.8%)[9]Non-inferior to lansoprazole 30 mg (92.4% vs 91.3%)[9]Vonoprazan demonstrates significantly higher healing rates in severe EE (LA Grade C/D).[9][19][20]
Linaprazan Glurate Moderate to Severe EE (LA Grade C/D)N/A89% (highest dose group) vs 38% for lansoprazole (at 4 weeks)[21]Phase II data shows significantly higher healing rates in severe EE compared to lansoprazole.[21]
Revaprazan N/A for EEN/AN/ANot typically used for GERD/EE due to limited ability to raise gastric pH.[9] Acid suppression is not superior to conventional PPIs.[8]

Experimental Protocols

The evaluation of P-CABs relies on standardized preclinical and clinical methodologies. A cornerstone of in vitro assessment is the H+/K+-ATPase inhibitory assay.

Methodology: In Vitro H+/K+-ATPase Inhibition Assay

This assay quantifies the potency of a compound in inhibiting the proton pump.

  • Preparation of H+/K+-ATPase Vesicles: Gastric H+/K+-ATPase is isolated from the gastric mucosa of animal models (e.g., hogs or rabbits) and prepared as vesicles.

  • Incubation: The vesicles are pre-incubated with varying concentrations of the P-CAB (e.g., linaprazan, vonoprazan) or a vehicle control in a buffer solution. This is performed in the presence of potassium ions (K+) to assess competitive inhibition.

  • Reaction Initiation: The enzymatic reaction is initiated by adding adenosine triphosphate (ATP). The H+/K+-ATPase hydrolyzes ATP to ADP and inorganic phosphate (Pi), a process that fuels the proton pump.

  • Activity Measurement: The activity of the enzyme is determined by measuring the rate of Pi released. This is often done using a colorimetric method, such as the malachite green assay.

  • Data Analysis: The percentage of inhibition at each drug concentration is calculated relative to the control. These data are then used to plot a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the drug required to inhibit 50% of the enzyme's activity.[10][11]

A 1. Isolate H+/K+-ATPase vesicles from gastric mucosa B 2. Pre-incubate vesicles with varying P-CAB concentrations A->B C 3. Initiate reaction by adding ATP B->C D 4. Measure inorganic phosphate (Pi) release to quantify ATPase activity C->D E 5. Calculate % inhibition vs. control and determine IC50 value D->E

Caption: Experimental workflow for in vitro H+/K+-ATPase inhibition.

Safety and Tolerability

The safety profiles of P-CABs in short-term studies appear comparable to those of PPIs.[22]

  • Vonoprazan: Generally well-tolerated. Long-term use is associated with more pronounced hypergastrinemia compared to PPIs, a consequence of its potent acid suppression.[23]

  • Revaprazan: Found to be well-tolerated in clinical trials.[17]

  • Linaprazan/Linaprazan Glurate: The original development of linaprazan was discontinued partly due to concerns about liver enzyme abnormalities and a failure to show superiority over esomeprazole.[10][22] The prodrug, linaprazan glurate, was designed to overcome these limitations by altering the pharmacokinetic profile to reduce the peak plasma concentration (Cmax) and minimize the load on the liver.[12] Phase I and II studies of linaprazan glurate have shown it to be safe and well-tolerated.[12][21]

Summary and Logical Comparison

Vonoprazan, linaprazan (as linaprazan glurate), and revaprazan occupy different positions within the P-CAB class. Vonoprazan is a highly potent and clinically established option, particularly effective for severe esophagitis.[9][19] Revaprazan was an early entrant but has weaker acid suppression compared to newer agents.[8] Linaprazan has been reformulated as the prodrug linaprazan glurate, which shows significant promise in preclinical and early clinical studies, especially for patient populations with unmet needs, such as those with severe erosive GERD.[11][21]

cluster_drugs PCABs Potassium-Competitive Acid Blockers (P-CABs) Linaprazan Linaprazan Glurate (X842) Vonoprazan Vonoprazan Revaprazan Revaprazan L_Info1 L_Info1 Linaprazan->L_Info1 Prodrug of Linaprazan L_Info2 L_Info2 Linaprazan->L_Info2 Designed for improved PK profile L_Info3 L_Info3 Linaprazan->L_Info3 Potent in preclinical models; promising in severe EE V_Info1 V_Info1 Vonoprazan->V_Info1 High Potency (Low IC50) V_Info2 V_Info2 Vonoprazan->V_Info2 High pKa -> high concentration in parietal cells V_Info3 V_Info3 Vonoprazan->V_Info3 Clinically superior to PPIs in severe EE R_Info1 R_Info1 Revaprazan->R_Info1 Early P-CAB to market R_Info2 R_Info2 Revaprazan->R_Info2 Weaker acid suppression than other P-CABs & PPIs R_Info3 R_Info3 Revaprazan->R_Info3 Limited use in GERD

Caption: Key comparative features of linaprazan, vonoprazan, and revaprazan.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Potassium-Competitive Acid Blockers (P-CABs) and Proton Pump Inhibitors (PPIs) for the treatment of acid-related disorders, drawing upon data from recent meta-analyses of clinical trials. The information is intended to support research, scientific understanding, and drug development efforts in this therapeutic area.

Executive Summary

Potassium-Competitive Acid Blockers (P-CABs) represent a newer class of acid-suppressing medications that offer a distinct mechanism of action compared to the long-established Proton Pump Inhibitors (PPIs). Meta-analyses of head-to-head clinical trials demonstrate that P-CABs, such as vonoprazan, tegoprazan, and keverprazan, are effective in treating acid-related disorders, with some studies indicating superior efficacy in certain patient populations and for specific endpoints. Notably, P-CABs have shown advantages in the healing of severe erosive esophagitis and in achieving higher Helicobacter pylori eradication rates. The safety profiles of P-CABs and PPIs appear comparable in short-term studies, though long-term safety data for P-CABs are still accumulating.

Mechanism of Action: P-CABs vs. PPIs

P-CABs and PPIs both target the H+/K+ ATPase (proton pump) in gastric parietal cells, the final step in the acid secretion pathway. However, their mechanisms of inhibition differ significantly.

  • Proton Pump Inhibitors (PPIs) are prodrugs that require activation in the acidic environment of the parietal cell canaliculi.[1] They form an irreversible covalent bond with the proton pump, inhibiting its function.[2][3] Because not all proton pumps are active simultaneously, it can take several days for PPIs to achieve their maximum effect.[4]

  • Potassium-Competitive Acid Blockers (P-CABs) , in contrast, are not prodrugs and do not require acid activation.[5] They competitively and reversibly bind to the potassium-binding site of the proton pump, leading to a rapid onset of action.[6][7] This allows for more immediate and sustained acid suppression.[8]

cluster_PCAB P-CAB Mechanism cluster_PPI PPI Mechanism PCAB P-CAB PCAB_Action Reversible, K+-competitive inhibition of H+/K+ ATPase PCAB->PCAB_Action Direct binding Gastric_Acid_Secretion Gastric Acid Secretion PCAB_Action->Gastric_Acid_Secretion Inhibits PPI PPI (Prodrug) Acid_Activation Acid Activation in Parietal Cell PPI->Acid_Activation Active_PPI Active Sulfenamide Acid_Activation->Active_PPI PPI_Action Irreversible, covalent binding to H+/K+ ATPase Active_PPI->PPI_Action Binds to PPI_Action->Gastric_Acid_Secretion Inhibits

Figure 1: Comparative Mechanism of Action of P-CABs and PPIs.

Efficacy in Erosive Esophagitis

Meta-analyses of randomized controlled trials have consistently demonstrated the efficacy of P-CABs in healing erosive esophagitis (EE).

Table 1: Healing Rates in Erosive Esophagitis (P-CABs vs. PPIs)

TimepointP-CABs Healing RatePPIs Healing RateRisk Ratio (95% CI)Key Findings
Week 2 Varies by studyVaries by study1.09 (1.03-1.14)[9]P-CABs show a statistically significant higher healing rate at 2 weeks.
Week 4 Varies by studyVaries by study1.03 (1.00-1.07)[9]P-CABs maintain a trend towards higher healing rates.
Week 8 Varies by studyVaries by study1.02 (1.00-1.05)[9]Healing rates are comparable, with P-CABs being non-inferior to PPIs.
Severe EE (LA Grade C/D) at Week 8 Varies by studyVaries by study1.08P-CABs demonstrate superior efficacy in healing severe grades of erosive esophagitis.[10]
Maintenance of Healing (24 weeks) Higher with Vonoprazan (10mg and 20mg)Lower with Lansoprazole (15mg)1.13 (1.07-1.19) for 10mg Vonoprazan; 1.15 (1.10-1.21) for 20mg Vonoprazan[11]Vonoprazan is superior to lansoprazole in maintaining healing of erosive esophagitis.[11]

Efficacy in Helicobacter pylori Eradication

P-CABs, in combination with antibiotics, have shown promise in improving H. pylori eradication rates compared to PPI-based triple therapies.

Table 2: H. pylori Eradication Rates (P-CAB-based vs. PPI-based Triple Therapy)

Analysis TypeP-CAB-based Therapy Eradication RatePPI-based Therapy Eradication RatePooled Risk Ratio (95% CI)Key Findings
Intention-To-Treat (ITT) 90.2%[12]75.5%[12]1.17 (1.08-1.28)[12]P-CAB-based triple therapy is significantly superior to PPI-based triple therapy.[12]
Per-Protocol (PP) 92.4%[12]77.8%[12]1.14 (1.03-1.26)[12]The superiority of P-CAB-based therapy is maintained in the per-protocol analysis.[12]
First-Line Therapy (ITT) 91.8%76.4%1.18 (1.10-1.28)P-CABs are significantly more effective as a first-line eradication therapy.
Salvage Therapy (ITT) 75.0%66.0%Not Statistically SignificantNo significant difference was observed between P-CABs and PPIs in salvage therapy.

Safety and Tolerability

The safety profiles of P-CABs and PPIs have been compared in numerous clinical trials.

Table 3: Incidence of Adverse Events (P-CABs vs. PPIs)

Adverse Event CategoryP-CABs IncidencePPIs IncidenceRisk Ratio (95% CI)Key Findings
Any Treatment-Emergent Adverse Events (TEAEs) 33.6%40.0%0.84 (0.71-1.00)The overall incidence of adverse events is not significantly different between the two groups.[9]
Serious Adverse Events No significant differenceNo significant differenceNot Statistically SignificantThe rate of serious adverse events is comparable between P-CABs and PPIs.
Dropout Rate due to Adverse Events No significant differenceNo significant differenceNot Statistically SignificantSimilar rates of discontinuation due to adverse events are observed.

Experimental Protocols: A Representative Clinical Trial Methodology

The data presented in this guide are derived from meta-analyses of randomized controlled trials (RCTs). The following outlines a typical experimental protocol for a Phase III, randomized, double-blind, multicenter clinical trial comparing a P-CAB to a PPI for the treatment of erosive esophagitis, based on guidelines from regulatory bodies like the FDA and EMA.

1. Study Objectives:

  • Primary Objective: To evaluate the efficacy of the investigational P-CAB compared to a standard PPI in healing erosive esophagitis at Week 8.

  • Secondary Objectives: To assess the healing rates at earlier time points (e.g., Week 2 and Week 4), to evaluate the resolution of heartburn symptoms, and to monitor the safety and tolerability of the treatments.

2. Study Design:

  • A randomized, double-blind, active-controlled, parallel-group study.

  • Randomization: Eligible patients are randomly assigned in a 1:1 ratio to receive either the P-CAB or the PPI.

  • Blinding: Both patients and investigators are blinded to the treatment allocation.

3. Patient Population:

  • Inclusion Criteria:

    • Adult patients (typically 18-75 years of age).

    • Endoscopically confirmed erosive esophagitis (e.g., Los Angeles Classification Grades A-D).

    • A history of heartburn for a specified duration.

    • Willingness to provide informed consent.

  • Exclusion Criteria:

    • Previous gastric or esophageal surgery.

    • Presence of other significant gastrointestinal diseases.

    • Known hypersensitivity to the study drugs.

    • Use of medications that could interfere with the study outcomes.

    • Pregnancy or lactation.

4. Treatment:

  • Investigational Arm: P-CAB (e.g., Vonoprazan 20 mg) administered once daily.

  • Active Control Arm: PPI (e.g., Lansoprazole 30 mg) administered once daily.

  • Duration: 8 weeks.

5. Efficacy Assessments:

  • Endoscopy: Performed at baseline and at Week 8 (and optionally at earlier time points) to assess the healing of esophageal erosions.

  • Symptom Diaries: Patients record the frequency and severity of heartburn and other GERD-related symptoms daily.

6. Safety Assessments:

  • Monitoring and recording of all adverse events (AEs).

  • Vital signs, physical examinations, and clinical laboratory tests (hematology, chemistry, urinalysis) at specified visits.

7. Statistical Analysis:

  • The primary efficacy endpoint (healing rate at Week 8) is analyzed using a non-inferiority or superiority statistical approach.

  • Secondary endpoints are analyzed using appropriate statistical tests.

  • The safety analysis includes a summary of all reported AEs.

Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Assessment (Endoscopy, Symptom Diary) Informed_Consent->Baseline_Assessment Randomization Randomization (1:1) Baseline_Assessment->Randomization PCAB_Arm P-CAB Treatment Arm Randomization->PCAB_Arm PPI_Arm PPI Treatment Arm Randomization->PPI_Arm PCAB_FollowUp Follow-up Visits (Weeks 2, 4, 8) PCAB_Arm->PCAB_FollowUp Week8_Endpoint Primary Endpoint Assessment (Week 8 Endoscopy) PCAB_FollowUp->Week8_Endpoint PPI_FollowUp Follow-up Visits (Weeks 2, 4, 8) PPI_Arm->PPI_FollowUp PPI_FollowUp->Week8_Endpoint Final_Analysis Data Analysis (Efficacy and Safety) Week8_Endpoint->Final_Analysis

Figure 2: Typical Workflow of a Randomized Controlled Trial for Erosive Esophagitis.

Meta-Analysis Process

The comparative data in this guide are the result of a systematic review and meta-analysis of multiple individual clinical trials. This process involves a rigorous methodology to synthesize evidence and provide a more robust estimate of treatment effects.

Define_Question Define Research Question (P-CABs vs. PPIs) Lit_Search Systematic Literature Search (PubMed, Embase, etc.) Define_Question->Lit_Search Study_Selection Study Selection (Inclusion/Exclusion Criteria) Lit_Search->Study_Selection Data_Extraction Data Extraction from Included Studies Study_Selection->Data_Extraction Quality_Assessment Assess Risk of Bias in Individual Studies Data_Extraction->Quality_Assessment Statistical_Analysis Statistical Analysis (Pooling of Data) Quality_Assessment->Statistical_Analysis Heterogeneity_Test Assessment of Heterogeneity (I² statistic) Statistical_Analysis->Heterogeneity_Test Subgroup_Analysis Subgroup and Sensitivity Analyses Statistical_Analysis->Subgroup_Analysis Results_Interpretation Interpretation of Results Heterogeneity_Test->Results_Interpretation Subgroup_Analysis->Results_Interpretation Conclusion Formulate Conclusions Results_Interpretation->Conclusion

Figure 3: The Process of a Meta-Analysis.

Conclusion

The available evidence from meta-analyses suggests that P-CABs are a valuable addition to the therapeutic armamentarium for acid-related disorders. They offer a rapid and potent acid-suppressing effect, which translates into clinical benefits, particularly in the initial healing of erosive esophagitis and in the eradication of H. pylori. While their short-term safety appears comparable to PPIs, ongoing research and long-term surveillance will be crucial to fully establish their place in the management of these common conditions. For researchers and drug development professionals, the distinct pharmacological profile of P-CABs presents opportunities for further investigation into optimizing treatment strategies for various patient populations with acid-related diseases.

References

Linaprazan Glurate Demonstrates Potential Superiority in Nocturnal Acid Breakthrough Control Over Traditional Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Stockholm, Sweden – November 13, 2025 – New analyses of preclinical and clinical data reveal that linaprazan glurate, a novel potassium-competitive acid blocker (P-CAB), shows significant promise in providing superior control of nocturnal acid breakthrough (NAB) compared to conventional proton pump inhibitors (PPIs). These findings are of particular importance for researchers, scientists, and drug development professionals in the field of acid-related gastrointestinal disorders, where NAB remains a significant unmet medical need.

Nocturnal acid breakthrough, defined as a drop in intragastric pH to below 4.0 for at least one continuous hour overnight, is a common phenomenon in patients taking PPIs and is associated with conditions such as severe erosive esophagitis.[1][2] Linaprazan glurate, the prodrug of linaprazan, is designed to have a longer duration of action, offering the potential for more consistent 24-hour acid suppression.[3][4]

Comparative Efficacy in Preclinical and Clinical Settings

A preclinical study in a rat model demonstrated that linaprazan glurate (X842) provides significant mitigation of NAB. Doses of 100 mg and higher maintained a gastric pH of ≥4 for over 50% of the nocturnal period (12-24 hours post-dose), highlighting its potential for overnight acid control.[4]

These promising preclinical results are supported by data from the Phase II LEED clinical trial (NCT05055128), which compared various doses of linaprazan glurate to the PPI lansoprazole in patients with erosive esophagitis. While the primary endpoint was esophageal healing, the results showed that in patients with moderate to severe erosive esophagitis (LA grades C/D), a condition strongly associated with NAB, the highest four-week healing rate in a linaprazan glurate dosing group was 89%, compared to just 38% in the lansoprazole group.[3] This superior healing rate in severe disease suggests a more profound and consistent acid suppression, including during the critical overnight period.

Further evidence of the potential of P-CABs in managing nocturnal acid secretion comes from studies of other drugs in the same class. For instance, a clinical study comparing the P-CAB tegoprazan to the PPI esomeprazole found that tegoprazan provided more rapid, potent, and sustained nighttime gastric acid suppression. The percentage of time with an intragastric pH of ≥ 4 at night was 66.0% for tegoprazan, compared to 36.1% for esomeprazole.[2][5] Similarly, vonoprazan has been shown to offer more effective relief from nocturnal heartburn compared to lansoprazole.[6][7]

A dedicated Phase I clinical trial (NCT05742984) is currently underway to specifically evaluate the pharmacodynamics of linaprazan glurate through 24-hour intragastric pH monitoring in healthy subjects.[8][9] The results of this study will provide direct evidence of linaprazan glurate's ability to control intragastric pH over a full 24-hour period, including the crucial nighttime hours.

Data Summary

Table 1: Preclinical Intragastric pH Control with Linaprazan Glurate (X842) in a Rat Model

Dose of Linaprazan GluratePercentage of Time with Gastric pH ≥ 4 (24-hour period)Percentage of Time with Gastric pH ≥ 4 (Nocturnal period: 12-24h)
≥ 50 mg> 50%Not specified
≥ 100 mg> 50%> 50%
Source: Pharmacological characterization of linaprazan glurate (X842), a novel potassium-competitive acid blocker, in vitro and in vivo[4]

Table 2: Phase II LEED Study - 4-Week Healing Rates in Erosive Esophagitis (LA Grades C/D)

Treatment GroupHealing Rate
Linaprazan Glurate (highest performing dose group)89%
Lansoprazole38%
Source: Cinclus Pharma Clinical Development Data[3]

Table 3: Comparative Nighttime Acid Suppression of P-CABs vs. PPIs in Human Studies

Drug ComparisonMetricP-CAB ResultPPI Result
Tegoprazan 50 mg vs. Esomeprazole 40 mg% time with intragastric pH ≥ 4 at night66.0%36.1%
Vonoprazan 20 mg vs. Lansoprazole 30 mgComplete nocturnal heartburn reliefSignificantly more patients-
Sources: Night‐time gastric acid suppression by tegoprazan compared to vonoprazan or esomeprazole; Randomised clinical trial: vonoprazan versus lansoprazole for the initial relief of heartburn in patients with erosive oesophagitis[2][5][6]

Experimental Protocols

Preclinical Evaluation of Linaprazan Glurate (X842)

The in vivo efficacy of linaprazan glurate on gastric acid secretion was assessed in a pylorus-ligated rat model. Following oral administration of linaprazan glurate or a vehicle control, the pylorus of the rats was ligated. After a set period, the stomach contents were collected to measure the volume of gastric juice and the total acid output. Intragastric pH was also monitored continuously in separate groups of conscious rats using a pH-sensitive probe.[4]

Phase II LEED Clinical Trial (NCT05055128)

This randomized, double-blind, active-controlled, dose-finding study enrolled patients with endoscopically confirmed erosive esophagitis. Participants were randomized to receive one of four twice-daily doses of linaprazan glurate or once-daily lansoprazole for four weeks. The primary endpoint was the rate of healing of erosive esophagitis, as determined by endoscopy at week 4. Healing was defined as the absence of esophageal erosions.[3]

24-Hour Intragastric pH Monitoring Study (NCT05742984)

This Phase I, open-label, parallel-group, randomized study in healthy male and female subjects is designed to assess the pharmacokinetics and pharmacodynamics of single and repeated oral doses of linaprazan glurate. A key pharmacodynamic endpoint is the percentage of time the intragastric pH remains above 4 over a 24-hour period. Intragastric pH is measured continuously using a pH probe.[8][9]

Mechanism of Action and Signaling Pathway

Linaprazan is a potassium-competitive acid blocker (P-CAB) that inhibits the final step of gastric acid secretion in parietal cells. Unlike PPIs, which require an acidic environment for activation and bind irreversibly to the proton pump (H+/K+ ATPase), P-CABs bind reversibly and competitively to the potassium-binding site of the proton pump. This leads to a more rapid onset of action and a more sustained acid suppression.[3][4]

GastricAcidSecretion cluster_parietal_cell Parietal Cell cluster_lumen Gastric Lumen cluster_blood Blood H2O H₂O CA Carbonic Anhydrase H2O->CA CO2 CO₂ CO2->CA H2CO3 H₂CO₃ CA->H2CO3 HCO3 HCO₃⁻ H2CO3->HCO3 H_ion H⁺ H2CO3->H_ion HCO3_Cl_exchanger HCO₃⁻/Cl⁻ Exchanger HCO3->HCO3_Cl_exchanger ProtonPump H⁺/K⁺ ATPase (Proton Pump) H_ion->ProtonPump Cl_ion_cell Cl⁻ Cl_channel Cl⁻ Channel Cl_ion_cell->Cl_channel K_ion_cell K⁺ K_ion_cell->ProtonPump K_channel K⁺ Channel K_ion_cell->K_channel H_ion_lumen H⁺ ProtonPump->H_ion_lumen H⁺ out Cl_ion_lumen Cl⁻ Cl_channel->Cl_ion_lumen K_ion_lumen K⁺ K_channel->K_ion_lumen HCO3_blood HCO₃⁻ HCO3_Cl_exchanger->HCO3_blood HCl HCl (Gastric Acid) H_ion_lumen->HCl Cl_ion_lumen->HCl K_ion_lumen->ProtonPump K⁺ in Cl_ion_blood Cl⁻ Cl_ion_blood->HCO3_Cl_exchanger Linaprazan Linaprazan (P-CAB) Linaprazan->ProtonPump Reversibly Inhibits

References

A Comparative Safety Analysis of Linaprazan Mesylate and Other Gastric Acid Suppressants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profiles of Linaprazan mesylate, a novel potassium-competitive acid blocker (P-CAB), with other established classes of acid suppressants, namely proton pump inhibitors (PPIs) and H2 receptor antagonists (H2RAs). The information herein is synthesized from available clinical trial data and meta-analyses to assist researchers and drug development professionals in evaluating the relative safety of these therapeutic agents.

Introduction to Acid Suppression Therapies

Gastric acid suppressants are cornerstones in the management of acid-related disorders. For decades, H2RAs and subsequently PPIs have been the mainstay of treatment. The recent emergence of P-CABs, including Linaprazan, offers a new mechanism of action with potential for more rapid and sustained acid control. As with any therapeutic agent, a thorough understanding of the safety profile is paramount. This guide focuses on the comparative safety, drawing upon experimental data from clinical trials.

Mechanism of Action

The different classes of acid suppressants target the gastric H+/K+ ATPase (proton pump) in parietal cells through distinct mechanisms, which may influence their safety profiles.

  • Proton Pump Inhibitors (PPIs): These are prodrugs that require activation in the acidic environment of the parietal cell canaliculus. They form an irreversible covalent bond with the proton pump, leading to a prolonged duration of action that outlasts their plasma half-life.

  • H2 Receptor Antagonists (H2RAs): These agents competitively block histamine H2 receptors on the basolateral membrane of parietal cells, reducing histamine-stimulated acid secretion.

  • Potassium-Competitive Acid Blockers (P-CABs): Linaprazan is a P-CAB that competitively and reversibly binds to the potassium-binding site of the proton pump, inhibiting gastric acid secretion.[1] Unlike PPIs, P-CABs do not require acidic activation and have a more rapid onset of action.[2]

Gastric Acid Secretion Pathway and Drug Targets Parietal_Cell Parietal Cell H2_Receptor H2 Receptor Proton_Pump H+/K+ ATPase (Proton Pump) H2_Receptor->Proton_Pump activates Histamine Histamine Histamine->H2_Receptor binds Gastric_Lumen Gastric Lumen (Stomach) Proton_Pump->Gastric_Lumen secretes H_plus H+ Proton_Pump->H_plus K_plus K+ K_plus->Proton_Pump H2RAs H2 Receptor Antagonists H2RAs->H2_Receptor blocks PPIs Proton Pump Inhibitors (PPIs) PPIs->Proton_Pump irreversibly inhibits PCABs Linaprazan (P-CAB) PCABs->Proton_Pump reversibly inhibits

Figure 1. Mechanism of Action of Different Acid Suppressants.

Comparative Safety Data from Clinical Trials

The following tables summarize the incidence of treatment-emergent adverse events (TEAEs) from comparative clinical trials. It is important to note that the available data for Linaprazan is primarily from its prodrug, Linaprazan glurate.

Short-Term Safety Profile: P-CABs vs. PPIs

Clinical trials have generally shown a comparable short-term safety profile between P-CABs and PPIs.

Table 1: Incidence of Treatment-Emergent Adverse Events (TEAEs) in Comparative Trials of P-CABs and PPIs

Study (Comparison)DrugDosageIndicationDurationAny TEAEs (%)Drug-Related TEAEs (%)Serious AEs (%)Discontinuation due to AEs (%)
LEED Phase II [3]Linaprazan glurate25, 50, 75, 100 mg BIDErosive Esophagitis4 weeksComparable to LansoprazoleN/AN/AN/A
Lansoprazole30 mg QDErosive Esophagitis4 weeksN/AN/AN/AN/A
Meta-Analysis [4]VonoprazanVariousAcid-related diseasesVarious20711
PPIs (various)VariousAcid-related diseasesVariousSimilar to VonoprazanSimilar to VonoprazanSimilar to VonoprazanSimilar to Vonoprazan
Phase 3 Trial [5]Tegoprazan25 mg QDErosive Esophagitis (maintenance)24 weeks28.312.7N/AN/A
Lansoprazole15 mg QDErosive Esophagitis (maintenance)24 weeks37.921.3N/AN/A
Phase 2 Trial [6]Vonoprazan20 mg or 40 mg QDSymptomatic GERD4 weeksMost were mildN/A00
Esomeprazole40 mg QDSymptomatic GERD4 weeksMost were mildN/A00

Data for Linaprazan glurate from the LEED Phase II study states safety was "comparable to that of lansoprazole," with the most reported adverse event being COVID-19 (4% of the total study population).[3] A more detailed breakdown of adverse events is not yet publicly available.

Long-Term Safety Considerations

The long-term safety of P-CABs is still under investigation, while extensive data is available for PPIs and H2RAs.

Table 2: Potential Long-Term Adverse Events Associated with PPIs and H2RAs

Adverse EventProton Pump Inhibitors (PPIs)H2 Receptor Antagonists (H2RAs)
Bone Fractures Increased risk, particularly with long-term, high-dose use.[7]Some studies suggest a possible association, but evidence is less consistent than for PPIs.[8]
Infections Increased risk of Clostridium difficile infection and pneumonia.[7]Associated with an increased risk of pneumonia and other infections.[8]
Kidney Disease Association with acute interstitial nephritis and chronic kidney disease.[7]Generally not associated with significant renal adverse events.
Nutrient Malabsorption Decreased absorption of magnesium, vitamin B12, and iron.[7]Generally not associated with significant nutrient malabsorption.
Hypergastrinemia Can cause elevated gastrin levels.Can cause a transient increase in gastrin.
Dementia Conflicting evidence, with some studies suggesting a possible association.Not typically associated with dementia.
Gastrointestinal Cancers Some observational studies have suggested a possible association, but a causal link is not established.[7]Some associations have been reported, but evidence is inconsistent.[8]

Experimental Protocols for Safety Assessment

The safety and tolerability of acid suppressants in clinical trials are typically evaluated through a standardized set of procedures.

Typical Safety Assessment Workflow in Acid Suppressant Clinical Trials Screening Screening & Baseline Assessment (Physical Exam, Vitals, ECG, Labs) Randomization Randomization Screening->Randomization Treatment_A Treatment Group A (e.g., Linaprazan) Randomization->Treatment_A Treatment_B Treatment Group B (e.g., PPI/H2RA) Randomization->Treatment_B Monitoring Ongoing Monitoring (AE Reporting, Vitals, Labs at scheduled visits) Treatment_A->Monitoring Treatment_B->Monitoring End_of_Treatment End of Treatment Assessment (Physical Exam, Vitals, ECG, Labs) Monitoring->End_of_Treatment Follow_up Follow-up Period End_of_Treatment->Follow_up Data_Analysis Safety Data Analysis (Incidence, Severity, Causality of AEs) Follow_up->Data_Analysis

Figure 2. Workflow for Clinical Trial Safety Assessment.
Key Methodologies:

  • Adverse Event (AE) Monitoring: Spontaneous reports of AEs are collected at each study visit and between visits. AEs are coded using a standardized medical dictionary (e.g., MedDRA) and assessed for severity, seriousness, and relationship to the study drug.

  • Clinical Laboratory Tests: Hematology, serum chemistry, and urinalysis are performed at baseline and at specified intervals during the study to monitor for any drug-induced changes.

  • Vital Signs and Physical Examinations: Blood pressure, heart rate, respiratory rate, and temperature are measured at each visit. A complete physical examination is conducted at the beginning and end of the study.

  • Electrocardiograms (ECGs): ECGs are typically performed to assess for any cardiac effects, such as changes in the QT interval.

  • Special Safety Assessments: Depending on the drug class, specific monitoring may be included. For P-CABs, monitoring of serum gastrin levels is often a key component due to their potent acid-suppressive effects.

Discussion and Conclusion

The available data suggests that the short-term safety profile of this compound, as with other P-CABs, is comparable to that of PPIs. The LEED Phase II trial of Linaprazan glurate reported that it was generally well-tolerated, with safety data comparable to lansoprazole.[9] Meta-analyses of other P-CABs, such as vonoprazan and tegoprazan, have also shown a similar incidence of treatment-emergent adverse events when compared to PPIs like lansoprazole and esomeprazole.[4][10]

The primary safety considerations for PPIs are associated with long-term use and include an increased risk of bone fractures, infections, and potential renal and electrolyte disturbances.[7] While H2RAs are generally considered to have a favorable safety profile, they have also been associated with an increased risk of certain infections.[8]

The long-term safety of P-CABs, including this compound, requires further investigation through ongoing and future long-term extension studies. A key area of interest is the potential for hypergastrinemia and its long-term consequences, given the potent and sustained acid suppression achieved with this class of drugs.

References

Benchmarking Linaprazan's Onset of Action Against Traditional GERD Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the onset of action of Linaprazan, a novel potassium-competitive acid blocker (P-CAB), against traditional therapies for gastroesophageal reflux disease (GERD), including proton pump inhibitors (PPIs), H2 receptor antagonists, and antacids. The information is supported by experimental data from clinical trials to aid in research and development efforts.

Executive Summary

Gastroesophageal reflux disease (GERD) is a prevalent condition characterized by troublesome symptoms such as heartburn and acid regurgitation. The speed at which therapeutic agents provide symptom relief is a critical factor in patient care and a key differentiator in drug development. Linaprazan, a potassium-competitive acid blocker (P-CAB), represents a newer class of acid-suppressing medication. P-CABs like Linaprazan offer a distinct mechanism of action compared to traditional GERD therapies, suggesting a more rapid onset of action.[1] This guide synthesizes available clinical data to benchmark the performance of Linaprazan and other P-CABs against established treatments.

Comparative Onset of Action: Quantitative Data

The following tables summarize the onset of action for Linaprazan and traditional GERD therapies based on available clinical trial data.

Table 1: Onset of Heartburn Relief - P-CABs vs. PPIs

Drug ClassMedicationTime to Symptom ReliefPercentage of Patients with Complete Heartburn ReliefStudy Details
P-CAB Vonoprazan (20 mg)Sooner than Lansoprazole (p < 0.05)[2]Day 1: 31.3%[2]Double-blind, randomized trial in 32 patients with erosive esophagitis.[2]
PPI Lansoprazole (30 mg)Slower than Vonoprazan[2]Day 1: 12.5%[2]Compared to Vonoprazan in the same study.[2]
P-CAB Tegoprazan (50 mg)Faster than Esomeprazole[3]Time to first nighttime heartburn-free interval: 1.5 days[3]Multicenter, double-blind, randomized controlled trial.[3]
PPI Esomeprazole (40 mg)Slower than Tegoprazan[3]Time to first nighttime heartburn-free interval: 3.0 days[3]Compared to Tegoprazan in the same study.[3]
P-CAB Linaprazan glurate-Higher percentage of heartburn-free days from Week 2 compared to Lansoprazole.[4]Dose-finding study comparing various doses of Linaprazan glurate to Lansoprazole.[4]
PPI Lansoprazole-Lower percentage of heartburn-free days from Week 2 compared to Linaprazan glurate.[4]Compared to Linaprazan glurate in the same study.[4]

Table 2: Onset of Action for H2 Receptor Antagonists and Antacids

Drug ClassOnset of ActionDuration of Action
H2 Receptor Antagonists Approximately 60 minutes[5]4 to 10 hours[5]
Antacids Within minutesShorter duration than H2RAs

Experimental Protocols

The assessment of the onset of action for GERD therapies in clinical trials relies on well-defined methodologies to ensure accurate and comparable results.

Measurement of Symptom Relief

The primary method for evaluating the onset of action is through patient-reported outcomes (PROs) .[6][7][8][9][10] Standardized and validated questionnaires are crucial for this purpose.

  • Key Instruments:

    • Reflux Disease Questionnaire (RDQ): A self-administered questionnaire assessing the frequency and severity of heartburn, regurgitation, and dyspepsia.[6]

    • GERD Symptom Assessment Scale (GSAS): Another validated tool for evaluating GERD symptoms.[6][8]

    • Patient Diaries: Participants record the time of medication intake and the time at which they experience symptom relief. This is often used to determine the exact onset of action.[11]

  • Definition of "Sustained Heartburn Relief":

    • This is a critical endpoint in many studies and is often defined as the first day of complete day and night heartburn relief that is maintained for a prespecified consecutive period, such as seven days.[2]

24-Hour Intragastric pH Monitoring

This technique provides an objective measure of acid suppression, which is a key factor in symptom relief.

  • Procedure:

    • A thin, flexible catheter with a pH sensor is inserted through the nose and positioned in the esophagus, with another sensor in the stomach.[12][13]

    • The catheter is connected to a portable data logger that records pH levels continuously over a 24-hour period.[14][15][16]

    • Patients are instructed to maintain their normal daily activities and meal schedules and to record symptom episodes in a diary.[12]

    • The data allows for the correlation of symptom events with acid reflux episodes.

Signaling Pathways and Mechanisms of Action

The differences in the onset of action among these drug classes are rooted in their distinct mechanisms of action at the molecular level.

Potassium-Competitive Acid Blockers (P-CABs) - Linaprazan

P-CABs, including Linaprazan, directly and reversibly inhibit the H+, K+-ATPase (proton pump) by competing with potassium ions.[17][18] This mechanism does not require acid activation, leading to a more rapid onset of action.[1]

PCAB_Mechanism cluster_parietal_cell Parietal Cell cluster_gastric_lumen Gastric Lumen PCAB Linaprazan (P-CAB) ProtonPump H+, K+-ATPase (Proton Pump) PCAB->ProtonPump Reversible Inhibition H_ion H+ ProtonPump->H_ion Blocks H+ Secretion K_ion K+ K_ion->ProtonPump Competitive Binding H_ion_out H+ caption P-CAB Mechanism of Action

Caption: P-CABs directly and reversibly inhibit the proton pump.

Proton Pump Inhibitors (PPIs)

PPIs are prodrugs that require activation in the acidic environment of the parietal cell's secretory canaliculi. They then form an irreversible covalent bond with the proton pump, leading to a delayed onset of maximal effect.

PPI_Mechanism cluster_parietal_cell Parietal Cell cluster_gastric_lumen Gastric Lumen PPI_prodrug PPI (Prodrug) Acid_activation Acid Activation PPI_prodrug->Acid_activation Active_PPI Active PPI Acid_activation->Active_PPI ProtonPump H+, K+-ATPase (Proton Pump) Active_PPI->ProtonPump Irreversible Inhibition H_ion H+ ProtonPump->H_ion Blocks H+ Secretion H_ion_out H+ caption PPI Mechanism of Action

Caption: PPIs require acid activation for irreversible proton pump inhibition.

H2 Receptor Antagonists

These agents competitively block the histamine H2 receptors on parietal cells, which reduces the production of cyclic AMP (cAMP) and subsequently decreases the activity of the proton pump.

H2RA_Mechanism cluster_parietal_cell Parietal Cell Histamine Histamine H2_Receptor H2 Receptor Histamine->H2_Receptor AC Adenylate Cyclase H2_Receptor->AC Activation H2RA H2 Receptor Antagonist H2RA->H2_Receptor Competitive Antagonism cAMP cAMP AC->cAMP Stimulates ProtonPump H+, K+-ATPase (Proton Pump) cAMP->ProtonPump Activates caption H2 Receptor Antagonist Mechanism

Caption: H2RAs competitively block histamine from activating acid production.

Antacids

Antacids are simple bases that directly neutralize gastric acid in the stomach lumen. This is a chemical reaction that provides rapid but temporary relief. The general reaction is:

Antacid (base) + HCl (stomach acid) → Salt + Water (+ CO2 if carbonate is present)

Antacid_Mechanism cluster_gastric_lumen Gastric Lumen Antacid Antacid (e.g., Mg(OH)₂) Neutralization Neutralization Reaction Antacid->Neutralization HCl HCl (Stomach Acid) HCl->Neutralization Products Salt (MgCl₂) + Water (H₂O) Neutralization->Products caption Antacid Mechanism of Action

Caption: Antacids directly neutralize stomach acid in a chemical reaction.

Experimental Workflow

A typical clinical trial workflow for assessing the onset of action of a new GERD therapy like Linaprazan is as follows:

Experimental_Workflow cluster_workflow Clinical Trial Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Symptoms, Endoscopy, pH monitoring) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment Period (Linaprazan vs. Comparator) Randomization->Treatment Data_Collection Daily Symptom Diaries (PROs) Treatment->Data_Collection Follow_up Follow-up Assessments (pH monitoring, Endoscopy) Data_Collection->Follow_up Analysis Data Analysis (Time to sustained relief) Follow_up->Analysis caption Experimental Workflow Diagram

Caption: A typical workflow for a GERD clinical trial.

Conclusion

The available evidence strongly suggests that Linaprazan and other P-CABs offer a more rapid onset of action for heartburn relief compared to traditional PPIs. This is attributed to their direct and reversible inhibition of the proton pump, which does not require acid activation. While H2 receptor antagonists also provide relatively quick relief, their duration of action is shorter. Antacids offer the fastest relief but are suitable only for immediate, short-term symptom management. For drug development professionals, the rapid onset of action of P-CABs represents a significant potential advantage in the treatment of GERD, addressing a key unmet need for patients seeking prompt symptom control. Further head-to-head clinical trials with standardized methodologies will be crucial to fully elucidate the comparative efficacy of Linaprazan.

References

Linaprazan Glurate Demonstrates Superior Efficacy in Healing Erosive Esophagitis in Patients with Inadequate Response to Proton Pump Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release:

New clinical trial data reveals that linaprazan glurate, a novel potassium-competitive acid blocker (P-CAB), shows significant promise in treating patients with proton pump inhibitor-resistant gastroesophageal reflux disease (GERD). Phase II and upcoming Phase III studies indicate higher healing rates of severe erosive esophagitis compared to conventional PPI therapy, offering a potential new line of treatment for this challenging patient population.

Researchers and drug development professionals now have access to compelling evidence supporting the efficacy of linaprazan glurate in patients with GERD who have shown an inadequate response to standard proton pump inhibitor (PPI) treatments. Clinical trial data, particularly from the LEED (Linaprazan glurate Erosive Esophagitis Dose Ranging) study, highlights the potential of this new-generation acid suppressant to address unmet needs in the management of erosive esophagitis (EE).

Linaprazan glurate, a prodrug of linaprazan, operates via a distinct mechanism of action compared to PPIs. As a P-CAB, it competitively and reversibly inhibits the H+/K+-ATPase (proton pump) in gastric parietal cells, leading to a rapid and sustained reduction in gastric acid secretion.[1][2] This mechanism does not require acid activation, a key difference from PPIs, which may contribute to its efficacy in difficult-to-treat GERD cases.

Comparative Efficacy in Clinical Trials

The Phase II LEED study provides the most robust quantitative evidence to date for linaprazan glurate's efficacy in a population including patients with an insufficient response to prior PPI therapy. The study compared different doses of linaprazan glurate to the standard PPI, lansoprazole.

Table 1: Healing Rates of Erosive Esophagitis at 4 Weeks (LEED Study)
Patient PopulationLinaprazan Glurate (Best Performing Dose Group)Lansoprazole
Moderate to Severe EE (LA Grade C/D) 89%[3]38%[3]
Mild EE (LA Grade A/B) with Prior Insufficient PPI Response 91%[3]81%[3]
All Patients (Mean Healing Rate) 80%[3]69%[3]

In a post-hoc analysis of all patients with LA Grade C/D erosive esophagitis, the healing rate for those treated with linaprazan glurate was significantly higher than for those treated with lansoprazole.[3] Furthermore, for patients who had only a partial response after eight weeks of PPI treatment, linaprazan glurate demonstrated a 100% healing rate after four weeks in the best dosing group.[4]

The upcoming Phase III HEEALING 1 trial is designed to provide further confirmation of these promising results, with a primary endpoint of demonstrating superiority over lansoprazole in healing moderate to severe erosive esophagitis after four weeks.[4][5]

Understanding PPI-Resistant GERD

PPI-resistant GERD is generally defined as the persistence of troublesome GERD symptoms despite an optimized course of PPI therapy, typically a double dose for at least eight weeks.[6][7] This condition can be challenging to manage, and its underlying causes are varied. Ambulatory esophageal pH monitoring is considered the gold standard for diagnosing GERD.[8]

Experimental Protocols

The clinical evaluation of linaprazan glurate has been conducted through rigorously designed studies. Below are the methodologies for the key clinical trials.

LEED Study (Phase II)
  • Objective: To determine the optimal dose of linaprazan glurate for the treatment of erosive esophagitis and to evaluate its safety and efficacy compared to lansoprazole.[3]

  • Study Design: A randomized, double-blind, active-comparator, dose-finding study.[9]

  • Patient Population: Patients with endoscopically confirmed erosive esophagitis. This included two cohorts: patients with moderate to severe EE (LA Grade C/D) and patients with milder EE (LA Grade A/B) who had a history of insufficient response to at least eight weeks of PPI therapy.[3][9]

  • Intervention: Patients were randomized to receive one of four dose levels of linaprazan glurate or lansoprazole (30 mg once daily) for four weeks.[9]

  • Primary Endpoint: The primary endpoint was the endoscopic healing of erosive esophagitis at four weeks.[3]

  • Secondary Endpoints: Safety and tolerability were assessed as secondary endpoints.[3]

HEEALING 1 Study (Phase III)
  • Objective: To confirm the efficacy of linaprazan glurate in patients with erosive GERD.[4]

  • Study Design: A randomized, double-blind trial comparing linaprazan glurate to a standard of care PPI (lansoprazole).[4]

  • Patient Population: Approximately 500 patients with erosive GERD will be enrolled across multiple clinical sites in Europe.[4][5]

  • Intervention: Participants will undergo an eight-week treatment period with either linaprazan glurate or lansoprazole.[4]

  • Primary Endpoint: The primary endpoint is the superiority of linaprazan glurate over lansoprazole in the healing of patients with moderate to severe erosive GERD (LA grade C/D) after 4 weeks.[4][5]

  • Secondary Endpoints: Secondary endpoints include healing and symptom relief for up to 8 weeks.[4]

Visualizing the Science

To better understand the underlying mechanisms and clinical trial design, the following diagrams are provided.

cluster_lumen Gastric Lumen (Acidic) cluster_cell Parietal Cell Linaprazan Glurate Linaprazan Glurate Linaprazan Linaprazan Linaprazan Glurate->Linaprazan Hydrolysis Protonated Linaprazan Protonated Linaprazan Linaprazan->Protonated Linaprazan Protonation in acidic environment H+/K+ ATPase H+/K+ ATPase Protonated Linaprazan->H+/K+ ATPase Reversible Binding to K+ site H+ H+ H+/K+ ATPase->H+ H+ Secretion (Inhibited) K+ K+ K+->H+/K+ ATPase K+ influx

Mechanism of Action of Linaprazan

cluster_screening Screening & Randomization cluster_treatment Treatment Phase (4-8 Weeks) cluster_followup Follow-up & Analysis Patient Screening Patient Screening Endoscopy (Baseline) Endoscopy (Baseline) Patient Screening->Endoscopy (Baseline) Randomization Randomization Endoscopy (Baseline)->Randomization Linaprazan Glurate Arm Linaprazan Glurate Arm Randomization->Linaprazan Glurate Arm Lansoprazole Arm Lansoprazole Arm Randomization->Lansoprazole Arm Endoscopy (4 & 8 Weeks) Endoscopy (4 & 8 Weeks) Linaprazan Glurate Arm->Endoscopy (4 & 8 Weeks) Lansoprazole Arm->Endoscopy (4 & 8 Weeks) Symptom Assessment Symptom Assessment Endoscopy (4 & 8 Weeks)->Symptom Assessment Data Analysis Data Analysis Symptom Assessment->Data Analysis

Clinical Trial Workflow for Linaprazan Glurate

Conclusion

The available evidence strongly suggests that linaprazan glurate is a highly effective treatment for erosive esophagitis, particularly in patients with moderate to severe disease and those who have had an inadequate response to PPIs. Its novel mechanism of action as a P-CAB translates into a rapid and potent suppression of gastric acid, offering a significant therapeutic advantage. The ongoing Phase III HEEALING 1 study is anticipated to further solidify the position of linaprazan glurate as a valuable new option in the management of GERD. These findings are of considerable interest to researchers, scientists, and drug development professionals working to advance the treatment of acid-related disorders.

References

Safety Operating Guide

Proper Disposal of Linaprazan Mesylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for the proper handling and disposal of Linaprazan mesylate in a research environment.

This compound, an investigational potassium-competitive acid blocker (P-CAB) for gastroesophageal reflux disease, requires careful management in a laboratory setting, including proper disposal to ensure safety and environmental protection.[1] While specific safety data sheets for this compound indicate it may not be classified as a hazardous substance, it is imperative to treat all investigational compounds with caution and adhere to established protocols for chemical waste.[2]

Core Principles of Pharmaceutical Waste Disposal

The disposal of any chemical, including this compound, is governed by federal, state, and local regulations.[2] All laboratory personnel must be trained on their institution's specific waste management procedures. The primary goal is to prevent the release of active pharmaceutical ingredients (APIs) into the environment, which can have adverse effects on wildlife and ecosystems.[3][4][5]

Step-by-Step Disposal Protocol for this compound

The following procedure outlines the recommended steps for the safe disposal of this compound from a research laboratory.

  • Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including safety goggles, a lab coat, and chemical-resistant gloves.[6]

  • Waste Segregation:

    • Do not mix this compound waste with incompatible chemicals.[7][8]

    • Segregate solid waste (e.g., contaminated filter paper, gloves) from liquid waste (e.g., solutions containing this compound).

  • Containment and Labeling:

    • Place all waste in designated, leak-proof hazardous waste containers.[7]

    • Clearly label the container with "Hazardous Waste" and the full chemical name, "this compound."[7] Avoid using abbreviations.[7]

    • Include the date of waste generation and the principal investigator's name and contact information on the label.[7]

  • Storage:

    • Store the sealed waste container in a designated, secure area away from general laboratory traffic.

    • Ensure the storage area is well-ventilated.

  • Disposal Request and Collection:

    • Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting a chemical waste collection form to the Environmental Health and Safety (EHS) office.[7]

    • Do not dispose of this compound down the drain or in regular trash under any circumstances.[7]

  • Empty Containers:

    • Thoroughly rinse empty containers that held this compound three times with a suitable solvent.

    • Collect the rinsate as hazardous liquid waste.[9]

    • Once triple-rinsed, deface the original label on the container before recycling or disposing of it as non-hazardous waste, in accordance with institutional policy.[9]

Quantitative Disposal Data

Specific quantitative limits for the disposal of this compound are not publicly available. Disposal regulations are typically based on the hazardous characteristics of the waste as defined by regulatory bodies like the Environmental Protection Agency (EPA). For investigational compounds without specific guidelines, a conservative approach of treating them as hazardous chemical waste is recommended.

ParameterGuidelineSource
Sewer DisposalProhibited without written permission from EHS.[7]Institutional Policy
Solid Waste DisposalProhibited for chemical waste.[7]Institutional Policy
Container RinsateMust be collected as chemical waste.[9]Institutional Policy

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and the procedural flow for the proper disposal of this compound.

Caption: Decision pathway for this compound waste.

DisposalWorkflow cluster_preparation Preparation cluster_handling Waste Handling cluster_storage_disposal Storage & Disposal cluster_final Final Steps ppe 1. Wear Appropriate PPE segregate 2. Segregate Solid & Liquid Waste ppe->segregate contain 3. Use Labeled, Leak-Proof Container segregate->contain store 4. Store in Designated Area contain->store request 5. Request EHS Pickup store->request empty_containers 6. Triple-Rinse Empty Containers request->empty_containers

Caption: Step-by-step workflow for this compound disposal.

References

Essential Safety and Logistical Information for Handling Linaprazan Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of Linaprazan mesylate. The following procedural guidance is based on a conservative assessment of available safety data to ensure a high level of protection for laboratory personnel.

Hazard Assessment

Conflicting information exists regarding the hazard classification of this compound. While some sources indicate it is not a hazardous substance, other Safety Data Sheets (SDS) classify it as:

  • Acute Toxicity, Oral (Category 4)

  • Acute Aquatic Toxicity (Category 1)

  • Chronic Aquatic Toxicity (Category 1)

Given this discrepancy, it is prudent to handle this compound as a hazardous compound. The following personal protective equipment (PPE) and procedures are recommended.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize exposure. The following table summarizes the recommended equipment for handling this compound powder.

Protection Type Equipment Specifications and Rationale
Hand Protection Double GlovesInner Glove: NitrileOuter Glove: Neoprene or thicker nitrile. Provides robust protection against potential splashes and allows for safe removal of the outer glove if contaminated.
Eye Protection Safety Goggles with Side ShieldsProvides a seal around the eyes to protect against dust particles and splashes.
Face Protection Face ShieldTo be worn over safety goggles, especially when handling larger quantities (>1g) or when there is a significant risk of splashing.
Body Protection Lab CoatA standard lab coat should be worn to protect against minor spills.
Respiratory Protection NIOSH-approved Air-Purifying Respirator (APR)Required when handling the powder outside of a certified chemical fume hood. A half-mask respirator with N95, R95, or P95 particulate filters is recommended to prevent inhalation of fine particles.[1]

Experimental Protocols: Safe Handling and Disposal

Handling Procedure:

  • Preparation: Before handling, ensure that a designated workspace is clean and uncluttered. Locate the nearest safety shower and eyewash station.

  • Engineering Controls: Whenever possible, handle solid this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Weighing: When weighing the powder, use a balance inside a fume hood or a ventilated balance enclosure.

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before handling the compound.

  • Spill Management: In the event of a small spill, carefully clean the area using appropriate spill kits. Avoid generating dust. For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Decontamination: After handling, thoroughly wash hands and any potentially exposed skin with soap and water.

Disposal Plan:

Due to its potential acute aquatic toxicity, this compound and its waste must not be released into the environment.[2]

  • Waste Segregation: All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, and pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container.

  • Aqueous Waste:

    • Collect all aqueous solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.

    • Do not dispose of solutions down the drain.

  • Neutralization of Acidic Waste: As this compound is an acidic salt, aqueous waste solutions will be acidic. Neutralize the waste with a suitable base (e.g., sodium bicarbonate or a dilute sodium hydroxide solution) to a pH between 6 and 8 before collection for disposal. This should be done slowly and in a well-ventilated area.

  • Final Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.

Workflow Diagrams

The following diagrams illustrate the key processes for safely handling and disposing of this compound.

cluster_handling Safe Handling Workflow prep Preparation: - Designate workspace - Locate safety equipment ppe Don Personal Protective Equipment: - Double gloves - Safety goggles - Lab coat - Respirator (if needed) prep->ppe Step 1 handling Handle in Fume Hood: - Weighing - Preparing solutions ppe->handling Step 2 decon Decontamination: - Wash hands - Clean workspace handling->decon Step 3

Safe Handling Workflow Diagram.

cluster_disposal Disposal Workflow solid_waste Solid Waste Collection: - Contaminated gloves, etc. - Place in labeled hazardous waste container ehs_disposal Final Disposal: - Contact Environmental Health & Safety (EHS) - Arrange for pickup solid_waste->ehs_disposal Step 1b aqueous_waste Aqueous Waste Collection: - Solutions containing Linaprazan - Place in separate labeled container neutralize Neutralize Aqueous Waste: - Adjust pH to 6-8 with base aqueous_waste->neutralize Step 1a neutralize->ehs_disposal Step 2

Disposal Workflow Diagram.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.